molecular formula C10H14BNO3 B1585960 4-Morpholinophenylboronic acid CAS No. 186498-02-2

4-Morpholinophenylboronic acid

Cat. No.: B1585960
CAS No.: 186498-02-2
M. Wt: 207.04 g/mol
InChI Key: WHDIUBHAKZDSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinophenylboronic acid (CAS 186498-02-2) is an organoboron compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 10 H 14 BNO 3 and a molecular weight of 207.03 g/mol, this compound features a phenylboronic acid functional group linked to a morpholine moiety, a common pharmacophore known to influence the physicochemical and biological properties of molecules . Organoboron compounds like this one have gained prominence due to their unique ability to form reversible covalent bonds with nucleophilic amino acid residues and diol groups, enabling their application in the design of enzyme inhibitors and receptor ligands . Researchers are particularly interested in boronic acid derivatives for their potential therapeutic applications, which include antimicrobial and anticancer activities . Recent scientific investigations have synthesized and evaluated novel boron-containing heterocyclic compounds, identifying several promising prototypes with activity against fungal dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes . This provides a foundation for further molecular optimization in developing new antimicrobial agents. Furthermore, although direct studies on head and neck cancer are limited, the established anticancer effects of boron-containing compounds, such as the FDA-approved proteasome inhibitor bortezomib, motivate the continued exploration of boronic acids as potential anticancer agents . As a building block in organic synthesis, this compound can be utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex biaryl structures for material and pharmaceutical research . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDIUBHAKZDSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383633
Record name 4-Morpholinophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186498-02-2
Record name 4-Morpholinophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Morpholin-4-yl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinophenylboronic acid is a pivotal building block in modern synthetic and medicinal chemistry. Its unique combination of a nucleophilic morpholine moiety and a versatile boronic acid functional group makes it an invaluable reagent, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. The morpholine heterocycle is a well-established "privileged structure" in drug discovery, frequently incorporated to enhance the pharmacological properties of lead compounds. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights and robust protocols for its effective utilization in research and development.

Introduction: The Significance of this compound in Modern Chemistry

Arylboronic acids are a cornerstone of contemporary organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds with exceptional efficiency and selectivity, enabling the construction of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4]

This compound distinguishes itself through the incorporation of a morpholine ring. This structural feature is of particular interest to medicinal chemists for several reasons:

  • Improved Physicochemical Properties: The morpholine group can enhance aqueous solubility, an important factor for drug bioavailability.

  • Metabolic Stability: The saturated heterocyclic system of morpholine is generally resistant to metabolic degradation.

  • Favorable Pharmacokinetics: The presence of the morpholine moiety can positively influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Consequently, this compound serves as a critical intermediate in the synthesis of a wide array of biologically active compounds, including potential anticancer agents and enzyme inhibitors.[][7][]

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 4-bromophenylboronic acid. This approach involves the formation of a stable pinacol ester intermediate, which facilitates purification and handling, followed by deprotection to yield the final product.

Step 1: Synthesis of this compound, Pinacol Ester

The initial step involves a nucleophilic substitution reaction where the bromine atom of (4-bromophenyl)boronic acid pinacol ester is displaced by morpholine. The use of the pinacol ester is advantageous as it protects the boronic acid moiety, preventing unwanted side reactions and improving the compound's stability.[9]

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-bromophenyl)boronic acid pinacol ester (1.0 eq), morpholine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to facilitate the nucleophilic substitution without causing decomposition of the starting materials or product.

  • Solvent: DMF and DMSO are excellent solvents for this reaction due to their high boiling points and ability to dissolve the reactants.

  • Pinacol Ester Protection: The pinacol ester is stable to the reaction conditions and can be readily purified using standard chromatographic techniques, which is often challenging for free boronic acids.[10][11]

Step 2: Deprotection to this compound

The final step is the hydrolysis of the pinacol ester to the free boronic acid. This is typically achieved under acidic or basic conditions.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified this compound, pinacol ester in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or diethyl ether) and water.

  • Hydrolysis: Add an aqueous solution of a strong acid, such as hydrochloric acid, and stir the mixture vigorously at room temperature for 2-4 hours.

  • Isolation: After the reaction is complete, separate the organic layer. The aqueous layer containing the product can be washed with an organic solvent to remove any remaining starting material.

  • Product Collection: The pH of the aqueous layer is then carefully adjusted to be slightly acidic (around pH 4-5) to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Self-Validating System: The purity of the final product can be initially assessed by its melting point. Further confirmation of the structure and purity is achieved through the characterization techniques detailed in the following section.

Purification Strategies for Arylboronic Acids

The purification of arylboronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature.[12] Several methods can be employed to obtain high-purity this compound:

  • Recrystallization: This is a common and effective method for purifying solid boronic acids. Suitable solvent systems include water, ethanol, or mixtures of ethyl acetate and hexanes.[13][14]

  • Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid. The crude product is dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium hydroxide) to form the water-soluble boronate salt. The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and acidified to precipitate the pure boronic acid.[15]

  • Column Chromatography: While direct chromatography of boronic acids on silica gel can lead to decomposition, the use of boric acid-treated silica gel can mitigate this issue.[11] Alternatively, chromatography of the more stable pinacol ester intermediate is often preferred.[10]

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of protons in the molecule. The characteristic signals for this compound include:

    • Aromatic protons in the para-substituted phenyl ring, typically appearing as two distinct doublets.

    • Protons of the morpholine ring, which usually appear as two multiplets corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

    • A broad singlet for the hydroxyl protons of the boronic acid group, which may exchange with deuterium in deuterated solvents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.

  • ¹¹B NMR Spectroscopy: Boron-11 NMR is a highly informative technique for characterizing boronic acids. The chemical shift of the ¹¹B nucleus is sensitive to the hybridization state of the boron atom. For this compound, a signal corresponding to a trigonal planar (sp²) boron atom is expected. This technique is also valuable for studying the interaction of the boronic acid with diols and for determining its pKa.[16][17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational bands for this compound include:

  • O-H stretching of the boronic acid group.

  • B-O stretching.

  • C-N stretching of the morpholine ring.

  • C-O-C stretching of the morpholine ring.

  • Aromatic C-H and C=C stretching.

Data Presentation
Property Value Source
Molecular Formula C₁₀H₁₄BNO₃[18]
Molecular Weight 207.03 g/mol [18]
CAS Number 279535-9[19]
IUPAC Name [4-(morpholin-4-yl)phenyl]boronic acid[18]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This allows for the efficient introduction of the 4-morpholinophenyl moiety into a wide range of organic molecules.

Experimental Workflow:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_workup Work-up & Purification Aryl_Halide Aryl Halide (Ar-X) Reaction_Vessel Inert Atmosphere Heat Aryl_Halide->Reaction_Vessel Boronic_Acid This compound Boronic_Acid->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene, Dioxane, Water) Solvent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Biaryl Product (Ar-Ar') Chromatography->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle:

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Ar'B(OH)₂ Base Ar_Ar_PdII Ar-Pd(II)L₂-Ar' Transmetal->Ar_Ar_PdII RedElim Reductive Elimination Ar_Ar_PdII->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis and medicinal chemistry. Its straightforward synthesis and the crucial role of the morpholine moiety in drug design underscore its importance. This guide has provided a detailed and practical framework for the synthesis, purification, and comprehensive characterization of this key building block, empowering researchers to confidently and effectively utilize it in their synthetic endeavors. The robust protocols and mechanistic insights presented herein are intended to facilitate the development of novel molecules with significant potential in various scientific disciplines.

References

Physical and chemical properties of 4-Morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Morpholinophenylboronic Acid

This guide provides a comprehensive overview of this compound, a versatile reagent increasingly pivotal in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, reactivity, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No: 186498-02-2) is an arylboronic acid derivative that has garnered significant attention for its utility as a building block in the synthesis of complex organic molecules.[1] Its structure, which marries the reactivity of a boronic acid with the physicochemical contributions of a morpholine moiety, makes it an invaluable tool, particularly in palladium-catalyzed cross-coupling reactions. This guide aims to serve as a technical resource, elucidating the properties and applications that underpin its value in both academic research and industrial drug development.[]

Section 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. These properties dictate crucial experimental parameters such as solvent choice, reaction temperature, and storage conditions.

Structural and General Properties

The key characteristics of this compound are summarized in the table below. The presence of the morpholine group, a saturated heterocycle, influences the compound's polarity and solubility, while the boronic acid group is the primary site of its synthetic reactivity.

PropertyValueReference
CAS Number 186498-02-2[1]
Molecular Formula C10H14BNO3[1]
Molecular Weight 207.03 g/mol [1]
Appearance White to off-white solid/powder[1]
Melting Point Varies by source, typically in the range of 126-132°C[3]
Predicted pKa 9.26 ± 0.17[1]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[1]
Solubility Profile

While specific quantitative data is sparse in publicly available literature, the general solubility of arylboronic acids can be inferred from their structure and related compounds. Phenylboronic acid itself exhibits high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[4][5] The addition of the morpholine group to the phenyl ring is expected to enhance its solubility in polar solvents compared to unsubstituted phenylboronic acid. This property is advantageous for achieving homogeneous reaction conditions in a variety of solvent systems.

Stability and Handling

Boronic acids are known to undergo dehydration to form cyclic anhydrides, known as boroxines.[6] This process is reversible upon exposure to water. For this reason, it is crucial to store this compound under anhydrous conditions, typically under an inert atmosphere and refrigerated, to maintain its integrity and reactivity.[1] Commercially available arylboronic acids often contain varying amounts of these boroxine anhydrides, which can impact reaction efficiency.[6]

Section 2: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of the carbon-boron bond, which enables the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for constructing biaryl systems, which are common motifs in pharmaceuticals and functional materials.[7]

The reaction involves the palladium-catalyzed coupling of an organoboron compound (like this compound) with an organohalide or triflate.[8] The morpholine moiety can be a simple structural component or a key pharmacophore in the target molecule.

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below. It involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation->PdII_Diaryl Ar'-B(OH)₂ (from this compound) + Base PdII_Diaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Biaryl Product (Ar-Ar') RedElim->Pd0 Ar-Ar' ArylX Aryl Halide (Ar-X) BoronicAcid This compound (Ar'-B(OH)₂)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 3: Application in Medicinal Chemistry and Drug Discovery

Boronic acids are integral to modern drug discovery, acting as key intermediates and, in some cases, as the active pharmaceutical ingredient (API) itself (e.g., Bortezomib).[9] this compound is particularly valuable as a building block for synthesizing biologically active compounds.[1] The morpholine ring is a common feature in many approved drugs, often improving properties like aqueous solubility and metabolic stability. Consequently, this reagent is frequently used to introduce the morpholinophenyl scaffold into potential drug candidates targeting a wide range of diseases.[]

Section 4: Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling

To ensure scientific integrity, a well-designed protocol must be self-validating. This means including controls and characterization steps to confirm the reaction's success and the product's identity. Below is a representative, detailed methodology for a Suzuki-Miyaura coupling reaction.

Objective: To synthesize 4-morpholino-4'-methoxybiphenyl from 4-bromoanisole and this compound.
Materials:
  • This compound (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

  • Triphenylphosphine (PPh₃, 0.04 equiv.)

  • Potassium carbonate (K₂CO₃, 3.0 equiv.), finely ground

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Step-by-Step Methodology:
  • Catalyst Pre-formation (Rationale): While pre-catalysts like Pd(PPh₃)₄ can be used directly, forming the active Pd(0) species in situ from Pd(II) and a phosphine ligand is a common and cost-effective strategy.[10]

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ and PPh₃.

    • Add a portion of the anhydrous 1,4-dioxane and stir for 10-15 minutes at room temperature. A color change (e.g., to a dark brown or yellow) indicates the formation of the Pd(0) complex.

  • Reagent Addition (Rationale): The order of addition is important. The base and boronic acid are added before the aryl halide to facilitate the formation of the active boronate species.

    • To the flask containing the catalyst, add K₂CO₃, followed by this compound.

    • Add the remaining 1,4-dioxane and the degassed water to form a biphasic mixture (typically a 4:1 to 10:1 ratio of dioxane:water).

    • Finally, add the 4-bromoanisole via syringe.

  • Reaction Execution (Rationale): Heating is generally required to drive the reaction to completion. The temperature should be carefully controlled to prevent catalyst decomposition.[10]

    • Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the 4-bromoanisole starting material is a key indicator.

  • Work-up and Purification (Rationale): The work-up procedure is designed to remove the inorganic salts, the catalyst, and any unreacted starting materials.

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 4-morpholino-4'-methoxybiphenyl.

  • Characterization (Rationale): Full characterization is essential to confirm the structure and purity of the final product.

    • Obtain ¹H NMR and ¹³C NMR spectra.

    • Confirm the molecular weight by High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

Workflow start Start: Assemble Flame-Dried Glassware catalyst Catalyst Preparation: Add Pd(OAc)₂, PPh₃, & Dioxane under Argon start->catalyst reagents Reagent Addition: Add K₂CO₃, Boronic Acid, H₂O, and Aryl Halide catalyst->reagents reaction Reaction: Heat to 80-90°C Monitor by TLC/LC-MS reagents->reaction workup Aqueous Work-up: Dilute, Separate Layers, Wash, and Dry reaction->workup purify Purification: Concentrate and perform Silica Gel Chromatography workup->purify characterize Characterization: NMR & HRMS Analysis purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Section 5: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is classified as an irritant, causing skin, eye, and respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Conclusion

This compound is a highly valuable and versatile reagent in the field of organic synthesis. Its robust performance in Suzuki-Miyaura cross-coupling reactions, combined with the desirable properties imparted by the morpholine moiety, solidifies its role as a key building block in the development of pharmaceuticals and advanced materials. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful and safe implementation in the laboratory.

References

A Technical Guide to the Spectroscopic Characterization of 4-Morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Its Spectroscopic Implications

4-Morpholinophenylboronic acid, systematically named [4-(morpholin-4-yl)phenyl]boronic acid, possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1] The molecule integrates a phenyl ring, a boronic acid moiety, and a morpholine substituent. Each of these components contributes characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a comprehensive structural elucidation.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the morpholine moiety.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.7 - 7.9Doublet2HAr-H ortho to -B(OH)₂The boronic acid group is electron-withdrawing, deshielding the ortho protons.
~ 6.9 - 7.1Doublet2HAr-H ortho to -N(morpholine)The nitrogen of the morpholine is electron-donating, shielding the ortho protons.
~ 3.8 - 4.0Triplet4H-CH₂-O- (Morpholine)Protons adjacent to the electronegative oxygen atom are deshielded.
~ 3.2 - 3.4Triplet4H-CH₂-N- (Morpholine)Protons adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen.
~ 8.0 - 9.0Broad Singlet2H-B(OH)₂Protons of the boronic acid hydroxyl groups are acidic and often exchange with trace water in the solvent, leading to a broad signal.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon environment.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 150 - 155Ar-C para to -B(OH)₂Carbon directly attached to the electron-donating nitrogen atom is significantly deshielded.
~ 135 - 140Ar-C ortho to -B(OH)₂Aromatic carbons adjacent to the boronic acid group.
~ 130 - 135Ar-C ipso to -B(OH)₂The carbon atom directly bonded to the boron is often difficult to observe due to quadrupolar relaxation.
~ 115 - 120Ar-C ortho to -N(morpholine)Aromatic carbons adjacent to the morpholine nitrogen.
~ 66 - 68-CH₂-O- (Morpholine)Aliphatic carbons bonded to the highly electronegative oxygen atom.
~ 48 - 50-CH₂-N- (Morpholine)Aliphatic carbons bonded to the nitrogen atom.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -B(OH)₂ protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the morpholine ring structure.

NMR Acquisition Workflow

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition (≥400 MHz) cluster_Processing Data Processing Dissolve Dissolve 5-10 mg in 0.6 mL Deuterated Solvent H1_NMR ¹H NMR Acquisition (16 scans) Dissolve->H1_NMR C13_NMR ¹³C NMR Acquisition (≥1024 scans) Dissolve->C13_NMR Process Fourier Transform, Phase & Baseline Correction H1_NMR->Process DEPT DEPT (optional) C13_NMR->DEPT DEPT->Process Reference Reference to Solvent Peak Process->Reference Integrate Integrate & Analyze Reference->Integrate

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C-N, C-O, and B-O bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity Rationale
3200 - 3600O-H stretch (B-OH)Strong, BroadCharacteristic of the hydroxyl groups of the boronic acid, often showing hydrogen bonding.[2]
2850 - 3000C-H stretch (aliphatic & aromatic)Medium-StrongOverlapping signals from the C-H bonds of the phenyl and morpholine rings.[3]
~ 1600, ~1500C=C stretch (aromatic)MediumTypical absorptions for a para-substituted benzene ring.
~ 1310 - 1380B-O stretchStrongA key diagnostic peak for the presence of a boronic acid.[4]
~ 1230 - 1270C-N stretch (aryl-amine)StrongStretching vibration of the bond between the phenyl ring and the morpholine nitrogen.
~ 1115C-O-C stretch (ether)StrongCharacteristic asymmetric stretching of the ether linkage within the morpholine ring.[3]
Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups of the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the simplest and most common method.

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the major absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural insights.

Predicted Mass Spectrometric Data

Based on the molecular formula C₁₀H₁₄BNO₃, the calculated molecular weight is approximately 207.04 g/mol .[1] High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Adduct / Ion Predicted m/z Rationale
[M+H]⁺208.11395Protonated molecular ion, commonly observed in electrospray ionization (ESI) positive mode.[5]
[M+Na]⁺230.09589Sodium adduct, also common in ESI positive mode.[5]
[M-H]⁻206.09939Deprotonated molecular ion, observed in ESI negative mode.[5]
[M+H-H₂O]⁺190.10393Loss of a water molecule from the protonated molecular ion, a common fragmentation for boronic acids.[5]
Predicted Fragmentation Pathway

Under ionization conditions, the molecular ion can fragment in predictable ways. Key fragmentations would involve the morpholine ring and the boronic acid group.

Predicted ESI+ Fragmentation

MS_Fragmentation M_H [M+H]⁺ m/z = 208.11 M_H_H2O [M+H-H₂O]⁺ m/z = 190.10 M_H->M_H_H2O - H₂O Morpholine_Fragment C₄H₁₀NO⁺ m/z = 88.08 M_H->Morpholine_Fragment cleavage Phenylboronic_Fragment C₆H₆BO₂⁺ m/z = 121.05 M_H->Phenylboronic_Fragment cleavage

References

Foreword: The Pivotal Role of 4-Morpholinophenylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Morpholinophenylboronic Acid

Welcome to a comprehensive exploration of this compound, a molecule of significant interest in contemporary medicinal chemistry and drug development.[1] As a versatile building block, its utility in constructing complex molecular architectures via reactions like the Nobel prize-winning Suzuki-Miyaura cross-coupling is unparalleled.[1][2] The morpholino moiety often imparts favorable pharmacokinetic properties, while the boronic acid group serves as a unique pharmacophore or a reactive handle for further chemical elaboration.[3]

However, harnessing the full potential of this reagent requires a deep, practical understanding of its fundamental physicochemical properties: solubility and stability. These are not mere physical constants; they are critical process parameters that dictate everything from reaction efficiency and purification strategies to formulation and shelf-life of active pharmaceutical ingredients (APIs).[4] This guide moves beyond theoretical data, offering field-proven insights and robust methodologies to empower researchers, scientists, and drug development professionals to navigate the challenges associated with this compound class. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating reliable, reproducible data.

Part 1: Solubility Profile of this compound

A nuanced understanding of solubility is the cornerstone of successful process development. The choice of solvent directly impacts reaction kinetics, yield, and the feasibility of purification and crystallization.[2] Boronic acids, as a class, exhibit complex solubility behavior due to their ability to form hydrogen bonds and their equilibrium with cyclic anhydrides (boroxines), which can complicate measurements.[2][5]

General Solubility Characteristics

The solubility of this compound is governed by the interplay between the polar boronic acid group, the moderately polar morpholine ring, and the nonpolar phenyl core.

  • Polar Solvents : The dual hydrogen bond donor/acceptor capability of the B(OH)₂ group suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ethers, ketones).[6] The morpholine moiety further enhances affinity for polar media.

  • Nonpolar Solvents : Solubility in nonpolar hydrocarbon solvents (e.g., methylcyclohexane, hexane) is expected to be very low, a property that is often exploited for purification by washing away nonpolar impurities.[2][7]

  • Aqueous Solubility : While often generalized as "water-soluble," many arylboronic acids have limited solubility in water.[2] The solubility is also highly pH-dependent due to the Lewis acidic nature of the boron atom, which can accept a hydroxide ion to form a tetrahedral boronate species at pH values near its pKa.[8]

Quantitative Solubility Data (Proxy Data)

Specific, publicly available solubility data for this compound is limited. Therefore, we present data for the parent compound, phenylboronic acid, as a reliable proxy to understand general trends. The presence of the morpholino group is anticipated to increase solubility in polar solvents compared to the values below.

SolventTypePhenylboronic Acid Solubility Trend
Dipropyl EtherEtherHigh[2][9]
AcetoneKetoneHigh[2][9]
3-PentanoneKetoneHigh[7]
ChloroformChloroalkaneModerate[2][9]
MethylcyclohexaneHydrocarbonVery Low[2][9]
Water (20 °C)AqueousLow (1.9 g/100 g H₂O)[2][10]
Experimental Protocol: Solubility Determination by the Dynamic Method

The dynamic (or synthetic) method is a robust technique for determining the solubility of compounds like boronic acids.[5][11] It relies on visually or instrumentally detecting the temperature at which a solid solute of known composition fully dissolves in a solvent upon controlled heating. This approach is often preferred as it circumvents the challenges associated with achieving true equilibrium, which can be slow and complicated by anhydride formation.[2]

Methodology:

  • Sample Preparation : Accurately weigh a specific mass of this compound and the chosen solvent into a jacketed glass vessel equipped with a magnetic stirrer. This creates a biphasic sample of a precisely known mole fraction.[6]

  • Controlled Heating : Place the vessel in a circulating thermostat bath. Begin stirring to ensure uniform temperature distribution. Increase the temperature of the bath at a slow, constant rate (e.g., 0.2 °C/min) to remain close to thermal equilibrium.[11]

  • Turbidity Monitoring : Continuously monitor the solution's turbidity. This can be done visually or, for higher precision, using a luminance probe or a laser beam and photodetector that measures light scattering.[5][11]

  • Identify Dissolution Temperature : Record the temperature at which the last solid particles disappear and the solution becomes perfectly clear. This is the solubility temperature for that specific composition.[11]

  • Construct Solubility Curve : Repeat steps 1-4 with different compositions of solute and solvent to generate a series of data points (solubility vs. temperature).

Causality and Self-Validation:

  • Why a slow heating rate? A rapid temperature increase can overshoot the true dissolution point, leading to inaccurate measurements. A slow, controlled ramp ensures the system remains near equilibrium.

  • Why instrumental detection? Visual determination can be subjective. An instrumental method provides an objective, reproducible endpoint, strengthening the validity of the data.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_1 Accurately weigh This compound prep_2 Accurately weigh chosen solvent prep_3 Combine in jacketed vessel to known composition prep_1->prep_3 prep_2->prep_3 meas_1 Apply slow, constant heating rate (e.g., 0.2°C/min) with continuous stirring prep_3->meas_1 meas_2 Monitor solution turbidity (instrumental or visual) meas_1->meas_2 meas_3 Record temperature of complete dissolution meas_2->meas_3 an_1 Repeat for multiple different compositions meas_3->an_1 an_2 Plot dissolution temperature vs. mole fraction an_1->an_2 an_3 Construct Solubility Curve an_2->an_3

Caption: Workflow for determining solubility via the dynamic method.

Part 2: Stability Profile and Degradation Pathways

The stability of arylboronic acids is a critical parameter, as degradation not only reduces the yield of desired reactions but can also introduce impurities that may be difficult to remove.[12] For pharmaceutical applications, understanding degradation pathways is mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[4] The primary degradation pathways for arylboronic acids are protodeboronation and oxidation.

Key Degradation Pathways
  • Protodeboronation (Hydrolysis) : This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom, yielding morpholinobenzene and boric acid.[13] This process is highly dependent on pH. Studies on substituted phenylboronic acids have shown that the rate of protodeboronation is often slowest in a slightly acidic to neutral pH range (around pH 5) and increases significantly under more acidic or basic conditions.[12][13] The mechanism can proceed through the neutral boronic acid or, more rapidly, through the anionic boronate species formed at higher pH.[12][13]

  • Oxidation : Arylboronic acids can be oxidized to the corresponding phenols (4-morpholinophenol in this case).[14] This degradation is often mediated by reactive oxygen species, and even atmospheric oxygen can contribute over time.[14] In a process development setting, the presence of oxidizing agents, such as residual hydrogen peroxide, or certain metal catalysts can accelerate this pathway.[12][15]

  • Anhydride (Boroxine) Formation : While not a degradation in the sense of irreversible bond cleavage, the dehydration of three boronic acid molecules to form a six-membered cyclic anhydride, known as a boroxine, is a common process. This equilibrium is influenced by the presence of water and the solvent. While reversible, boroxine formation can alter the physical properties and reactivity of the material.[5]

Visualization of Degradation Pathways

G cluster_degradation Degradation Products cluster_equilibrium Equilibrium Species main This compound hydrolysis_prod Morpholinobenzene + B(OH)₃ main->hydrolysis_prod Protodeboronation (H₂O, pH dependent) oxidation_prod 4-Morpholinophenol main->oxidation_prod Oxidation ([O], e.g., H₂O₂) boroxine Boroxine (Trimer Anhydride) main->boroxine Dehydration (-H₂O) Reversible

Caption: Major stability pathways for this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[4][16] The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.[16]

Analytical Prerequisite : A stability-indicating analytical method, typically HPLC with UV or MS detection, must be developed first. This method must be able to resolve the parent compound from all significant degradation products. Non-aqueous capillary electrophoresis (NACE) can be an excellent alternative to mitigate on-column hydrolysis sometimes seen in RP-HPLC.[17]

Methodology:

  • Stock Solution : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[16]

  • Stress Conditions : Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis : Add an equal volume of 1 M HCl. Heat at 70 °C for a set time (e.g., 2, 8, 24 hours).[4]

    • Base Hydrolysis : Add an equal volume of 1 M NaOH. Keep at room temperature for a set time.[4] Basic conditions often accelerate protodeboronation.[12]

    • Oxidation : Add an equal volume of 3% H₂O₂. Keep at room temperature in the dark for a set time.[18]

    • Thermal Degradation : Store a solution (and a solid sample) in an oven at a high temperature (e.g., 70 °C).[18]

    • Photolytic Degradation : Expose a solution to a light source providing both UV and visible light, as specified by ICH Q1B guidelines.[16][18]

  • Time Points and Quenching : At each time point, withdraw a sample. For acid/base samples, neutralize them before analysis. Cool thermal samples.

  • Analysis : Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating method.

  • Evaluation : Calculate the percentage of degradation. For significant degradants, use techniques like LC-MS/MS to propose structures. This data is crucial for understanding degradation pathways.

Workflow for Forced Degradation Study

G cluster_stress Apply Stress Conditions (in parallel) start Start: Develop Stability- Indicating Analytical Method (e.g., HPLC, NACE) prep Prepare 1 mg/mL Stock Solution start->prep acid Acidic (1M HCl, 70°C) prep->acid Aliquot base Basic (1M NaOH, RT) prep->base Aliquot oxide Oxidative (3% H₂O₂, RT) prep->oxide Aliquot thermal Thermal (70°C, Solid & Soln) prep->thermal Aliquot photo Photolytic (ICH Q1B Light) prep->photo Aliquot analysis Analyze Samples at Time Points (0, 2, 8, 24h) vs. Control acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis evaluation Quantify Degradation % & Identify Degradants (LC-MS) analysis->evaluation pathway Establish Degradation Pathways & Intrinsic Stability Profile evaluation->pathway

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

This compound is a powerful tool in the arsenal of the modern drug discovery scientist. Its efficacy, however, is intrinsically linked to its solubility and stability. By employing systematic, robust methodologies such as the dynamic method for solubility and comprehensive forced degradation studies for stability, researchers can generate the critical data needed for successful process optimization, formulation development, and regulatory compliance. Understanding the "why" behind these protocols—the pH-dependence of protodeboronation, the risk of oxidation, and the nuances of solubility measurements—transforms routine analysis into a predictive science, accelerating the journey from discovery to clinical application.

References

4-Morpholinophenylboronic Acid: A Versatile Scaffold for Innovations in Catalysis, Sensing, and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide

This guide provides an in-depth exploration of 4-Morpholinophenylboronic acid (4-MPBA), moving beyond its conventional applications to uncover promising, high-impact research frontiers. We will dissect its unique chemical attributes, grounded in the interplay between the boronic acid moiety and the morpholine ring, to propose novel research directions in catalysis, medicinal chemistry, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule for next-generation discoveries.

Part 1: Foundational Profile of this compound (4-MPBA)

Before exploring advanced applications, a firm grasp of 4-MPBA's fundamental characteristics is essential. Its true potential lies in the synergistic interplay of its two key functional groups: the diol-reactive boronic acid and the tertiary amine of the morpholine ring.

Core Physicochemical Properties

The utility of any chemical scaffold is dictated by its physical properties. 4-MPBA is a stable, crystalline solid, readily available from commercial suppliers, making it an accessible starting point for a wide range of synthetic endeavors.

PropertyValueSignificance for Research
Molecular Formula C₁₀H₁₄BNO₃Provides a foundation for stoichiometric calculations.
Molecular Weight 207.03 g/mol Essential for accurate reagent measurement in synthesis.
pKa ~8.5 - 8.8The acidity of the boronic acid is critical for its ability to bind to diols, especially at physiological pH (7.4), making it highly relevant for biological applications like saccharide sensing.
Appearance White to off-white crystalline powderIndicates purity and stability under standard laboratory conditions.
Solubility Soluble in methanol, DMSO, and other polar organic solvents; sparingly soluble in water.Dictates the choice of solvent systems for reactions, purifications, and biological assays.
The Critical Boron-Nitrogen (B-N) Intramolecular Interaction

A defining feature of 4-MPBA is the potential for an intramolecular dative bond between the Lewis acidic boron atom and the Lewis basic nitrogen atom of the morpholine ring. This interaction is not trivial; it significantly modulates the compound's reactivity and stability.

  • Causality: In the uncomplexed state, the boron atom is sp² hybridized and trigonal planar. The vacant p-orbital on the boron is electron-deficient. The lone pair of electrons on the morpholine nitrogen can donate into this vacant orbital, forming a dative B-N bond. This shifts the boron's hybridization towards sp³ and a more stable tetrahedral geometry.

  • Experimental Implication: This B-N interaction stabilizes the boronic acid against protodeboronation, a common degradation pathway for arylboronic acids, especially under harsh reaction conditions. This inherent stability makes 4-MPBA a more robust building block compared to simpler phenylboronic acids, leading to higher yields and cleaner reactions in complex synthetic routes.

Caption: The stabilizing intramolecular B-N dative bond in 4-MPBA.

Part 2: Advancing Established Applications

While 4-MPBA is a workhorse in specific applications, significant room for innovation exists. Here, we propose research avenues that build upon its established strengths.

Next-Generation Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and 4-MPBA is a frequent participant. However, its potential in advanced, process-oriented synthetic methodologies remains underexplored.

  • Proposed Research Area: Continuous Flow Synthesis: Transitioning from batch to continuous flow processing offers superior control over reaction parameters, enhanced safety, and scalability. 4-MPBA's stability makes it an ideal candidate for flow chemistry. Research should focus on developing packed-bed reactors with immobilized palladium catalysts for the continuous synthesis of biaryl compounds derived from 4-MPBA, enabling high-throughput library generation for drug discovery.

Caption: Workflow for continuous flow Suzuki-Miyaura coupling with 4-MPBA.

  • Exemplary Protocol: Synthesis of a Biaryl FAAH Inhibitor Precursor

    This protocol details a robust Suzuki-Miyaura coupling to synthesize a key intermediate. The choice of catalyst and base is critical for achieving high yield and preventing side reactions.

    • Reagent Preparation: In a nitrogen-purged glovebox, add this compound (1.2 eq.), the aryl bromide partner (1.0 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.) to an oven-dried reaction vessel.

    • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq.).

      • Expertise Note: Pd(dppf)Cl₂ is chosen for its high efficiency in coupling sterically hindered partners and its resistance to β-hydride elimination, which is crucial for maximizing yield. K₂CO₃ is a moderately strong base, effective for activating the boronic acid without promoting significant hydrolysis.

    • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water. The aqueous component is essential for the transmetalation step of the catalytic cycle.

    • Reaction: Seal the vessel and heat to 90 °C with vigorous stirring for 12 hours.

    • Monitoring & Workup: Monitor reaction completion by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

      • Trustworthiness: This self-validating protocol includes clear monitoring steps (TLC/LC-MS) to ensure the reaction has gone to completion before proceeding to workup, preventing wasted effort and resources.

Medicinal Chemistry: Targeting Disease with Precision

4-MPBA is a valuable fragment in medicinal chemistry, notably in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors for pain and inflammation. The next frontier lies in leveraging the boronic acid's unique reactivity for targeted therapies.

  • Proposed Research Area: Reversible Covalent Inhibitors: The boronic acid moiety can form reversible covalent bonds with serine, threonine, or lysine residues in an enzyme's active site. This offers a powerful mechanism for achieving high potency and selectivity. Research should focus on designing 4-MPBA derivatives to target serine proteases or kinases implicated in cancer and inflammatory diseases. The morpholine group can be used to optimize solubility and pharmacokinetic properties.

Covalent_Inhibition Enzyme Enzyme Active Site Serine-OH Other Residues Complex Reversible Covalent Complex Ser-O-B⁻(OH)₂-Ph-R Enzyme:ser->Complex Nucleophilic Attack Inhibitor 4-MPBA Derivative R-Ph-B(OH)₂ Inhibitor->Complex Binding Complex->Enzyme:ser Reversible Hydrolysis

Caption: Mechanism of reversible covalent inhibition by a boronic acid derivative.

Part 3: Frontier Research Directions

Here we propose novel research areas where the unique properties of 4-MPBA could lead to significant breakthroughs.

Advanced Ratiometric Fluorescent Sensors for Saccharides

Phenylboronic acids are well-known for their ability to bind with 1,2- or 1,3-diols, such as those found in saccharides like glucose. This has led to the development of glucose sensors. However, simple "on-off" sensors are susceptible to fluctuations in sensor concentration and excitation intensity.

  • Proposed Research Area: Ratiometric Sensing: A more robust approach is ratiometric sensing, where the binding event causes a shift in the fluorescence emission spectrum, allowing for a measurement based on the ratio of two wavelengths. By synthesizing a fluorophore-appended 4-MPBA derivative, the morpholine nitrogen can act as a photoinduced electron transfer (PET) modulator.

    • Mechanism: In the unbound state, the lone pair on the morpholine nitrogen quenches the fluorophore's emission. Upon binding glucose, the B-N interaction is enhanced, pulling the nitrogen's lone pair away and "turning on" the fluorescence at one wavelength while another remains constant, enabling a ratiometric output. This provides a self-calibrating and highly reliable sensing platform.

  • Experimental Workflow for Sensor Development

    • Synthesis: Synthesize a fluorescent 4-MPBA derivative (e.g., by coupling an anthracene or pyrene fluorophore to a modified 4-MPBA scaffold).

    • Characterization: Confirm the structure and purity using NMR, Mass Spectrometry, and HPLC.

    • Photophysical Studies: Record the absorption and emission spectra of the sensor in a physiologically relevant buffer (e.g., PBS, pH 7.4).

    • Titration Experiments: Add increasing concentrations of glucose and record the fluorescence spectra after each addition.

    • Data Analysis: Plot the ratio of fluorescence intensities at two selected wavelengths against the glucose concentration to determine the binding constant (Ka) and the sensor's dynamic range.

    • Selectivity Test: Repeat the titration experiments with other common biological interferents (e.g., fructose, lactate, ascorbic acid) to validate the sensor's selectivity for glucose.

pH- and Glucose-Responsive "Smart" Hydrogels

The dual-responsive nature of 4-MPBA (pH-responsive B-N interaction and glucose-responsive diol binding) makes it an exceptional candidate for creating "smart" materials for applications like controlled drug release.

  • Proposed Research Area: Develop a biocompatible hydrogel by copolymerizing a 4-MPBA-containing monomer with a hydrophilic polymer backbone (e.g., poly(acrylamide)).

    • Mechanism of Action: At physiological pH, the 4-MPBA units can act as cross-linkers by binding to a diol-containing polymer (like PVA) or by self-dimerization. In the presence of high glucose concentrations (as seen in hyperglycemic conditions), the glucose will competitively bind to the boronic acid, disrupting the cross-links and causing the hydrogel to swell and release an encapsulated drug. A drop in pH would also modulate the B-N equilibrium, further tuning the material's properties.

Caption: Glucose-responsive drug release from a 4-MPBA-based hydrogel.

Part 4: Conclusion and Future Outlook

This compound is far more than a simple synthetic building block. Its inherent stability, conferred by the intramolecular B-N interaction, combined with the versatile reactivity of the boronic acid moiety, positions it as a power-tool for innovation. The research avenues proposed herein—from robust continuous flow manufacturing and precision covalent inhibitors to self-calibrating sensors and intelligent drug delivery systems—represent tangible, high-impact opportunities. By embracing the unique chemistry of this scaffold, the scientific community can unlock a new generation of solutions to challenges in medicine, diagnostics, and materials science.

The Versatile Role of 4-Morpholinophenylboronic Acid and Its Derivatives: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-morpholinophenylboronic acid and its derivatives, a class of compounds demonstrating remarkable utility across organic synthesis, medicinal chemistry, and chemical biology. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple overview to deliver field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind experimental choices. We will delve into the synthesis, characterization, and diverse applications of these versatile molecules, with a particular focus on their role in Suzuki-Miyaura cross-coupling reactions, the development of targeted therapeutics, and advanced chemical proteomics.

Core Compound Profile: this compound

This compound is an aromatic boronic acid featuring a morpholine moiety attached to the phenyl ring. The presence of the morpholine group, a privileged structure in medicinal chemistry, imparts favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] The boronic acid functional group is a cornerstone of modern synthetic chemistry, most notably for its participation in palladium-catalyzed cross-coupling reactions.[3]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound and its derivatives is essential for their effective application. The table below summarizes key data for the parent compound and two of its commonly used derivatives.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound186498-02-2C₁₀H₁₄BNO₃207.03126White solid
4-(Morpholinomethyl)phenylboronic acid279262-23-6C₁₁H₁₆BNO₃221.06102 - 106White solid
4-(Morpholine-4-carbonyl)phenylboronic acid389621-84-5C₁₁H₁₄BNO₄235.04Not specifiedSolid
4-(4-Morpholinomethyl)phenylboronic acid pinacol ester364794-79-6C₁₇H₂₆BNO₃303.2085-89Solid

Data compiled from multiple sources.[1][4]

Spectroscopic Characterization

The structural integrity of this compound and its derivatives is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy. The morpholine moiety presents a characteristic NMR pattern.[5] In the ¹H NMR spectrum, the protons on the carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring typically appear as distinct multiplets.[6] ¹¹B NMR is also a valuable tool for characterizing boronic acids, with the chemical shift indicating the hybridization state of the boron atom.[7]

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the modification of a pre-existing brominated aniline or a related precursor. The following is a representative, multi-step synthesis protocol for this compound, starting from 4-bromoaniline.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(4-bromophenyl)morpholine

  • To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as dioxane, add bis(2-chloroethyl) ether (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(4-bromophenyl)morpholine.

Step 2: Borylation of N-(4-bromophenyl)morpholine

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(4-bromophenyl)morpholine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at this temperature.

  • Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) and stir for 1 hour.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

This is a generalized protocol based on standard organic synthesis methodologies for similar compounds.[8][9][10][11]

Key Applications in Research and Development

The unique combination of a morpholine ring and a boronic acid group makes these compounds highly valuable in several areas of advanced research.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and this compound and its derivatives are excellent coupling partners.[3] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex biaryl structures.[12]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[13]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_intermediate R¹-Pd(II)L₂-X OxAdd->PdII_intermediate Transmetalation Transmetalation (R²-B(OH)₂ + Base) PdII_intermediate->Transmetalation PdII_coupled R¹-Pd(II)L₂-R² Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following is a general protocol for a Suzuki-Miyaura coupling reaction using a this compound derivative.

  • In a reaction vessel, combine the aryl halide (1 equivalent), the this compound derivative (1.2-1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents).

  • Add a base, typically an aqueous solution of sodium carbonate (2 M, 2-3 equivalents) or potassium phosphate (2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.[15][16]

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[15][16]

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency, and optimization may be required for specific substrates.[17][18][19]

Drug Discovery and Development

The morpholine moiety is a well-established pharmacophore that can improve the pharmacological profile of a drug candidate.[2] Consequently, this compound and its derivatives are valuable building blocks in medicinal chemistry.

Many kinase inhibitors feature a quinazoline core, and the Suzuki-Miyaura coupling is a key reaction for the synthesis of these compounds.[20] this compound derivatives can be used to introduce the morpholine-functionalized phenyl group onto the quinazoline scaffold, which can lead to potent and selective kinase inhibitors.[2][21] For example, derivatives of 4-morpholino-2-phenylquinazoline have been evaluated as inhibitors of PI3 kinase p110alpha, with some compounds showing IC₅₀ values in the low nanomolar range.[2]

Kinase_Inhibitor_Synthesis Haloquinazoline Halo-Quinazoline Suzuki_Coupling Suzuki-Miyaura Coupling Haloquinazoline->Suzuki_Coupling Morpholino_boronic 4-Morpholinophenylboronic Acid Derivative Morpholino_boronic->Suzuki_Coupling Kinase_Inhibitor Quinazoline-Based Kinase Inhibitor Suzuki_Coupling->Kinase_Inhibitor

Synthesis of kinase inhibitors via Suzuki-Miyaura coupling.

Morpholine-containing compounds have demonstrated a broad range of anticancer activities.[22][23] Novel morpholine-based heterocycles have shown promising activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines, with some compounds exhibiting IC₅₀ values in the low microgram per milliliter range.[24] The use of this compound and its derivatives allows for the systematic exploration of structure-activity relationships (SAR) in the development of new anticancer drug candidates.[25]

Chemical Proteomics

Boronic acids have emerged as powerful tools in chemical proteomics due to their unique ability to form reversible covalent bonds with cis-diols, which are present in glycoproteins.[26][27] This property allows for the selective enrichment of glycoproteins from complex biological samples.[28][29]

Boronic acid affinity chromatography is a widely used technique for the isolation of glycoproteins.[26] Materials functionalized with boronic acids can capture glycoproteins under basic conditions, and the captured proteins can then be released under acidic conditions.[27]

  • Material Preparation: Prepare a boronic acid affinity chromatography column or magnetic beads functionalized with a this compound derivative.

  • Sample Preparation: Solubilize the protein mixture from cells or tissues in a lysis buffer.

  • Binding: Adjust the pH of the protein lysate to basic conditions (pH 8.0-9.0) and apply it to the boronic acid affinity material. Allow for sufficient incubation time for the binding to occur.

  • Washing: Wash the material with a high-salt buffer at a basic pH to remove non-specifically bound proteins.

  • Elution: Elute the captured glycoproteins using an acidic buffer (e.g., pH 3.0-4.0) or a buffer containing a competing diol such as sorbitol.[29]

  • Downstream Analysis: The enriched glycoproteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Glycoprotein_Enrichment Complex_Sample Complex Protein Sample Binding Binding to Boronic Acid Matrix (Basic pH) Complex_Sample->Binding Washing Wash (Remove Non-glycoproteins) Binding->Washing Elution Elution (Acidic pH or Competing Diol) Washing->Elution Enriched_Glycoproteins Enriched Glycoproteins Elution->Enriched_Glycoproteins Downstream_Analysis Downstream Analysis (MS, SDS-PAGE, etc.) Enriched_Glycoproteins->Downstream_Analysis

Workflow for glycoprotein enrichment using boronic acid affinity.

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes chemical probes to assess the functional state of enzymes in complex biological systems.[14] Boronic acids can be incorporated into activity-based probes targeting certain enzyme classes, such as serine hydrolases.[30][31][32][33][34] These probes covalently modify the active site of the target enzyme, allowing for their detection and identification. While fluorophosphonate-based probes are common for serine hydrolases, the development of novel probes, including those with boronic acid warheads, is an active area of research.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) for specific handling and storage information. In general, these compounds should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

This compound and its derivatives are a class of highly versatile and valuable compounds for researchers in organic synthesis, medicinal chemistry, and chemical biology. Their utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecules, including potent kinase inhibitors and other anticancer agents. Furthermore, their unique ability to interact with diols has established them as indispensable tools in the field of chemical proteomics for the selective enrichment of glycoproteins. As research in these fields continues to advance, the demand for and applications of these powerful chemical building blocks are certain to expand.

References

A Technical Guide to 4-Morpholinophenylboronic Acid: Commercial Availability, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Morpholine-Substituted Phenylboronic Acid Scaffold

4-Morpholinophenylboronic acid and its derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. The unique combination of the nucleophilic morpholine moiety and the versatile boronic acid group on a phenyl scaffold imparts favorable physicochemical properties and diverse reactivity. This makes it a valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery where the morpholine group is a privileged structure known to enhance aqueous solubility, metabolic stability, and target engagement.[1] This in-depth guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, quality control, and key applications, with a focus on empowering researchers to effectively utilize this reagent in their work.

I. Commercial Availability: A Comparative Overview

This compound and its more stable pinacol ester derivative are readily available from a range of chemical suppliers. The choice of supplier often depends on the required purity, quantity, and the specific form (free boronic acid vs. pinacol ester). Below is a comparative table of offerings from prominent vendors.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich This compound2795359-01-9Not specified100 mg
This compound, pinacol esterNot specifiedNot specified1 g
Frontier Specialty Chemicals 3-(4-Morpholino)phenylboronic acid pinacol ester852227-95-3Guaranteed Purity1 g, 5 g, 25 g
4-(Morpholinosulfonyl)phenylboronic acid pinacol ester1401222-64-7Guaranteed Purity1 g
BOC Sciences 4-(Morpholine-4-carbonyl)phenylboronic acid389621-84-5>98%Custom
Chem-Impex 4-(Morpholinomethyl)phenylboronic acidNot specifiedNot specifiedInquire

Note: Purity specifications can vary, and it is crucial to consult the supplier's certificate of analysis for lot-specific data. For many research applications, the pinacol ester is preferred due to its enhanced stability and ease of handling compared to the free boronic acid, which can be prone to dehydration to form boroxines.

II. Synthesis and Manufacturing Considerations

While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale needs or for the preparation of custom analogs. A common and reliable synthetic route starts from the readily available 4-(4-bromophenyl)morpholine.

Diagram of a Common Synthetic Pathway

Synthesis_Pathway A 4-(4-Bromophenyl)morpholine B Organolithium Intermediate A->B n-BuLi or t-BuLi THF, -78 °C C Boronate Ester B->C Triisopropyl borate D This compound C->D Acidic Hydrolysis

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol: From 4-(4-Bromophenyl)morpholine

This protocol describes a standard procedure for the synthesis of this compound via a lithium-halogen exchange followed by quenching with a borate ester.

Materials:

  • 4-(4-Bromophenyl)morpholine[2]

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-(4-bromophenyl)morpholine. The flask is then purged with dry nitrogen.

  • Dissolution: Anhydrous THF is added via syringe, and the mixture is stirred until the starting material is fully dissolved.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium or tert-Butyllithium is added dropwise via syringe over a period of 30-60 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1-2 hours.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid at 0 °C. The mixture is stirred vigorously for 1-2 hours.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield this compound as a solid.

III. Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its successful application. Several analytical techniques are routinely employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure. ¹¹B NMR spectroscopy is particularly useful for characterizing boronic acids and their esters, providing information on the coordination state of the boron atom.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[5]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

IV. Applications in Research and Development

The unique properties of this compound have led to its widespread use in various fields, most notably in drug discovery and materials science.

A Cornerstone in Medicinal Chemistry

The morpholine moiety is a highly desirable functional group in drug candidates due to its ability to improve pharmacokinetic properties.[1] this compound serves as a key building block for introducing this beneficial group into complex molecules. Its applications span a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. Boronic acids themselves are a class of compounds with significant therapeutic potential, with several boron-containing drugs approved by the FDA.[6]

Enabling Complex Molecule Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[7] this compound is an excellent coupling partner in these reactions, allowing for the efficient synthesis of biaryl and heteroaryl structures that are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[8]

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Suzuki_Workflow A Reaction Setup: Combine this compound, aryl bromide, palladium catalyst, and base in a reaction vessel. B Degas the reaction mixture by -bubbling with an inert gas (N₂ or Ar) -or freeze-pump-thaw cycles. A->B C Add degassed solvent(s). B->C D Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor progress by TLC or LC-MS. C->D E Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine. D->E F Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization. E->F

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system to the reaction vessel.

  • Reaction: Heat the mixture to the appropriate temperature (often between 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the desired biaryl product.

Conclusion

This compound is a versatile and valuable reagent for chemical synthesis, particularly in the development of new pharmaceuticals. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible building block for a wide range of applications. A thorough understanding of its properties, handling, and reactivity, especially in key transformations like the Suzuki-Miyaura coupling, is essential for researchers aiming to leverage its full potential in their scientific endeavors. As the demand for complex and functionally diverse molecules continues to grow, the importance of reagents like this compound in the chemist's toolbox is set to increase.

References

Methodological & Application

Application Notes & Protocols for Suzuki Coupling Reactions Using 4-Morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of the Morpholine Moiety in Modern Drug Discovery via Suzuki Coupling

In the landscape of contemporary medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic strategy, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide or triflate, is indispensable for constructing the complex biaryl structures that form the backbone of numerous pharmaceutical agents.[1][3][4]

This guide focuses on a particularly valuable building block in this reaction class: 4-Morpholinophenylboronic acid . The morpholine heterocycle is not merely a passive structural element; it is a "privileged scaffold" frequently employed in medicinal chemistry to impart desirable pharmacokinetic and pharmacodynamic properties.[5][6] Its inclusion can enhance aqueous solubility, improve metabolic stability, and modulate the lipophilic–hydrophilic balance of a drug candidate.[7][8] The weak basicity of the morpholine nitrogen (pKa similar to physiological pH) and the hydrogen bond accepting capability of its oxygen atom allow for favorable interactions with biological targets and improved brain permeability in CNS drug candidates.[7][8][9]

Consequently, the ability to efficiently incorporate the 4-morpholinophenyl group into lead compounds via Suzuki coupling is of paramount importance to researchers in pharmaceutical and materials science. These application notes provide a comprehensive technical overview, from mechanistic principles to detailed, field-tested protocols, designed to empower scientists to successfully leverage this compound in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The success of a Suzuki coupling reaction hinges on a well-defined, palladium-driven catalytic cycle. Understanding these fundamental steps is crucial for rational troubleshooting and optimization. The cycle comprises three primary stages: oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition : The cycle begins with a catalytically active Palladium(0) complex. This species reacts with the organic halide (Ar¹-X), inserting itself into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II), forming a new organopalladium complex.[1] This is often the rate-determining step of the entire cycle.[1]

  • Transmetalation : This is the stage where the organic moiety from the boronic acid is transferred to the palladium complex. For this to occur, the boronic acid (Ar²-B(OH)₂) must first be activated by a base (e.g., K₂CO₃, K₃PO₄). The base converts the boronic acid into a more nucleophilic boronate "ate" complex (Ar²-B(OH)₃⁻).[10][11] This activated species then reacts with the Pd(II) complex from the previous step, displacing the halide and forming a new di-organopalladium(II) intermediate (Ar¹-Pd-Ar²).[1][12]

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple to form the new C-C bond of the desired biaryl product (Ar¹-Ar²). This process reduces the palladium back to its Pd(0) state, thus regenerating the catalyst, which can then re-enter the cycle.[3][4]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Rate-Determining Step Transmetalation Transmetalation PdII_A->Transmetalation Base Base (e.g., OH⁻) Boronic Ar²-B(OH)₂ (this compound) Base->Boronic Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Activation Boronate->Transmetalation PdII_B Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Biaryl Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative procedure for the Suzuki coupling of this compound with an aryl bromide. Reaction conditions should be optimized for specific substrates.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥95%CommercialStore under inert gas.
Aryl Bromide (e.g., 4-Bromoanisole)≥98%CommercialSubstrate scope is broad.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercialPre-catalyst.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeCommercialAir-stable phosphine ligand.
Potassium Phosphate (K₃PO₄)Anhydrous, PowderedCommercialBase. Must be finely ground.
1,4-DioxaneAnhydrousCommercialReaction solvent.
Deionized WaterN/AIn-houseDegassed prior to use.
Schlenk flask or reaction vialN/AN/AFor inert atmosphere.
Magnetic stirrer with hotplateN/AN/A
Inert gas line (Argon or Nitrogen)N/AN/A
Standard glassware for workupN/AN/ASeparatory funnel, flasks, etc.
Rotary evaporatorN/AN/AFor solvent removal.
Silica gel for column chromatographyN/AN/AFor purification.

Step-by-Step Procedure

Workflow Start Start: Assemble Reagents Setup 1. Charge Schlenk flask with solids: - Aryl Bromide (1.0 mmol) - this compound (1.2 mmol) - K₃PO₄ (2.0 mmol) - Pd(OAc)₂ (0.02 mmol) - SPhos (0.04 mmol) Start->Setup Inert 2. Evacuate and backfill flask with inert gas (3 cycles). Setup->Inert Solvents 3. Add degassed solvents: - 1,4-Dioxane (5 mL) - Water (1 mL) Inert->Solvents Reaction 4. Heat reaction to 80-100 °C with vigorous stirring. Solvents->Reaction Monitor 5. Monitor reaction progress (TLC, LC-MS) until completion (2-12 h). Reaction->Monitor Cooldown 6. Cool mixture to room temperature. Monitor->Cooldown Workup 7. Quench with water. Extract with Ethyl Acetate (3x). Cooldown->Workup Dry 8. Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. Workup->Dry Concentrate 9. Concentrate in vacuo using a rotary evaporator. Dry->Concentrate Purify 10. Purify crude product via flash column chromatography. Concentrate->Purify End End: Characterize Pure Product (NMR, MS) Purify->End

Caption: General experimental workflow for the Suzuki coupling reaction.
  • Reaction Setup : To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.1–1.5 eq.), potassium phosphate (2.0–3.0 eq.), Palladium(II) acetate (1-5 mol%), and SPhos (2-10 mol%).

  • Inert Atmosphere : Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate the catalyst.[13]

  • Solvent Addition : Using a syringe, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The solution should be stirred to ensure all solids are suspended.

  • Heating and Reaction : Immerse the flask in a preheated oil bath at 80–100 °C and stir vigorously. The reaction temperature is crucial and may require optimization depending on the reactivity of the aryl halide (I > Br > OTf > Cl).[3][14]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-24 hours).

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing and Drying : Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to achieving high yields and purity.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.1. Ensure a strictly inert atmosphere; use freshly opened/stored reagents; try a different Pd source/ligand combination (e.g., Pd(PPh₃)₄, Buchwald ligands).[15][16]
2. Insufficiently strong base or poor base solubility.2. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).[3] Ensure the base is finely powdered.[15]
3. Low reaction temperature.3. Increase the temperature, especially for less reactive aryl chlorides.[10][14]
4. Degradation of boronic acid.4. Use a slight excess (1.2-1.5 eq.) of the boronic acid. Commercially available boronic acids can contain inactive anhydride trimers (boroximes); recrystallization may be necessary.[13][17][18]
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species at the start of the reaction.Rigorously degas all solvents and maintain a strict inert atmosphere. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the pre-catalyst is fully reduced can help.[13]
Dehalogenation of Aryl Halide Presence of hydride sources (e.g., from solvent or base impurities) that intercept the Pd(II) intermediate.Use high-purity, anhydrous solvents. Avoid amine bases if possible, as they can sometimes be a source of hydrides.[13]
Product Purification Issues Co-elution of product with byproducts or starting materials.Adjust the polarity of the mobile phase for column chromatography. If the product is basic due to the morpholine group, adding a small amount of triethylamine (~1%) to the eluent can improve peak shape and prevent streaking on the silica column.

Data Analysis and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy : Nuclear Magnetic Resonance is the primary method for structural confirmation.

    • Morpholine Protons : The morpholine moiety typically displays two characteristic multiplets in the ¹H NMR spectrum. The protons on the carbons adjacent to the oxygen (-O-CH₂-) usually appear further downfield (around 3.7-3.9 ppm) compared to the protons on the carbons adjacent to the nitrogen (-N-CH₂-, around 3.2-3.4 ppm).[19]

    • Aromatic Protons : The appearance of a new set of signals in the aromatic region and the disappearance of the starting material signals will confirm the coupling. Changes in coupling patterns and chemical shifts will be indicative of the newly formed biaryl structure.

  • Mass Spectrometry (MS) : Provides confirmation of the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Liquid Chromatography (LC) : Useful for assessing the purity of the final compound and for reaction monitoring (LC-MS).

Safety and Handling

Standard laboratory safety practices must be followed at all times.

  • Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[20][21]

  • Chemical Handling :

    • This compound : May cause skin and eye irritation. Avoid inhalation of dust. Handle in a well-ventilated area or fume hood.[20][22]

    • Palladium Catalysts : Palladium compounds can be toxic and are potent sensitizers. Avoid skin contact and inhalation.

    • Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care in a fume hood.

    • Bases : Strong bases like K₃PO₄ are corrosive. Avoid contact with skin and eyes.[22]

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes & Protocols: A Guide to Suzuki-Miyaura Cross-Coupling with 4-Morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Morpholine Moiety in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials. 4-Morpholinophenylboronic acid is a particularly valuable building block in this context. The morpholine substituent, a common feature in bioactive molecules, can enhance aqueous solubility, modulate pharmacokinetic properties, and provide a handle for further functionalization. This guide provides a comprehensive protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions, grounded in mechanistic principles and practical laboratory considerations.

Understanding the 'Why': The Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid (R²) is transferred to the palladium center. The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[3]

  • Reductive Elimination: The newly formed biaryl product (R¹-R²) is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the coupling of this compound with a representative aryl bromide. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for different substrates.

Materials and Reagents:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium phosphate [K₃PO₄])

  • Solvent (e.g., 1,4-Dioxane, anhydrous)

  • Degassed water

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Safety Precautions:

  • This compound may be harmful if swallowed and can cause skin and eye irritation.[4]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Boronic acids should be stored in a cool, dry place, away from incompatible materials like strong oxidizing agents.[6][7][8]

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Seal the vessel with a septum or cap.

  • Inert Atmosphere:

    • Evacuate the reaction vessel and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.[9]

  • Solvent Addition:

    • Through the septum, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The addition of water can often accelerate the reaction and improve yields.[9]

  • Reaction:

    • Place the reaction vessel in a preheated oil bath or heating block at 80-100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the desired product. The following table summarizes common starting points for optimization.

ParameterRecommended Reagents/ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that form the active Pd(0) species in situ and require an external ligand.
Ligand PPh₃, PCy₃, Buchwald ligands (e.g., SPhos, XPhos)Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich ligands are often effective for challenging couplings.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOHA base is essential for the activation of the boronic acid for the transmetalation step.[3] The choice of base can influence the reaction rate and outcome.
Solvent 1,4-Dioxane, Toluene, DMF, THF (often with added water)The solvent system must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is commonly used.[9]
Temperature 60-120 °CThe reaction temperature is typically elevated to ensure a reasonable reaction rate. Microwave irradiation can sometimes accelerate the reaction.[10]

Troubleshooting Common Issues

  • Low or No Conversion:

    • Ensure a truly inert atmosphere, as oxygen can deactivate the palladium catalyst.

    • Check the quality and purity of the reagents, particularly the boronic acid, which can degrade over time.

    • Increase the reaction temperature or time.

    • Screen different palladium catalysts, ligands, and bases.

  • Formation of Side Products:

    • Homocoupling: The formation of biaryls from the coupling of two boronic acid molecules can occur. This can sometimes be minimized by adjusting the reaction conditions.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water. Using anhydrous solvents and a suitable base can mitigate this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of biaryl compounds containing the valuable morpholine moiety. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently construct complex molecules for applications in drug discovery and materials science. This protocol provides a solid foundation for the successful implementation of this important transformation in the laboratory.

References

Applications of 4-Morpholinophenylboronic Acid in Medicinal Chemistry: A Practical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of Morpholine and Boronic Acid

In the landscape of modern medicinal chemistry, the assembly of complex molecular architectures with precision and efficiency is paramount. Among the vast arsenal of chemical tools, 4-Morpholinophenylboronic acid has emerged as a particularly valuable building block. This reagent strategically combines two critical components: the boronic acid functional group, a cornerstone of palladium-catalyzed cross-coupling reactions, and the morpholine moiety, a "privileged" heterocycle renowned for its ability to impart favorable drug-like properties.[1][2]

The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and fine-tune pharmacokinetic profiles.[3][4] Its basic nitrogen atom can serve as a key interaction point with biological targets, while the ether oxygen can act as a hydrogen bond acceptor.[4][5] When coupled with the synthetic versatility of the boronic acid group, primarily through the Nobel Prize-winning Suzuki-Miyaura reaction, this compound provides a direct and reliable route to introduce this beneficial morpholinophenyl motif into a wide range of molecular scaffolds.[6][7]

This guide provides an in-depth exploration of the applications of this compound, focusing on its strategic value in drug design, its central role in synthetic chemistry, and its successful implementation in the development of potent kinase inhibitors. We will dissect the causality behind its use, provide detailed experimental protocols, and present case studies that underscore its significance for researchers, scientists, and drug development professionals.

Section 1: Strategic Value and Physicochemical Properties

The decision to incorporate the 4-morpholinophenyl group into a drug candidate is driven by a compelling set of physicochemical and pharmacological advantages. The morpholine heterocycle is not merely a passive solubilizing group; it actively contributes to a molecule's overall profile, a concept often referred to as "pharmacophore."[3][8]

Causality Behind the Choice:

  • Enhanced Aqueous Solubility: The weakly basic nitrogen of the morpholine ring (pKa ≈ 8.5) is partially protonated at physiological pH (≈7.4), which significantly improves the aqueous solubility of the parent molecule—a critical factor for oral bioavailability and formulation.[4]

  • Improved Pharmacokinetics (PK): The morpholine moiety is generally resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life and metabolic stability.[2][3] This leads to a more predictable and favorable absorption, distribution, metabolism, and excretion (ADME) profile.

  • Target Engagement: The morpholine oxygen can act as a hydrogen bond acceptor, while the nitrogen can serve as a protonated, positively charged interaction point, allowing for potent and specific binding to the active sites of enzymes, particularly kinases.[3][5]

  • Vectorial Exit from Lipophilic Pockets: In many kinase active sites, the morpholine group can project out from a lipophilic binding pocket into the solvent-exposed region, anchoring the molecule while enhancing solubility.

These strategic advantages are summarized below.

PropertyRationale & Impact in Drug DesignSupporting Citation
Solubility Weakly basic nitrogen (pKa ≈ 8.5) is protonated at physiological pH, enhancing aqueous solubility.[4]
Metabolic Stability Ring is generally resistant to CYP450-mediated oxidation, improving drug half-life.[3]
Target Binding Oxygen is a hydrogen-bond acceptor; protonated nitrogen is a hydrogen-bond donor.[4]
Pharmacokinetics Combination of solubility and stability leads to improved ADME properties and oral bioavailability.[2]
Synthetic Tractability Readily incorporated via robust reactions like Suzuki-Miyaura coupling.[6][7]

Section 2: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary synthetic utility of this compound is its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process forges a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), providing a robust and high-yielding method for constructing biaryl systems.[7][9]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Activation & Transmetalation: A base (e.g., Na₂CO₃, K₃PO₄) activates the boronic acid, forming a more nucleophilic boronate species. This species then transfers its organic group (the morpholinophenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the active Pd(0) catalyst.[9][10]

Suzuki_Mechanism Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_0 pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X pd_complex Ar-Pd(II)L₂-X ox_add->pd_complex dummy1 pd_complex->dummy1 transmetal Transmetalation biaryl_pd Ar-Pd(II)L₂-Ar' transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim dummy2 biaryl_pd->dummy2 product Ar-Ar' (Product) red_elim->product dummy1->transmetal + Ar'-B(OH)₂ + Base dummy2->pd0 PI3K_Pathway Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor PI3K Inhibitors (e.g., those from This compound) Inhibitor->PI3K Inhibits Workflow General Workflow for Synthesis & Screening start Design & Reagent Selection synthesis Suzuki Coupling (Protocol 4.1) start->synthesis workup Work-up & Purification synthesis->workup qc QC & Characterization (NMR, LC-MS) workup->qc screening Biological Screening (e.g., Kinase Assay) qc->screening Pure Compound sar SAR Analysis screening->sar Activity Data sar->start Iterate Design end Lead Optimization sar->end

References

Application Notes and Protocols: 4-Morpholinophenylboronic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Morpholinophenylboronic acid has emerged as a particularly valuable reagent, finding extensive application in academic and industrial research, most notably in the realm of medicinal chemistry. The presence of the morpholine moiety, a "privileged" scaffold in drug discovery, imparts desirable physicochemical properties such as improved aqueous solubility and metabolic stability to target molecules.[1] This, combined with the synthetic versatility of the boronic acid functional group, makes this compound a cornerstone for the synthesis of a diverse array of bioactive compounds, including potent kinase inhibitors.[2]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in two of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Chan-Lam coupling. The protocols are designed to be self-validating, with explanations for the causal relationships behind the experimental choices, ensuring both scientific integrity and practical success.

Physicochemical Properties and Handling

Before delving into specific applications, it is crucial to understand the properties of this compound for its proper storage and handling.

PropertyValueSource
CAS Number 186498-02-2[3]
Molecular Formula C₁₀H₁₄BNO₃[3]
Molecular Weight 207.03 g/mol [3]
Appearance White to off-white solid
Storage Store at room temperature, away from moisture and light.

Handling Recommendations: this compound is generally stable under standard laboratory conditions. However, like most boronic acids, it can undergo protodeboronation, especially in the presence of strong acids or bases and water. It is advisable to handle the solid in a dry environment and to use anhydrous solvents for reactions where moisture sensitivity is a concern. For long-term storage, keeping the compound in a desiccator is recommended.

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, most commonly between aryl or vinyl halides and an organoboron compound.[4] This reaction is a workhorse in the synthesis of biaryl structures, which are prevalent in pharmaceuticals and functional materials. This compound is an excellent coupling partner in these reactions, allowing for the direct installation of the morpholinophenyl moiety.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd2_complex R-Pd(II)-X Ln pd0->pd2_complex Oxidative Addition (R-X) transmetalation_intermediate R-Pd(II)-Ar Ln pd2_complex->transmetalation_intermediate Transmetalation (ArB(OH)2, Base) transmetalation_intermediate->pd0 Reductive Elimination product R-Ar transmetalation_intermediate->product

References

Application Notes and Protocols: Leveraging 4-Morpholinophenylboronic Acid for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Morpholinophenyl Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged structure." Its frequent appearance in approved drugs and clinical candidates is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and oral bioavailability.[1] When coupled with a phenylboronic acid, a versatile functional group for carbon-carbon bond formation, the resulting 4-morpholinophenylboronic acid becomes a powerful building block for the synthesis of complex bioactive molecules.[2][3][4]

This guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive compounds, with a particular focus on its use in the development of p38 MAP kinase inhibitors, a class of drugs with significant potential in treating inflammatory diseases.[5][6][7] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

The Power of Synergy: Why this compound is a Chemist's Ally

The utility of this compound stems from the synergistic interplay of its two key components:

  • The Morpholine Group: This saturated heterocycle is not merely a passive solubilizing group. Its nitrogen atom can act as a hydrogen bond acceptor, crucial for binding to biological targets.[1] Furthermore, its presence can block metabolic pathways that would otherwise lead to rapid drug clearance. In the context of kinase inhibitors, the morpholine moiety often occupies the solvent-exposed region of the ATP-binding pocket, contributing to both potency and selectivity.[8]

  • The Phenylboronic Acid Group: Boronic acids are indispensable reagents in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[9][10][11] This palladium-catalyzed reaction allows for the efficient and stereospecific formation of carbon-carbon bonds between the phenyl ring of the boronic acid and a variety of organic halides or triflates. The mild reaction conditions and tolerance of a wide range of functional groups make it a go-to method for constructing the biaryl scaffolds common in many drug molecules.[10][12]

Target in Focus: The p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress.[2][3][13] Dysregulation of the p38 MAP kinase pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[14] Consequently, the development of potent and selective p38 MAP kinase inhibitors is a major focus of drug discovery efforts.[1][15][16][17]

The core mechanism of this pathway involves a three-tiered kinase cascade, where a MAP kinase kinase kinase (MAPKKK) phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn phosphorylates and activates p38 MAP kinase.[5][18] Activated p38 then phosphorylates downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[12][14]

Below is a diagram illustrating the core components of the p38 MAP kinase signaling cascade.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Environmental Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38 p38 MAP Kinase MAPKK->p38 phosphorylates Substrates Downstream Substrates (Transcription Factors, Kinases) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response

Caption: The p38 MAP Kinase Signaling Pathway.

Synthetic Strategy: The Suzuki-Miyaura Coupling in Action

The synthesis of many p38 MAP kinase inhibitors relies on the construction of a core biaryl or heteroaryl-aryl scaffold. The Suzuki-Miyaura coupling is ideally suited for this purpose, allowing for the convergent and efficient assembly of these complex structures. This compound serves as a key building block, providing one of the crucial aryl rings.

The general workflow for such a synthesis is depicted below.

suzuki_workflow cluster_reagents Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product & Purification BoronicAcid This compound Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) BoronicAcid->Reaction ArylHalide Aryl/Heteroaryl Halide (e.g., Bromopyridine derivative) ArylHalide->Reaction CoupledProduct Biaryl Product (p38 Inhibitor Precursor) Reaction->CoupledProduct Purification Workup & Chromatography CoupledProduct->Purification FinalProduct Purified Bioactive Molecule Purification->FinalProduct

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of a 4-(4-Morpholinophenyl)-pyridine Intermediate

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction to synthesize a key intermediate for a p38 MAP kinase inhibitor. The choice of a bromopyridine derivative as the coupling partner is based on the common 4-pyridyl-5-phenyl scaffold found in many potent p38 inhibitors.[7]

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplierNotes
This compound186498-02-2207.03Commercial Source
4-Bromo-2-fluoropyridine128071-89-6175.99Commercial Source
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Commercial SourceHandle under inert atmosphere.
Potassium Carbonate (K₂CO₃)584-08-7138.21Commercial SourceAnhydrous.
1,4-Dioxane123-91-188.11Commercial SourceAnhydrous, degassed.
Deionized Water7732-18-518.02In-houseDegassed.
Ethyl Acetate141-78-688.11Commercial SourceHPLC grade.
BrineN/AN/AIn-houseSaturated aqueous NaCl solution.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Commercial Source

Instrumentation:

  • Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL Schlenk flask, add this compound (1.0 g, 4.83 mmol, 1.0 eq), 4-bromo-2-fluoropyridine (0.93 g, 5.31 mmol, 1.1 eq), and potassium carbonate (2.0 g, 14.49 mmol, 3.0 eq).

  • Inerting the System: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (30 mL) and degassed deionized water (10 mL) to the flask. Stir the mixture to form a suspension.

  • Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.28 g, 0.24 mmol, 0.05 eq). The color of the reaction mixture may change, indicating the start of the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 4-(2-fluoropyridin-4-yl)morpholine as a solid.

Expected Results and Data Presentation

The successful synthesis will yield a biaryl compound that can be further functionalized to produce a potent p38 MAP kinase inhibitor. For instance, the resulting intermediate can undergo further reactions to introduce other key pharmacophoric features.

Below is a table summarizing the biological activity of a well-known p38 MAP kinase inhibitor, Doramapimod (BIRB-796), which contains a morpholine moiety, illustrating the potential of molecules synthesized using this compound as a building block.[12][19][20]

CompoundTargetIC₅₀ (nM)Assay TypeReference
Doramapimod (BIRB-796)p38α38Enzyme Assay[19]
p38β65Enzyme Assay[19]
p38γ200Enzyme Assay[19]
p38δ520Enzyme Assay[19]
TNF-α release21Cellular Assay (PBMCs)

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, ensure that the reagents and solvents are anhydrous and that the reaction was performed under strictly inert conditions. The quality of the palladium catalyst is also crucial. Consider using a different palladium source or ligand.

  • Side Reactions: The formation of homocoupled products (biphenyl derivatives of the starting materials) can occur. This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring.

  • Purification Challenges: The polarity of the morpholine-containing product may necessitate the use of a more polar solvent system for chromatography.

Conclusion: A Versatile Tool for Bioactive Molecule Synthesis

This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its ability to participate in robust and efficient Suzuki-Miyaura cross-coupling reactions, combined with the beneficial properties imparted by the morpholine moiety, makes it a strategic choice for medicinal chemists. The detailed protocol and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery endeavors, particularly in the development of next-generation kinase inhibitors.

References

Application Notes and Protocols for Catalytic Systems in 4-Morpholinophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Morpholine Moiety in Modern Drug Discovery

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity. When coupled with the synthetic versatility of boronic acids, the 4-morpholinophenylboronic acid building block becomes a powerful tool for the synthesis of novel therapeutics. Boronic acids themselves are crucial intermediates in drug development, valued for their stability, low toxicity, and versatile reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This guide provides an in-depth exploration of catalytic systems for reactions involving this compound, with a focus on practical protocols and mechanistic insights to empower researchers in drug discovery and development.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone of synthetic strategies employing this compound. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), enabling the construction of complex biaryl structures.[3]

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is paramount for rational catalyst selection and reaction optimization. The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and requires activation of the boronic acid by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- Ar'-B(OH)3-->Ar-Pd(II)L2-X Attacks Pd complex Base Base Base->Ar'-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic System Components: A Guide to Selection

The success of a Suzuki-Miyaura coupling with this compound, an electron-rich boronic acid, hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Palladium Catalyst and Ligand Selection

The choice of palladium source and its coordinating ligand is critical. For electron-rich boronic acids like this compound, the oxidative addition step can be sluggish, necessitating the use of electron-rich and bulky phosphine ligands to promote this step.

Catalyst/PrecatalystLigandTypical SubstratesKey Advantages
Pd(PPh₃)₄TriphenylphosphineAryl bromides and iodidesReadily available, good for general-purpose couplings.
Pd(dppf)Cl₂dppfAryl bromides, chlorides, and triflatesRobust, high thermal stability, effective for a broad range of substrates.[4]
Pd₂(dba)₃ with Buchwald LigandsXPhos, SPhos, RuPhosAryl chlorides, sterically hindered substratesHigh catalytic activity, allows for lower catalyst loadings and milder reaction conditions.
PEPPSI™-IPrIPr (NHC ligand)Aryl chlorides and other challenging substratesAir and moisture stable, highly active for difficult couplings.

Note: The data presented is compiled from studies on structurally similar electron-rich boronic acids.

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation. Common bases include:

  • Carbonates: K₂CO₃, Cs₂CO₃, Na₂CO₃

  • Phosphates: K₃PO₄

  • Hydroxides: NaOH, KOH

  • Fluorides: KF, CsF

For electron-rich boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred to accelerate the transmetalation step. The choice of base can also influence the rate of side reactions, such as protodeboronation.

Solvent Effects

The solvent system must be capable of dissolving the various components of the reaction and can significantly impact the reaction rate and yield. Common solvents include:

  • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)

  • Aromatic Hydrocarbons: Toluene

  • Amide Solvents: N,N-Dimethylformamide (DMF)

  • Alcohols/Water Mixtures: e.g., Dioxane/H₂O, Toluene/EtOH/H₂O

Aqueous solvent mixtures are frequently employed as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the specific catalyst, ligand, base, and solvent may be required for different coupling partners.

General Workflow

experimental_workflow start Start reagents Combine Aryl Halide, This compound, and Base in Flask start->reagents degas Degas the Reaction Mixture (e.g., Ar sparging) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature under Inert Atmosphere catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify end End purify->end

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Purpose Coupling with Pd(PPh₃)₄

This protocol is suitable for routine couplings of this compound with aryl bromides or iodides.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (1,4-dioxane and water).

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Activity Coupling with a Buchwald Precatalyst

This protocol is recommended for more challenging couplings, such as with aryl chlorides or sterically hindered substrates.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous Toluene or 2-MeTHF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add the aryl halide, this compound, K₃PO₄, and XPhos Pd G3 to a vial.

  • Add the anhydrous solvent.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Mechanistic Considerations

Side Reaction: Protodeboronation

A common side reaction, particularly with electron-rich boronic acids, is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5]

Mitigation Strategies:

  • Use of a stronger, non-aqueous base: K₃PO₄ can be more effective than aqueous carbonate bases in some cases.

  • Anhydrous conditions: Minimizing water content can suppress this side reaction.[6]

  • Use of boronic esters: Converting the boronic acid to a more stable ester (e.g., a pinacol ester) can provide a slow release of the active boronic acid, minimizing its concentration and thus the rate of protodeboronation.

  • Highly active catalyst systems: Faster catalytic turnover can outcompete the rate of protodeboronation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. A thorough understanding of the Suzuki-Miyaura catalytic cycle and the rational selection of reaction components are key to achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this important reagent in their synthetic endeavors. Further optimization will always be substrate-dependent, but the principles outlined herein will serve as a robust starting point for methodological development.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Morpholinophenylboronic Acid in Modern Drug Discovery

This compound and its derivatives are pivotal building blocks in contemporary medicinal chemistry.[1][] The presence of the morpholine moiety, a privileged structure in drug design, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3] Coupled with the versatile reactivity of the boronic acid group, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this reagent serves as a cornerstone for the synthesis of complex molecular architectures found in numerous drug candidates, especially in oncology.[][3][4][5] The transition from laboratory-scale synthesis to industrial production, however, presents a unique set of challenges that necessitate a robust, scalable, and safe manufacturing process. This guide provides a comprehensive overview of the key considerations and a detailed protocol for the scale-up synthesis of this compound, ensuring high yield and purity.

Synthetic Strategy: A Multi-faceted Approach to Scalability

The synthesis of aryl boronic acids can be approached through several established methods, including the reaction of organometallic reagents (Grignard or organolithium) with borate esters, or through palladium-catalyzed C-H borylation.[1] For the scale-up of this compound, a common and cost-effective route involves the initial synthesis of 4-morpholinoaniline, followed by a Sandmeyer-type reaction to introduce the boronic acid functionality. An alternative, and often preferred route for large-scale production, involves the borylation of a suitable halo-aromatic precursor.

A particularly effective strategy for scale-up commences with 4-bromoaniline, which is first protected and then subjected to a metal-halogen exchange followed by borylation. This method, when optimized, can be successfully scaled to kilogram quantities with good yield and high quality.[6][7]

Key Considerations for a Scalable Process:
  • Starting Material Selection: The choice of starting materials is critical for a cost-effective and efficient large-scale synthesis. Utilizing readily available and less hazardous precursors is paramount.

  • Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to maximize yield and minimize side-product formation.

  • Purification Strategy: Chromatographic purification is often not feasible or economical at an industrial scale.[8] Therefore, developing a scalable, non-chromatographic purification method, such as crystallization or salt formation, is a primary objective.

  • Safety: The handling of large quantities of reagents, some of which may be pyrophoric or toxic, requires stringent safety protocols and specialized equipment.[8][9]

Experimental Workflow: From Precursor to Purified Product

The following diagram outlines the key stages in the scale-up synthesis of this compound, emphasizing the critical control points at each step.

Scale_Up_Synthesis cluster_0 Synthesis Stage cluster_1 Purification & Isolation cluster_2 Quality Control Start Starting Material: 4-Bromomorpholinoaniline Metalation Metal-Halogen Exchange (e.g., with n-BuLi or Mg) Start->Metalation Anhydrous conditions Low temperature Borylation Borylation (e.g., with Triisopropyl borate) Metalation->Borylation Controlled addition Maintain low temperature Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis Quenching Exothermic control Crude_Product Crude this compound Hydrolysis->Crude_Product Purification Purification Strategy (e.g., Recrystallization or Salt Formation) Crude_Product->Purification Solvent selection pH adjustment Isolation Isolation & Drying Purification->Isolation Filtration Vacuum drying QC Analytical Testing (HPLC, NMR, MS) Isolation->QC Purity & Identity Confirmation Final_Product Pure this compound QC->Final_Product Release

Caption: High-level workflow for the scale-up synthesis of this compound.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for the synthesis of this compound on a multi-kilogram scale. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[10][11]

Step 1: Synthesis of 4-Morpholinoaniline

  • Reaction Setup: In a suitable reactor, charge 4-bromoaniline and a suitable solvent such as toluene.

  • Buchwald-Hartwig Amination: Add morpholine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) until the reaction is complete, as monitored by HPLC.

  • Work-up: Cool the reaction mixture, quench with water, and separate the organic layer. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain crude 4-morpholinoaniline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of this compound

  • Reaction Setup: In a dry, inerted reactor, dissolve the purified 4-morpholinoaniline in an appropriate solvent (e.g., THF).

  • Lithiation: Cool the solution to a low temperature (e.g., -78 °C) and slowly add a solution of n-butyllithium in hexanes. The reaction is highly exothermic and requires careful temperature control.[8]

  • Borylation: After the lithiation is complete, slowly add a solution of triisopropyl borate in THF, maintaining the low temperature.

  • Quenching and Hydrolysis: Once the borylation is complete, slowly quench the reaction with an aqueous acid solution (e.g., HCl). Allow the mixture to warm to room temperature.

  • Isolation of Crude Product: Separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate to yield the crude this compound.

Step 3: Purification of this compound

A robust and scalable method for purifying boronic acids involves the formation of a salt, which can often be selectively precipitated, leaving impurities in the solution.[12]

  • Salt Formation: Treat the crude boronic acid with a base, such as sodium hydroxide, to form the corresponding boronate salt.[12]

  • Isolation of the Salt: The salt can often be isolated by filtration or by extraction into an aqueous phase.[12]

  • Acidification: Dissolve the purified salt in water and acidify with a mineral acid (e.g., HCl) to precipitate the pure boronic acid.[12]

  • Final Isolation: Collect the purified this compound by filtration, wash with cold water, and dry under vacuum.

Data Presentation: Expected Yield and Purity

StepIntermediate/ProductStarting Quantity (kg)Yield (%)Purity (HPLC, %)
14-Morpholinoaniline10.0 (of 4-bromoaniline)85-95>98
2Crude this compound10.0 (of 4-morpholinoaniline)70-8585-95
3Purified this compound8.0 (of crude product)80-90>99

Quality Control and Analytical Methods

A robust quality control strategy is essential to ensure the final product meets the required specifications for use in drug development.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor the progress of the reaction. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a trifluoroacetic acid modifier) is typically employed.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and identity of the final product.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

  • Residual Solvent Analysis: Gas chromatography (GC) is used to quantify any remaining solvents from the synthesis and purification process.

Safety and Handling Precautions

The scale-up of chemical syntheses introduces significant safety challenges that must be addressed through careful planning and engineering controls.

  • Pyrophoric Reagents: The use of n-butyllithium requires specialized handling procedures and equipment to prevent ignition upon contact with air or moisture.[8]

  • Exothermic Reactions: Both the lithiation and the quenching steps are highly exothermic and require efficient cooling and controlled addition of reagents to prevent runaway reactions.

  • Chemical Hazards: Boronic acids and their precursors can be irritants.[11] Always handle these chemicals in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[10][11]

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

The successful scale-up synthesis of this compound is a critical step in enabling its use in large-scale drug manufacturing. By carefully considering the synthetic route, optimizing reaction conditions, developing a robust purification strategy, and implementing stringent safety protocols, it is possible to produce this valuable building block in high yield and purity. The methodologies and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently approach the challenges of scaling up this important chemical synthesis.

References

The Versatility of 4-Morpholinophenylboronic Acid in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of 4-Morpholinophenylboronic Acid in Functional Materials

In the landscape of materials science, the strategic design of molecular building blocks is paramount to achieving novel functionalities. This compound emerges as a particularly compelling scaffold due to its dual-functional nature. The boronic acid moiety is a versatile handle for a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern polymer and organic electronics synthesis.[1][2] Simultaneously, the morpholino group imparts unique physicochemical properties, such as increased solubility in organic solvents, potential for hydrogen bonding, and the ability to influence the electronic characteristics of the final material.[3] This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols for its utilization in stimuli-responsive hydrogels, conductive polymers, and chemical sensors.

Core Concepts: The Chemistry of this compound

The utility of this compound in materials science is rooted in two key chemical features:

  • The Boronic Acid Group: This functional group is a Lewis acid, enabling it to form reversible covalent bonds with diols. This property is the foundation for creating stimuli-responsive materials, particularly those that are sensitive to changes in pH and the presence of sugars.[4] Furthermore, the boronic acid group is a crucial participant in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl halides.[1][5]

  • The Morpholino Group: This heterocyclic amine introduces a degree of polarity and the potential for hydrogen bond interactions. In the context of polymers, this can enhance processability and influence the material's morphology. In electronic materials, the nitrogen atom's lone pair of electrons can modulate the electron density of the aromatic ring, thereby tuning the material's optoelectronic properties.

These two functionalities work in concert to make this compound a valuable component in the design of sophisticated materials.

Application 1: Stimuli-Responsive Hydrogels for Biomedical Applications

Stimuli-responsive hydrogels, often referred to as "smart" hydrogels, are cross-linked polymer networks that can undergo significant volume changes in response to external stimuli such as pH, temperature, or the presence of specific molecules.[4][6] The ability of this compound to form reversible ester bonds with diols makes it an excellent candidate for creating glucose-responsive hydrogels for applications like controlled drug delivery.[7]

Principle of Operation

The underlying principle of a glucose-responsive hydrogel based on this compound involves the competitive binding of glucose with a diol-containing polymer. In the absence of glucose, the boronic acid groups on a polymer backbone can cross-link with a diol-containing polymer (e.g., polyvinyl alcohol), forming a hydrogel. When glucose is introduced, it competes for the boronic acid binding sites, leading to a disruption of the cross-links and a swelling or dissolution of the hydrogel. This transition can be harnessed to release an encapsulated therapeutic agent.

Experimental Protocol: Synthesis of a Glucose-Responsive Hydrogel

This protocol describes the synthesis of a glucose-responsive hydrogel by cross-linking a copolymer containing this compound with polyvinyl alcohol (PVA).

Materials:

  • 4-Vinylphenylboronic acid (precursor to be functionalized with morpholine, or direct use of a morpholino-functionalized monomer if available)

  • N-Isopropylacrylamide (NIPAM)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Morpholine

  • Polyvinyl alcohol (PVA, Mw 75,000)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Synthesis of the Boronic Acid-Containing Copolymer:

    • In a Schlenk flask, dissolve 4-vinylphenylboronic acid (1.0 g, 6.76 mmol) and N-isopropylacrylamide (5.0 g, 44.2 mmol) in 1,4-dioxane (50 mL).

    • Add AIBN (0.05 g, 0.30 mmol) to the solution.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Polymerize at 70°C for 24 hours under an inert atmosphere.

    • Precipitate the polymer by pouring the solution into a large excess of cold diethyl ether.

    • Filter and dry the polymer under vacuum.

    • The resulting poly(4-vinylphenylboronic acid-co-N-isopropylacrylamide) is then functionalized by reacting with morpholine in a suitable solvent to yield the target copolymer.

  • Preparation of the Hydrogel:

    • Prepare a 10% (w/v) solution of the this compound-containing copolymer in PBS (pH 7.4).

    • Prepare a 10% (w/v) solution of PVA in deionized water by heating at 90°C with stirring until fully dissolved, then cool to room temperature.

    • Mix the two polymer solutions in a 1:1 volume ratio and vortex thoroughly.

    • Allow the mixture to stand at room temperature for 1-2 hours to form the hydrogel.

Data Presentation:

PropertyValue
Monomer Ratio (Boronic Acid:NIPAM)1:6.5 (molar)
Polymerization Temperature70°C
Hydrogel Formation Time1-2 hours
Swelling Ratio in PBS~1500%
Glucose-Induced SwellingConcentration-dependent

Application 2: Conductive Polymers via Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of conjugated polymers, which are the active components in many organic electronic devices.[8] this compound can be used as a monomer in a Suzuki polycondensation reaction to create well-defined polymer structures.[9] The morpholino group can enhance the solubility and processability of the resulting polymer, which is often a challenge in this class of materials.

Workflow for Suzuki-Miyaura Polycondensation

MIP_Sensing cluster_0 MIP Synthesis cluster_1 Sensing Mechanism Template Template Molecule (e.g., Dopamine) Polymerization Polymerization Template->Polymerization Monomer This compound Monomer->Polymerization Crosslinker Cross-linker (e.g., EGDMA) Crosslinker->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization MIP MIP with Cavity Polymerization->MIP Template Removal Binding Selective Binding MIP->Binding Analyte Analyte (Dopamine) Analyte->Binding Signal Measurable Signal (e.g., Electrochemical) Binding->Signal

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with 4-Morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance and troubleshooting strategies to enhance the yield and purity of Suzuki-Miyaura cross-coupling reactions involving 4-morpholinophenylboronic acid. The electron-rich nature of this substrate, due to the morpholine moiety, presents unique challenges and opportunities for optimization. This guide offers in-depth, field-proven insights to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have before setting up your reaction.

Q1: What are the key challenges associated with using this compound in Suzuki reactions?

A1: The primary challenges stem from the electron-donating morpholine group. This can lead to:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, a common side reaction with electron-rich boronic acids, leading to reduced yield.[1][2][3]

  • Homocoupling: The dimerization of the boronic acid to form a symmetrical biaryl impurity, which can be promoted by the presence of oxygen.[4][5]

  • Catalyst Inhibition: The nitrogen atom in the morpholine ring can potentially coordinate to the palladium catalyst, leading to deactivation.

  • Purification Difficulties: The basic nature of the morpholine moiety can complicate purification, leading to issues with chromatography and crystallization.[6]

Q2: Should I use this compound or a more stable derivative like a pinacol ester?

A2: While boronic acids are often more reactive than their ester counterparts, they are also more susceptible to degradation.[7][8] For this compound, which is prone to protodeboronation, using a more stable derivative can be advantageous.[1][9]

  • Boronic Acid: Higher reactivity, but requires careful handling and optimized conditions to minimize decomposition.[7]

  • Pinacol Ester or MIDA Boronate: Offers increased stability, allowing for more robust reaction conditions and potentially higher yields by minimizing side reactions through a "slow release" of the active boronic acid.[1][3][4]

The choice depends on the reactivity of your coupling partner and the overall robustness of your planned reaction conditions. For challenging couplings or initial optimization, starting with a more stable boronate ester is often a prudent strategy.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, question-and-answer-style guide to troubleshoot specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Materials

Q: I'm observing very little or no formation of my desired product. What are the likely causes and how can I address them?

A: Low conversion is a common issue that can often be traced back to several key factors in the catalytic cycle. A systematic approach to troubleshooting is essential.

Root Cause Analysis and Corrective Actions:

  • Inefficient Catalyst Activation or Decomposition: The active catalyst in a Suzuki coupling is a Pd(0) species.[4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction process can be inefficient or lead to the formation of inactive palladium black.[4][5]

    • Solution:

      • Switch to a Pd(0) Precatalyst: Consider using a precatalyst like Pd₂(dba)₃ or a pre-formed Pd(0) complex with a phosphine ligand.[10]

      • Use Modern Precatalysts: Employ newer generation palladium precatalysts (e.g., G3 or G4 palladacycles) that are designed for efficient generation of the active catalytic species.[5]

      • Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst.[3] Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle.[11] For an electron-rich boronic acid like this compound, an appropriate ligand is critical.

    • Solution:

      • Use Electron-Rich, Bulky Ligands: Ligands such as SPhos, XPhos, or tBu₃P are often effective for coupling electron-rich boronic acids as they promote the rate-limiting oxidative addition step and subsequent reductive elimination.[5][7]

      • Ligand Screening: If initial attempts fail, a systematic screening of different ligand classes (e.g., biarylphosphines, ferrocenylphosphines) may be necessary.

  • Inappropriate Base or Solvent System: The base is essential for the transmetalation step, but an incorrect choice can hinder the reaction or promote side reactions.[10][12] The solvent must also be suitable for dissolving the reactants and facilitating the reaction.[13][14]

    • Solution:

      • Base Selection: A moderately strong base like K₃PO₄ or K₂CO₃ is a good starting point.[5] For sensitive substrates, a milder base like KF or CsF might be beneficial.[10]

      • Solvent Considerations: A mixture of an ethereal solvent like 1,4-dioxane or THF with water is a common choice.[4] For challenging reactions, polar aprotic solvents like DMF or NMP can sometimes improve solubility and reaction rates, but their effect on selectivity should be considered.[13][14]

Problem 2: Significant Protodeboronation of this compound

Q: My main byproduct is morpholine, indicating significant protodeboronation. How can I suppress this side reaction?

A: Protodeboronation is a major challenge with electron-rich boronic acids.[2][3] The key is to promote the rate of the desired cross-coupling reaction relative to the rate of this decomposition pathway.

Strategies to Minimize Protodeboronation:

  • Use of a More Stable Boron Reagent: As mentioned in the FAQs, converting the boronic acid to a more stable form is a highly effective strategy.

    • Protocol for Conversion to a Pinacol Ester:

      • Dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.

      • Heat the mixture to reflux with a Dean-Stark trap to remove water.

      • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

      • Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used directly in the Suzuki coupling.

  • Careful Selection of Base and Anhydrous Conditions: Water is a proton source for protodeboronation.[3]

    • Solution:

      • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions can be beneficial. Use a non-aqueous base like K₃PO₄ or CsF with a dry solvent.

      • Milder Bases: Strong bases can accelerate protodeboronation.[8] Using milder bases can help to disfavor this pathway.[3]

  • Reaction Kinetics: The longer the boronic acid is present in the reaction mixture under basic conditions, the more likely it is to decompose.

    • Solution:

      • Increase Catalyst Loading: A slightly higher catalyst loading can increase the rate of the productive coupling.

      • Optimize Temperature: While higher temperatures generally increase reaction rates, they can also accelerate decomposition. A careful optimization of the reaction temperature is necessary. A good starting point is often around 80-100 °C.[15]

Problem 3: Formation of Homocoupled Byproduct

Q: I am observing a significant amount of 4,4'-dimorpholinobiphenyl in my reaction mixture. What is causing this homocoupling and how can I prevent it?

A: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This is often an oxidative process promoted by the presence of oxygen or a Pd(II) species.[4][5]

Minimizing Homocoupling:

  • Strict Exclusion of Oxygen: This is the most critical factor.

    • Protocol for Degassing:

      • Combine all solid reagents in the reaction flask.

      • Seal the flask with a septum.

      • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.

      • Add the degassed solvent via a cannula or syringe.

      • Bubble the inert gas through the reaction mixture for 10-15 minutes before adding the catalyst.

  • Choice of Palladium Precatalyst: Using a Pd(II) precatalyst can sometimes lead to an increase in homocoupling as it can directly oxidize the boronic acid.[4]

    • Solution: As with low conversion issues, using a Pd(0) precatalyst or a modern palladacycle can be advantageous.

  • Stoichiometry of Reagents: An excess of the boronic acid can sometimes lead to increased homocoupling.

    • Solution: Use a stoichiometry of 1.0 to 1.2 equivalents of the boronic acid relative to the aryl halide.

Experimental Protocols and Data

General Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for your experiments.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if not using a pre-formed complex, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, and base.

  • Seal the flask and perform three cycles of evacuation and backfilling with an inert gas.

  • Add the degassed solvent mixture via syringe.

  • Bubble the inert gas through the solution for 10-15 minutes.

  • Under a positive flow of inert gas, add the palladium catalyst and ligand.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Comparative Data for Reaction Parameter Optimization

The following table summarizes recommended starting conditions and potential optimizations for key reaction parameters.

ParameterRecommended Starting ConditionOptimization StrategyRationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%)Use Pd₂(dba)₃ with a ligand or a modern palladacycle (e.g., XPhos-Pd-G3).To ensure efficient generation of the active Pd(0) catalyst and minimize side reactions.[5]
Ligand (none if using Pd(PPh₃)₄)Screen electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos.To accelerate oxidative addition and reductive elimination, especially with challenging substrates.[5][16]
Base K₂CO₃ (2.0 equiv)Try K₃PO₄, Cs₂CO₃, or KF.To optimize the rate of transmetalation while minimizing protodeboronation.[10][12][17]
Solvent 1,4-Dioxane/H₂O (4:1)Screen THF/H₂O, Toluene/H₂O, or consider anhydrous conditions with DMF or NMP.To improve solubility and reaction rates, and to mitigate water-induced side reactions.[13][14]
Temperature 80-100 °CVary the temperature between room temperature and reflux.To find the optimal balance between reaction rate and substrate/catalyst stability.[15]

Visualizing the Process: Diagrams and Workflows

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Purity and Stability (Boronic Acid, Halide, Catalyst, Ligand) Start->CheckReagents CheckConditions Confirm Anhydrous and Inert Reaction Conditions CheckReagents->CheckConditions AnalyzeByproducts Analyze Byproducts (Protodeboronation, Homocoupling) CheckConditions->AnalyzeByproducts OptimizeCatalyst Optimize Catalyst System (Precatalyst, Ligand, Loading) AnalyzeByproducts->OptimizeCatalyst No Major Side Reactions OptimizeBaseSolvent Optimize Base and Solvent AnalyzeByproducts->OptimizeBaseSolvent Protodeboronation or Homocoupling Observed OptimizeTemp Optimize Temperature and Reaction Time OptimizeCatalyst->OptimizeTemp OptimizeBaseSolvent->OptimizeTemp Success Improved Yield OptimizeTemp->Success

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Troubleshooting Side Products in 4-Morpholinophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving 4-morpholinophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, minimizing, and troubleshooting common side products. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you in your experimental work.

Introduction

This compound and its derivatives are invaluable building blocks in modern organic synthesis, particularly in the construction of pharmacologically active molecules.[1][][3][4][5] Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. However, like many organoboron reagents, they are susceptible to several side reactions that can diminish yields, complicate purification, and introduce impurities. This guide will address the most frequently encountered side products and provide actionable strategies to mitigate their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when using this compound in a Suzuki-Miyaura coupling reaction?

A1: The three most prevalent side products are the result of protodeboronation , homocoupling , and dehalogenation of the coupling partner.

  • Protodeboronation: This is the undesired cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom, yielding morpholine-substituted benzene.[6] This is a very common issue, especially with electron-rich boronic acids like this compound.[7][8]

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl, in this case, 4,4'-dimorpholinobiphenyl, from the coupling of two molecules of the boronic acid.[9][10] This is often mediated by the presence of oxygen or the use of a Pd(II) precatalyst.[9][11]

  • Dehalogenation: The aryl halide coupling partner can undergo reduction, where the halogen is replaced by a hydrogen atom.[10]

Q2: I'm observing a significant amount of morpholine-substituted benzene in my reaction mixture. What is causing this, and how can I prevent it?

A2: This is a classic case of protodeboronation, a common side reaction for many boronic acids.[6][12]

Causality: Protodeboronation is the protonolysis of the carbon-boron bond.[6] It can be catalyzed by both acid and base.[6][13][14] The presence of water in the reaction mixture is a key contributor to this side reaction.[7] For aromatic boronic acids, the reaction pH is a critical factor influencing the rate of protodeboronation.[6]

Troubleshooting Strategies:

  • Anhydrous Conditions: The most effective way to minimize protodeboronation is to use anhydrous solvents and reagents. Ensure your solvents are thoroughly degassed and dried before use.[7]

  • Milder Base: Strong bases can accelerate protodeboronation.[14][15] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[7]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA boronate ester, can suppress protodeboronation.[6] These esters act as a "slow release" form of the boronic acid under the reaction conditions.[6]

Q3: My main impurity is a high-molecular-weight compound that appears to be a dimer of my starting boronic acid. What is this, and how can I avoid it?

A3: You are likely observing the homocoupling of this compound to form 4,4'-dimorpholinobiphenyl.

Causality: Homocoupling is primarily caused by two mechanisms:[9]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[9][11]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to form the homocoupled product at the start of the reaction.[9][10]

Troubleshooting Strategies:

  • Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of dissolved oxygen from your reaction mixture.[16] This can be achieved by:

    • Inert Gas Sparging: Bubbling argon or nitrogen through your solvent for an extended period (15-30 minutes).[11]

    • Freeze-Pump-Thaw Cycles: This is a highly effective method for complete oxygen removal.[11]

  • Choice of Palladium Source: Using a Pd(0) source (e.g., Pd₂(dba)₃) can be advantageous. If using a Pd(II) precatalyst, consider adding a reducing agent like potassium formate to minimize the concentration of free Pd(II).[17]

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over homocoupling.[11]

Troubleshooting Workflow

Here is a logical workflow to diagnose and address common side products in your this compound reactions.

Troubleshooting_Workflow Start Reaction Issue: Low Yield / Impurities Identify_Impurity Identify Major Side Product (LC-MS, NMR) Start->Identify_Impurity Protodeboronation Protodeboronation Product (Morpholinobenzene) Identify_Impurity->Protodeboronation Mass matches loss of B(OH)2 Homocoupling Homocoupling Product (4,4'-dimorpholinobiphenyl) Identify_Impurity->Homocoupling Mass matches dimer of boronic acid Other Other Issues (e.g., Dehalogenation) Identify_Impurity->Other Other masses detected Anhydrous Switch to Anhydrous Conditions Protodeboronation->Anhydrous Milder_Base Use Milder Base (e.g., K2CO3, KF) Protodeboronation->Milder_Base Boronic_Ester Use Boronic Ester Derivative (Pinacol, MIDA) Protodeboronation->Boronic_Ester Degas Improve Degassing Protocol (Sparging, Freeze-Pump-Thaw) Homocoupling->Degas Pd_Source Change Palladium Source (Pd(0) vs Pd(II)) Homocoupling->Pd_Source Ligand Optimize Ligand (Bulky, Electron-Rich) Homocoupling->Ligand Optimize_Conditions Re-evaluate Reaction Parameters (Temp, Time, Stoichiometry) Other->Optimize_Conditions

Caption: Troubleshooting workflow for side products.

Experimental Protocols

Protocol 1: Minimizing Protodeboronation and Homocoupling in a General Suzuki-Miyaura Coupling

This protocol incorporates best practices to mitigate the formation of both protodeboronation and homocoupling side products.

Materials:

  • This compound (1.1 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)[7]

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of the inert gas.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[11]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.[7]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Purification Strategy for Removing Boronic Acid-Related Impurities

If side products are still present after optimizing the reaction, the following purification strategy can be employed.

Procedure:

  • Aqueous Wash: After the initial workup, dissolve the crude product in an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the organic layer with an aqueous solution of a mild base (e.g., 1M NaOH) to extract any unreacted boronic acid and some boron-containing byproducts into the aqueous phase.[18]

  • Acidification and Extraction (Optional): If your desired product is acidic, you can then acidify the aqueous layer and re-extract to recover any product that may have partitioned into the basic aqueous phase.

  • Chromatography: For closely related impurities like the homocoupled product, careful column chromatography is often necessary. Consider using a different solvent system than your standard (e.g., CH₂Cl₂/MeOH instead of Hexanes/EtOAc for polar compounds).[18]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.

Mechanistic Insights

Understanding the mechanisms of side product formation is key to their prevention.

Protodeboronation Mechanism

Protodeboronation can proceed through different pathways depending on the pH of the reaction medium.[6]

Protodeboronation_Mechanism cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed ArBOH2_acid Ar-B(OH)2 Intermediate_acid [Ar-B(OH)2H]+ ArBOH2_acid->Intermediate_acid + H+ H_plus H+ ArH_acid Ar-H Intermediate_acid->ArH_acid + H2O H2O_acid H2O BOH3_acid B(OH)3 ArBOH2_base Ar-B(OH)2 Boronate [Ar-B(OH)3]- ArBOH2_base->Boronate + OH- OH_minus OH- ArH_base Ar-H Boronate->ArH_base + H2O H2O_base H2O BOH4_minus [B(OH)4]-

Caption: Acid and base-catalyzed protodeboronation pathways.

Homocoupling Mechanism

The homocoupling of boronic acids is often initiated by the oxidation of the palladium catalyst.

Homocoupling_Mechanism Pd0 Pd(0)L2 PdII Pd(II)L2(O) Pd0->PdII + O2 O2 O2 ArPdII Ar-Pd(II)-L2 PdII->ArPdII + Ar-B(OH)2 - B(OH)3 ArBOH2_1 Ar-B(OH)2 Ar2PdII Ar-Pd(II)-Ar ArPdII->Ar2PdII + Ar-B(OH)2 - B(OH)3 ArBOH2_2 Ar-B(OH)2 ArAr Ar-Ar (Homocoupled Product) Ar2PdII->ArAr Reductive Elimination ArAr->Pd0 Releases Pd(0)

Caption: Proposed mechanism for oxygen-mediated homocoupling.

Data Summary

Side ProductCommon CausesKey Prevention Strategies
Protodeboronation Presence of water, strong bases, acidic conditions.[6][7]Use anhydrous conditions, milder bases (K₂CO₃, KF), or boronic esters.[7]
Homocoupling Dissolved oxygen, use of Pd(II) precatalysts.[9][11]Rigorous degassing, use of Pd(0) catalysts, bulky electron-rich ligands.[11][16]
Dehalogenation Presence of reducing agents in the reaction mixture.[10]Careful selection of reagents and additives.

Conclusion

Successfully employing this compound in organic synthesis requires a proactive approach to minimizing side product formation. By understanding the underlying mechanisms of protodeboronation and homocoupling, and by implementing the robust experimental protocols outlined in this guide, researchers can significantly improve reaction outcomes. Careful attention to reaction setup, reagent purity, and purification techniques will ultimately lead to higher yields and cleaner products, accelerating the pace of research and development.

References

Purification techniques for products derived from 4-Morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, 4-Morpholinophenylboronic acid is a key building block for synthesizing a wide range of compounds, including many active pharmaceutical ingredients (APIs).[1] The morpholine moiety, while often crucial for conferring desirable pharmacokinetic properties, introduces specific challenges during product purification.[2][3] Its basic nitrogen atom and potential for increased water solubility can complicate standard purification protocols.

This technical support guide provides practical, in-depth solutions to common purification and troubleshooting challenges encountered when working with products derived from this compound. Designed for researchers and process chemists, this guide offers a combination of frequently asked questions for quick reference and detailed troubleshooting sections for more complex issues.

Frequently Asked Questions (FAQs)

Q1: Why do my products containing a morpholine group show significant tailing or streaking on silica gel TLC and chromatography?

The primary cause is the basic nature of the nitrogen atom within the morpholine ring.[4] Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic morpholine nitrogen can undergo a strong acid-base interaction with these silanol groups, leading to:

  • Irreversible Adsorption: The compound sticks strongly to the stationary phase.

  • Poor Peak Shape: The compound elutes slowly and unevenly, causing significant peak tailing or streaking.

  • Low Recovery: A portion of the product may not elute from the column at all.[4]

Q2: How can I improve the silica gel chromatography of my morpholine-containing compound?

To counteract the strong interaction with silica, you must neutralize the acidic sites on the stationary phase. This is typically achieved by adding a small amount of a basic modifier to the mobile phase (eluent).[4]

  • Recommended Modifier: Triethylamine (Et₃N) is the most common choice. Start by adding 0.5-1% (v/v) of Et₃N to your eluent system.

  • Alternative: A solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can also be used, especially as part of the more polar solvent component in a gradient system.

This simple addition masks the acidic silanol groups, allowing your basic compound to travel through the column more uniformly, resulting in sharper peaks and improved recovery.

Q3: My Suzuki coupling reaction is complete, but I'm struggling to remove the palladium catalyst. What is the simplest method?

For removing heterogeneous palladium (e.g., Pd/C) or precipitated palladium black, a simple filtration is the first step. Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®.[5][6] This will remove the bulk of the insoluble metal. However, this method is often insufficient for removing soluble palladium species that can leach into the solution. For those, more advanced techniques are required (see in-depth guide below).

Q4: My product is highly water-soluble, making extraction from the aqueous work-up difficult. How can I improve my extraction efficiency?

The polarity of the morpholine group can increase the aqueous solubility of your product. To enhance extraction into an organic solvent, you can modify the properties of the aqueous phase:

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid NaCl to the aqueous layer.[4] This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and promoting its partition into the organic layer.

  • pH Adjustment: Ensure the aqueous layer is basic (pH > 9-10) by adding a base like sodium carbonate (Na₂CO₃) or 1M sodium hydroxide (NaOH). This ensures the morpholine nitrogen is in its neutral, free-base form, which is typically less water-soluble than its protonated salt form.[4]

  • Choice of Solvent: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or chloroform, which are more effective at extracting polar compounds than solvents like ethyl acetate or diethyl ether.

Q5: I suspect my this compound starting material is impure. How does this affect my reaction and purification?

Using impure boronic acid is a common problem. Impurities often include boroxines (cyclic anhydrides of the boronic acid) or products of degradation.[7] This can lead to:

  • Lower Reaction Yields: The actual amount of active boronic acid is less than weighed.

  • Complex Byproducts: The impurities can sometimes participate in side reactions.

  • Purification Difficulties: These related impurities can have similar polarities to the desired product, making chromatographic separation challenging.

It is often advisable to purify the boronic acid before use, for example, by recrystallization or by forming and then hydrolyzing a more stable derivative like a diethanolamine adduct.[7][8]

In-Depth Troubleshooting Guide: Palladium Removal

Residual palladium is a major concern, especially in pharmaceutical development, due to strict regulatory limits (ICH Q3D guidelines).[9][10] The choice of removal method depends on the nature of the palladium species, the properties of the desired product, and the scale of the reaction.

Common Issue: Black particles (Pd black) have precipitated, but my product solution is still gray/black, indicating colloidal or soluble palladium.

This indicates that simple filtration will not be sufficient. A secondary treatment with a scavenger is necessary. Metal scavengers are materials functionalized with groups that chelate to the metal, allowing it to be removed by filtration.[11][12]

Palladium Scavenging Options
Scavenger TypeFunctional GroupTypical UseAdvantagesDisadvantages
Activated Carbon N/A (Adsorption)General PurposeInexpensive, readily available.Can adsorb the desired product, leading to yield loss; performance can be variable.[9]
Thiol-Based Scavengers Thiols (-SH), MercaptansHigh-Value ProductsHigh affinity and selectivity for palladium; very effective at reducing Pd to low ppm levels.[13]More expensive; can sometimes introduce sulfur-containing impurities.
Amine-Based Scavengers Amines (-NH₂)General PurposeEffective for many Pd species.Can be less selective than thiol-based scavengers.
Thiourea Resins ThioureaPharmaceutical StreamsHigh loading capacity; removes various Pd species (0, II, clusters) effectively.[13]Can be more costly than basic scavengers.
Workflow: Selecting a Palladium Removal Strategy

The following diagram outlines a decision-making process for effective palladium removal.

palladium_removal start Post-Reaction Mixture celite_filtration Filter through Celite Pad start->celite_filtration check_pd_level Analyze Pd Level (e.g., ICP-MS) celite_filtration->check_pd_level scavenger_treatment Treat with Metal Scavenger check_pd_level->scavenger_treatment High Pd (>100 ppm) product_solid Is product a stable solid? check_pd_level->product_solid Low Pd (<100 ppm) crystallization Crystallize/Recrystallize Product scavenger_treatment->crystallization final_product Final Purified Product crystallization->final_product high_pd High Pd (>100 ppm) low_pd Low Pd (<100 ppm) product_solid->scavenger_treatment No product_solid->crystallization Yes

Caption: Decision tree for palladium catalyst removal.

Protocol: Palladium Removal Using a Thiol-Based Silica Scavenger
  • Initial Filtration: After the reaction is complete, dilute the mixture with a solvent like ethyl acetate or toluene and filter through a pad of Celite to remove any precipitated palladium black.

  • Choose Scavenger: Select a silica-based scavenger with thiol functional groups (e.g., SiliaMetS Thiol). A typical loading is 5-10 equivalents relative to the initial amount of palladium catalyst used.

  • Scavenging: Add the scavenger to the filtrate from step 1. Stir the resulting slurry at a temperature between 25 °C and 60 °C. The optimal time and temperature should be determined empirically, but a typical starting point is 2-4 hours at 40 °C.

  • Filtration: Remove the scavenger by filtration, washing the scavenger cake thoroughly with the same solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze the residual palladium content (e.g., by ICP-MS) to confirm it meets the required specification.

In-Depth Troubleshooting Guide: Chromatographic Purification

As discussed, the basicity of the morpholine moiety is the primary challenge in normal-phase (silica gel) chromatography.

Common Issue: Even with triethylamine, my separation is poor, or my product seems to be degrading on the column.

If adding a basic modifier is insufficient, consider the following:

  • Deactivating the Silica: For particularly sensitive compounds, you can pre-treat the silica gel. Make a slurry of the silica gel in your starting eluent (containing 1% Et₃N), pack the column, and then flush it with several column volumes of the same eluent before loading your sample. This ensures the entire stationary phase is neutralized.

  • Switching to a Different Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for basic compounds. Use neutral or basic alumina to avoid degradation.

    • Reverse-Phase Chromatography (C18): This is an excellent alternative if your compound is soluble in common reverse-phase solvents (e.g., acetonitrile/water, methanol/water). Since the stationary phase is non-polar, the problematic acid-base interactions are eliminated. However, be aware that boronic acid derivatives can be unstable to hydrolysis under typical reverse-phase conditions.[14][15]

Workflow: Optimizing Chromatographic Purification

chromatography_workflow start Crude Product tlc_test Run TLC with Standard Eluent (e.g., Hexane/EtOAc) start->tlc_test check_tailing Observe Tailing/Streaking? tlc_test->check_tailing add_base Add 1% Et3N to Eluent and Re-run TLC check_tailing->add_base Yes run_column Run Silica Gel Column with Modified Eluent check_tailing->run_column No check_improvement Separation Improved? add_base->check_improvement check_improvement->run_column Yes consider_alternatives Consider Alternative Methods check_improvement->consider_alternatives No purified_product Purified Product run_column->purified_product alternatives 1. Neutral/Basic Alumina 2. Reverse-Phase (C18) 3. Crystallization consider_alternatives->alternatives

References

Overcoming poor solubility of 4-Morpholinophenylboronic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 4-morpholinophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this versatile reagent, particularly in cross-coupling reactions. My aim is to provide you with not just protocols, but a deeper understanding of the "why" behind the experimental choices, grounded in chemical principles and field-proven experience. Let's turn your solubility challenges into successful synthetic outcomes.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions.[1] However, its unique structure, which includes a basic morpholine moiety and an acidic boronic acid group, presents significant solubility challenges in many common organic solvents. This often leads to heterogeneous reaction mixtures, reduced reaction rates, and inconsistent yields. This guide will provide a structured approach to troubleshooting and overcoming these issues.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered when working with this compound.

Q1: My this compound won't dissolve in my reaction solvent. What are my options?

A1: This is the most prevalent issue. The limited solubility stems from the molecule's polar and zwitterionic character at certain pHs. Here’s a systematic approach to improving solubility:

  • Solvent Selection: While highly soluble in polar aprotic solvents like DMSO, these are not always ideal for catalysis.[2] For Suzuki couplings, solvent systems are critical.[3] A mixture of a polar aprotic solvent with a less polar one, such as Dioxane/H₂O or THF/H₂O, often provides the right balance for dissolving both the boronic acid and the inorganic base.[3][4] Using a protic co-solvent can also be beneficial.[5]

  • pH Adjustment: The solubility of boronic acids is highly pH-dependent.[6] The morpholino group is basic, while the boronic acid is a Lewis acid with a pKa around 9.26.[7][8] In neutral or acidic media, the morpholine nitrogen can be protonated, increasing polarity. Under basic conditions used for Suzuki coupling, the boronic acid forms a more soluble boronate species.[6] The choice of base is therefore critical not just for the catalytic cycle but also for solubility. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker ones like K₂CO₃.[3]

  • Temperature: Gently heating the solvent before adding the reagents can significantly improve the dissolution of the boronic acid. Most Suzuki reactions are run at elevated temperatures (e.g., 80–110 °C), which will also help maintain solubility throughout the reaction.[3][9]

  • Co-solvents and Additives: Sometimes, a small amount of a co-solvent like ethanol or isopropanol can improve solubility.[5][10] In aqueous systems, additives like mannitol have been shown to form esters with boronic acids, increasing their solubility.[8]

Q2: My Suzuki-Miyaura reaction is giving low or no yield. What should I troubleshoot first?

A2: A low yield can be frustrating, but it's often traceable to a few key factors beyond simple solubility.

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be reduced to the active Pd(0) species in situ.[9] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[9]

  • Oxygen Contamination: Rigorously degas your solvents and run the reaction under an inert atmosphere (Nitrogen or Argon). Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[9]

  • Base Selection and Quality: The base is crucial for activating the boronic acid to form the boronate, which is the active species in the transmetalation step of the catalytic cycle.[3][11] Ensure your base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[9]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or at high temperatures.[3] If you suspect this is occurring, consider using a milder base like KF or switching to anhydrous conditions.[3][9]

Q3: I'm observing significant formation of a homocoupled byproduct from my this compound. How can I minimize this?

A3: Homocoupling is often a sign of oxygen in the system or issues with the catalyst.

  • Thorough Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[9] Purge your reaction vessel and solvents with an inert gas for an extended period.

  • Catalyst and Ligand Choice: Some palladium catalysts are more prone to promoting homocoupling. Ensure you are using an appropriate ligand that favors the cross-coupling pathway.

  • Reaction Conditions: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions.[3]

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Approach to Improving Solubility

This workflow provides a step-by-step decision-making process for addressing solubility issues.

G A Start: Poor Solubility Observed B Try Mixed Solvent System (e.g., Dioxane/H₂O, THF/H₂O) A->B C Is solubility improved? B->C D Proceed with Reaction Setup C->D Yes E Adjust Base (e.g., K₂CO₃ to K₃PO₄) C->E No J Success: Reagent Dissolved D->J F Is solubility improved? E->F F->D Yes G Increase Reaction Temperature (e.g., 80-110 °C) F->G No H Is solubility improved? G->H H->D Yes I Consider Boronic Ester Derivative (e.g., Pinacol ester) H->I No I->J

Caption: Decision tree for addressing poor solubility.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Improved Solubility

This protocol incorporates best practices for ensuring the dissolution of this compound.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]

  • Inert Atmosphere: Seal the flask and thoroughly purge with Argon or Nitrogen for at least 15-20 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as Dioxane/H₂O (4:1 or 5:1 ratio), via syringe.[3][12] The typical concentration should be between 0.1 M and 0.2 M with respect to the limiting reagent.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand.[3]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][9] The mixture should become homogeneous as it heats.

  • Monitoring: Monitor the reaction's progress using TLC, LC-MS, or GC-MS.[9]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography.[9]

Advanced Strategies: When Standard Methods Fall Short

The Use of Boronic Acid Surrogates

For particularly challenging substrates or when protodeboronation is a persistent issue, converting the boronic acid to a more stable derivative can be a highly effective strategy.[12]

  • Pinacol Esters: These are generally more soluble in organic solvents and more stable than the corresponding boronic acids.[11][13] They can be used directly in many coupling reactions.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be easily handled and purified by chromatography.[10][12] They undergo a slow-release of the boronic acid under the basic reaction conditions, which can be highly beneficial for unstable boronic acids by keeping their concentration low throughout the reaction, thus minimizing decomposition.[12]

  • Trifluoroborate Salts (BF₃K): Potassium trifluoroborate salts are another class of air-stable, crystalline solids that serve as excellent surrogates for boronic acids.[12]

Data Summary: Solvent and Base Selection Guide

The following table provides a starting point for selecting appropriate conditions based on common observations.

IssueRecommended Solvent SystemRecommended BaseRationale
Poor Solubility Dioxane/H₂O (4:1), THF/H₂O (4:1), 2-MeTHF/H₂OK₃PO₄, Cs₂CO₃A polar, aqueous co-solvent system aids in dissolving both the boronic acid and the inorganic base.[3][4] Stronger bases promote the formation of the more soluble boronate species.[3]
Protodeboronation Anhydrous THF, Dioxane, or TolueneKF, K₂CO₃Water is the proton source for this side reaction; anhydrous conditions can significantly reduce it.[9] Milder bases are less likely to promote the decomposition pathway.[3]
Low Catalyst Turnover Toluene, DioxaneK₃PO₄These solvents are often compatible with a wider range of palladium catalysts and ligands, especially those designed for challenging substrates.

Mechanistic Insights: The Role of Base and Water

Understanding the catalytic cycle is key to effective troubleshooting. The base plays a dual role: it facilitates the formation of the active palladium(0) species and activates the boronic acid.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Boronic Acid Activation Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)(L_n)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)3-) Ar-Pd(II)-Ar'->Pd(0)L_n Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)3- [Ar'-B(OH)₃]⁻ Ar'-B(OH)2->Ar'-B(OH)3- + Base (e.g., OH⁻) Ar'-B(OH)3-->Ar-Pd(II)-X Enters Catalytic Cycle

Caption: Simplified Suzuki-Miyaura cycle and boronic acid activation.

The transmetalation step is often rate-limiting. For this to occur, the boronic acid must be converted to a more nucleophilic boronate species.[11] This is achieved by the reaction with a base. Water can play a beneficial role by helping to dissolve the base and facilitating the hydrolysis of boronic esters or anhydrides (boroxines) back to the active boronic acid form.[11][14] However, an excess of water in the presence of a strong base can also promote unwanted protodeboronation.[9] Finding the optimal balance is therefore key to a successful reaction.

By understanding these principles and applying the systematic troubleshooting strategies outlined in this guide, you will be well-equipped to overcome the solubility challenges of this compound and achieve your synthetic goals.

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions for 4-Morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-morpholinophenylboronic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of its use in Suzuki-Miyaura cross-coupling reactions and achieve optimal results in your synthetic endeavors.

Introduction: Understanding the Nuances of this compound

This compound is a valuable building block in medicinal chemistry and materials science, prized for its ability to introduce the morpholine moiety, a common feature in many biologically active compounds. However, as an electron-rich arylboronic acid, it presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the morpholine group can influence the reactivity of the boronic acid, sometimes leading to sluggish reactions or unwanted side products. This guide will equip you with the knowledge to overcome these challenges and confidently optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.

Q1: My reaction is showing low to no yield. What are the first things I should check?

A1: A low yield can be attributed to several factors. A systematic approach to troubleshooting is key.

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source, especially if it's a Pd(II) precatalyst like Pd(OAc)₂, is fresh and properly activated to the active Pd(0) species.[1] For challenging couplings, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced, air-stable precatalyst such as a Buchwald G3 palladacycle.[1]

  • Oxygen Contamination: The presence of oxygen is detrimental as it can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[2] Additionally, oxygen can promote the unwanted homocoupling of the boronic acid. It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[3]

  • Inefficient Transmetalation: This is a common hurdle with electron-rich boronic acids. The base plays a critical role in activating the boronic acid for transmetalation.[4] Ensure your base is strong enough, finely powdered for better solubility, and consider the addition of a small amount of water to facilitate the formation of the active boronate species.[1]

  • Aryl Halide Reactivity: The reactivity of your coupling partner follows the general trend: I > Br > OTf >> Cl.[2] If you are using a less reactive aryl chloride, a more specialized and highly active catalyst system is often required.[5]

Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupling of this compound. How can I minimize this?

A2: Homocoupling is a common side reaction, especially in the presence of oxygen.

  • Rigorous Degassing: As mentioned above, meticulous degassing of your reaction mixture and solvent is the first line of defense.

  • Choice of Catalyst: Some palladium catalysts are more prone to promoting homocoupling than others. If you are using a Pd(II) source, its reduction to Pd(0) can sometimes be inefficient, leading to side reactions. Starting with a Pd(0) source can be beneficial.

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), can favor the desired cross-coupling pathway over homocoupling.[5]

Q3: Protodeboronation seems to be a major issue in my reaction. How can I prevent the loss of my boronic acid?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent challenge, particularly with electron-rich boronic acids under basic conditions.[6][7]

  • Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[6] Consider switching to a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.[2] These esters slowly release the boronic acid in situ, minimizing its concentration and thus the rate of protodeboronation.[2]

  • Temperature Control: Elevated temperatures can increase the rate of protodeboronation.[1] It's a delicate balance, as higher temperatures may be needed for the desired coupling. Finding the optimal temperature is key.

Optimizing Reaction Conditions: A Data-Driven Approach

The choice of catalyst, ligand, base, and solvent are all interconnected and crucial for a successful reaction. The following tables provide a comparative overview of how these parameters can influence the outcome of Suzuki-Miyaura couplings with electron-rich boronic acids.

Table 1: Comparison of Palladium Catalyst Systems
Catalyst SystemLigandKey AdvantagesConsiderations
Pd(PPh₃)₄TriphenylphosphineReadily available, good for simple substrates.Can be less effective for challenging, electron-rich substrates.[8]
Pd(OAc)₂ / SPhosSPhosHigh activity for electron-rich and sterically hindered substrates.[9]Higher cost.
XPhos Pd G3XPhosAir- and moisture-stable precatalyst, high activity, broad scope.[10][11]Higher cost.
Pd(dppf)Cl₂dppfGood for a range of substrates, often used in initial screening.May not be optimal for highly challenging couplings.[7]
Table 2: Influence of Base and Solvent on Yield
BaseSolvent SystemTemperature (°C)Typical Yield Range (%)Reference
K₂CO₃Dioxane / H₂O (4:1)80-10070-95[12]
K₃PO₄Toluene / H₂O (10:1)10085-98[13]
Cs₂CO₃THF / H₂O (4:1)60-8080-97[14]
KFAnhydrous THF7060-85

Note: Yields are illustrative and highly dependent on the specific aryl halide and other reaction conditions.

Experimental Protocols

The following are detailed, step-by-step protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound under different conditions.

Protocol 1: General Procedure with a Buchwald Precatalyst

This protocol is a good starting point for a wide range of aryl bromides and chlorides.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos Pd G3 (1-2 mol%)[11]

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium phosphate.

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the aryl halide.

  • Place the sealed vial in a preheated oil bath or heating block at 80-100 °C.

  • Stir the reaction mixture vigorously for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Anhydrous Conditions to Minimize Protodeboronation

This protocol is recommended when protodeboronation is a significant side reaction.

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous and finely powdered (2.0 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound pinacol ester, the aryl halide, anhydrous potassium phosphate, Pd₂(dba)₃, and SPhos to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by flash column chromatography.

Visualizing the Catalytic Cycle and Key Relationships

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for effective troubleshooting and optimization.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X Intermediate Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Base, Ar'-B(OH)2) ArPd(II)XL2->Transmetalation Ar'-B(OR)2- ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Product Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart Start Low Yield Check_Catalyst Check Catalyst Activity & Inert Atmosphere Start->Check_Catalyst Check_Side_Products Analyze for Side Products (Homocoupling, Protodeboronation) Check_Catalyst->Check_Side_Products If catalyst is active Optimize_Base_Solvent Optimize Base & Solvent Check_Side_Products->Optimize_Base_Solvent If protodeboronation Optimize_Ligand_Temp Optimize Ligand & Temperature Check_Side_Products->Optimize_Ligand_Temp If homocoupling or no reaction Success Improved Yield Optimize_Base_Solvent->Success Optimize_Ligand_Temp->Success

Caption: A troubleshooting workflow for low-yielding reactions.

References

Degradation pathways of 4-Morpholinophenylboronic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Degradation Under Reaction Conditions

Welcome to the technical support resource for 4-Morpholinophenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent, particularly in cross-coupling reactions. As Senior Application Scientists, we understand that achieving high-yield, clean reactions requires a deep understanding of not just the desired reaction pathway, but also the potential side reactions and degradation profiles of your starting materials.

This document provides a detailed analysis of the common degradation pathways of this compound, offering field-proven troubleshooting strategies and analytical methods to help you diagnose and resolve issues encountered in your experiments.

Principal Degradation Pathways

Under typical synthetic conditions, particularly those employed for Suzuki-Miyaura cross-coupling, this compound is susceptible to several competing degradation pathways. Understanding these pathways is the first step toward mitigating their occurrence. The three most prevalent degradation routes are Protodeboronation, Oxidative Hydroxylation, and Homocoupling.

1. Protodeboronation: The Primary Off-Target Pathway

Protodeboronation is the most common failure mode in reactions involving arylboronic acids. It involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of morpholinobenzene.[1] This is an undesired side reaction that directly reduces the yield of the target coupled product.[2] The propensity for protodeboronation is highly dependent on reaction conditions such as pH, temperature, and the presence of proton sources.[1]

Mechanism: Protodeboronation can proceed through two primary mechanisms:

  • Acid-Catalyzed: In the presence of an acid, the boronic acid is protonated, facilitating the cleavage of the C-B bond. The reaction proceeds via an intermolecular metathesis process through a four-membered ring transition state.[2]

  • Base-Catalyzed: Under basic conditions, the boronic acid forms a boronate species (-B(OH)₃⁻). This intermediate can then react with a proton source, such as water, leading to the cleavage of the C-B bond.[1][3] For some electron-deficient arylboronic acids, this can even proceed through the liberation of a transient aryl anion.[4]

G cluster_main Protodeboronation Pathway cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Parent This compound Acid_Intermediate Protonated Intermediate Parent->Acid_Intermediate + H⁺ Base_Intermediate Ate Complex [Ar-B(OH)₃]⁻ Parent->Base_Intermediate + OH⁻ Deboronated Morpholinobenzene (Undesired Byproduct) Acid_Intermediate->Deboronated C-B Cleavage Base_Intermediate->Deboronated + H₂O (Proton Source)

Caption: Acid- and base-catalyzed protodeboronation pathways.

2. Oxidative Hydroxylation (Desborylation)

This pathway involves the oxidation of the boronic acid to the corresponding phenol, 4-morpholinophenol. This is often mediated by the presence of dissolved oxygen or other oxidizing agents in the reaction mixture, and can sometimes be catalyzed by transition metals like copper.[5][6]

Mechanism: The exact mechanism can vary, but it generally involves the interaction of the boronic acid with an oxidant. For instance, peroxides can facilitate an ipso-hydroxylation.[5] In some cases, visible light can even induce aerobic oxidative hydroxylation without a catalyst.[5]

3. Homocoupling

Homocoupling results in the formation of a symmetrical biaryl, 4,4'-dimorpholinobiphenyl. This side reaction is typically promoted by the palladium or copper catalyst used in the cross-coupling reaction itself, especially in the presence of oxygen (air).[7][8]

Mechanism: The catalytic cycle for homocoupling can involve the formation of a diaryl-metal complex, followed by reductive elimination. For copper-catalyzed processes, this may involve a transmetalation-electron transfer (TET) between organocopper(II) dimers to form a bis-organocopper(III) complex which then undergoes reductive elimination.[7]

G Parent This compound Phenol 4-Morpholinophenol (Oxidation Product) Parent->Phenol [O₂], Peroxides, or Metal Catalyst (e.g., Cu²⁺) Dimer 4,4'-Dimorpholinobiphenyl (Homocoupling Product) Parent->Dimer Pd or Cu Catalyst + O₂ (Air)

Caption: Oxidative hydroxylation and homocoupling side reactions.

Troubleshooting Guide & FAQs

This section addresses common issues observed during reactions with this compound.

Q1: My Suzuki-Miyaura reaction has a low yield, and I've isolated morpholinobenzene as the major byproduct. What went wrong?

A1: This is a classic case of protodeboronation. The conditions of your reaction are favoring the cleavage of the C-B bond over the desired cross-coupling.

Troubleshooting Steps:

  • Choice of Base: The base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so aggressive as to promote protodeboronation.[9]

    • Problem: Using strong aqueous bases like NaOH or KOH can introduce excess water and hydroxide, accelerating protodeboronation.[4]

    • Solution: Switch to a non-aqueous base like K₃PO₄, Cs₂CO₃, or powdered KF. K₃PO₄ is often an excellent choice for suppressing this side reaction.[10]

  • Solvent Purity: The presence of water or acidic impurities in your solvent can be a significant source of protons.

    • Solution: Use anhydrous, degassed solvents. If a co-solvent system with water is required, minimize the water content to only what is necessary for solubility and reactivity.

  • Temperature Control: High temperatures can accelerate the rate of protodeboronation.

    • Solution: Attempt the reaction at a lower temperature (e.g., 45-60 °C) for a longer duration. Some modern catalyst systems are highly efficient even at room temperature.[11]

  • Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to increased degradation. Monitor the reaction by TLC or HPLC and stop it once the limiting reagent is consumed.

Q2: My final product is contaminated with a significant amount of 4-morpholinophenol. How can I prevent this?

A2: Your boronic acid is undergoing oxidative degradation. This is typically caused by dissolved oxygen in your reaction mixture.

Troubleshooting Steps:

  • Inert Atmosphere: This is the most critical factor. Boronic acid homocoupling and oxidation are often promoted by oxygen.[8]

    • Solution: Thoroughly degas your solvent(s) before use (e.g., by sparging with argon or nitrogen for 20-30 minutes). Assemble your reaction under an inert atmosphere (N₂ or Ar) and maintain it throughout the entire process.

  • Catalyst Choice: While palladium is standard for Suzuki coupling, be aware that copper catalysts, sometimes used as co-catalysts or in other coupling reactions, can be particularly effective at promoting hydroxylation.[6]

  • Reagent Purity: Avoid using old or potentially contaminated reagents that may contain peroxide impurities.

Q3: I am observing the formation of 4,4'-dimorpholinobiphenyl as a major impurity. What is causing this homocoupling?

A3: This impurity arises from the catalyst-mediated homocoupling of your boronic acid. Like oxidation, this is often exacerbated by the presence of oxygen.

Troubleshooting Steps:

  • Inert Atmosphere: As with oxidation, rigorously excluding oxygen is the primary solution.[8] Deoxygenate your solvents and run the reaction under an inert gas.

  • Order of Addition: Adding the boronic acid last can sometimes suppress homocoupling.

    • Solution: Pre-heat the mixture of the aryl halide, base, and catalyst in the solvent for a short period (e.g., 10-15 minutes at 60-80 °C) before adding the boronic acid.[8] This can help ensure the catalytic cycle initiates with oxidative addition of the aryl halide rather than with the boronic acid.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling versus homocoupling. Experiment with different ligands if the problem persists.

Q4: My HPLC analysis shows several unexpected peaks. How do I identify them and improve my analytical method?

A4: Multiple degradation pathways may be occurring simultaneously. Identifying these byproducts requires mass spectrometry, and optimizing your HPLC method is key to resolving them.

Troubleshooting Steps for Identification:

  • UPLC-MS Analysis: This is the most powerful tool for identifying byproducts.[12] The mass of the byproduct provides direct evidence for its structure.

  • NMR Spectroscopy: If a byproduct can be isolated, ¹H and ¹³C NMR will confirm its structure. ¹¹B NMR can also be useful to observe the consumption of the boronic acid and the formation of borate salts.[12]

Troubleshooting Steps for HPLC Method:

  • On-Column Degradation: Boronic acids can be susceptible to hydrolysis on the silica-based stationary phase of reversed-phase HPLC columns.[12][13]

    • Solution: Use a shorter column or a faster gradient to reduce the analyte's residence time. Consider using an end-capped column to minimize interaction with free silanols.[12] Dissolving the sample in an aprotic diluent like acetonitrile can also help.[12]

  • Method Development: A robust, stability-indicating HPLC method is crucial.

    • Recommendation: Use a C18 column with a mobile phase of acetonitrile and water containing a buffer like ammonium acetate (e.g., 10 mM) to control pH and improve peak shape.[14]

Summary of Common Byproducts
Byproduct NameStructureMolecular Weight ( g/mol )Degradation Pathway
MorpholinobenzeneC₁₀H₁₃NO163.22Protodeboronation
4-MorpholinophenolC₁₀H₁₃NO₂179.22Oxidative Hydroxylation
4,4'-DimorpholinobiphenylC₂₀H₂₄N₂O₂324.42Homocoupling
Analytical Methodologies
Protocol 1: General Purpose HPLC-UV Method for Reaction Monitoring

This protocol provides a starting point for developing a stability-indicating method.

  • System: HPLC with UV Detector (PDA recommended).

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[14]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, linear gradient to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in 50:50 Acetonitrile:Water.

Experimental Workflow for Troubleshooting

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 4-Morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Morpholinophenylboronic acid. This resource is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during its use in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield of the desired product. What are the primary factors I should investigate?

Low or no yield in a Suzuki-Miyaura coupling is a common issue that can almost always be traced back to a few key parameters. Given that this compound is an electron-rich boronic acid, certain aspects of the reaction setup are particularly critical.

Initial Diagnostic Checklist:

  • Catalyst Activity and Choice: The heart of the Suzuki reaction is the palladium catalyst. Its activity is paramount.

    • Catalyst Oxidation: Ensure your palladium source, especially Pd(0) catalysts like Pd(PPh₃)₄, has not been degraded by exposure to air.[1] It is often best to use a freshly opened bottle.

    • Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)), the in-situ reduction to the active Pd(0) species must occur efficiently. Sluggish reactions may indicate this reduction is failing. Consider switching to a more robust, air-stable pre-catalyst, such as a Buchwald-type G3 or G4 palladacycle, which are designed for efficient generation of the active catalytic species.[1][2]

    • Ligand Selection: The electron-rich nature of this compound calls for a judicious choice of ligand. For coupling with electron-poor or sterically hindered aryl halides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can significantly accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][3]

  • Oxygen Contamination: Oxygen is detrimental to the Suzuki coupling. It can lead to the oxidation and deactivation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[2]

    • Degassing: Thoroughly degas all solvents and the reaction mixture. Common methods include sparging with an inert gas (Argon or Nitrogen) for an extended period or using several freeze-pump-thaw cycles.[4]

  • Base and Solvent System: The choice of base and solvent are intrinsically linked and crucial for the transmetalation step.[5][6]

    • Base Strength and Solubility: The base must be strong enough to form the boronate species, which is more nucleophilic and facilitates transmetalation to the palladium center. However, an overly strong base can lead to side reactions. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOtBu.[1][5] The physical state of the base is also important; ensure it is finely powdered to maximize surface area and reactivity.[1]

    • Solvent Polarity: A polar aprotic solvent like dioxane, THF, or DMF, often in the presence of water, is typically used.[7] The water can play a crucial role in solubilizing the base and facilitating the formation of the active boronate species.[4]

Troubleshooting Workflow:

G start Low/No Yield catalyst Check Catalyst System start->catalyst oxygen Verify Inert Atmosphere catalyst->oxygen If catalyst is known to be active sub_catalyst1 Use fresh Pd source or robust pre-catalyst catalyst->sub_catalyst1 sub_catalyst2 Select electron-rich, bulky ligand (e.g., SPhos) catalyst->sub_catalyst2 conditions Optimize Base/Solvent oxygen->conditions If atmosphere is inert sub_oxygen Degas solvents thoroughly (sparge or freeze-pump-thaw) oxygen->sub_oxygen reagents Assess Reagent Quality conditions->reagents If conditions are optimized sub_conditions1 Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) conditions->sub_conditions1 sub_conditions2 Vary solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) conditions->sub_conditions2 success Successful Reaction reagents->success If reagents are pure sub_reagents Check purity of boronic acid and aryl halide reagents->sub_reagents

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Q2: I am observing a significant amount of a side product that appears to be the homocoupling product of this compound. How can I minimize this?

The formation of a biaryl product derived from the coupling of two molecules of the boronic acid (homocoupling) is a common side reaction, often exacerbated by the presence of oxygen.[2]

Strategies to Suppress Homocoupling:

StrategyRationale
Rigorous Exclusion of Oxygen Oxygen promotes the oxidative coupling of boronic acids. Ensuring a thoroughly degassed reaction setup under a strict inert atmosphere (Argon or Nitrogen) is the most effective preventative measure.[2][4]
Use a Pd(0) Source or Efficient Pre-catalyst Starting with an active Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates Pd(0) can favor the desired cross-coupling pathway over the slower homocoupling reaction.[1]
Controlled Addition of Boronic Acid In some cases, adding the this compound solution slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Ligand Optimization The use of bulky, electron-rich phosphine ligands can sterically hinder the formation of the palladium species that leads to homocoupling, thus favoring the cross-coupling pathway.[1]
Q3: My reaction is showing significant protodeboronation of the this compound. What causes this and how can I prevent it?

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a particularly relevant side reaction for electron-rich boronic acids like this compound, as the electron-donating morpholino group stabilizes the carbocationic character of the ipso-carbon, making it more susceptible to protonolysis.[8]

Key Factors and Mitigation Strategies:

  • Water and Base: The combination of water and a strong base can accelerate protodeboronation.[2] Water acts as the proton source.

    • Solution: Consider switching to anhydrous reaction conditions if feasible. If water is necessary for solubility or reactivity, use a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[2]

  • Elevated Temperatures: High reaction temperatures can increase the rate of protodeboronation.

    • Solution: If possible, screen for a more active catalyst system that allows the reaction to proceed at a lower temperature.[9]

  • Boronic Acid Stability: Boronic acids can degrade over time.[2]

    • Solution: Use freshly purchased or properly stored this compound. It should be stored under an inert gas at 2-8°C.[10] For particularly sensitive applications, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, which is less prone to protodeboronation.[8]

Experimental Protocol: Conversion to Pinacol Boronate Ester

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or Toluene).

  • Drying: Add a drying agent, such as anhydrous magnesium sulfate, or set up a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The resulting crude 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine can often be used directly in the subsequent Suzuki coupling without further purification.

Q4: I am having difficulty purifying my final product from residual boron-containing impurities. What are the recommended purification techniques?

Residual boron-containing species can complicate product purification. Here are some effective strategies:

  • Aqueous Workup with a Base: During the reaction workup, washing the organic layer with an aqueous base (e.g., 1M NaOH) can help to extract the acidic boronic acid and its byproducts into the aqueous phase.

  • Oxidative Workup: A common method to remove residual boronic species is to treat the crude reaction mixture with an oxidizing agent, such as hydrogen peroxide, under basic conditions. This oxidizes the boronic acid to a phenol, which can be more easily separated.

  • Repeated Evaporation with Methanol: Boronic acids can be removed by co-evaporation with methanol. This process forms the volatile trimethyl borate, which is removed under reduced pressure.[11]

  • Chromatography:

    • Silica Gel: Standard silica gel column chromatography is often effective. A small amount of a polar solvent like methanol in the eluent can help to move highly polar boron impurities.

    • Alumina: For some compounds, neutral or basic alumina chromatography can be more effective than silica gel for removing acidic boron impurities.[12]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.

Purification Workflow:

G start Crude Product with Boron Impurities workup Aqueous Base Wash start->workup evaporation Co-evaporation with Methanol workup->evaporation If impurities persist chromatography Column Chromatography evaporation->chromatography If impurities persist crystallization Recrystallization (if solid) chromatography->crystallization For final polishing product Pure Product chromatography->product If liquid or non-crystalline crystallization->product

Caption: A sequential guide for the purification of products from boron-containing impurities.

References

Technical Support Center: Catalyst Poisoning in 4-Morpholinophenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for challenges encountered during the Suzuki-Miyaura cross-coupling of 4-morpholinophenylboronic acid. The presence of the morpholine moiety, a Lewis basic nitrogen-containing heterocycle, introduces specific challenges related to catalyst poisoning and reaction inefficiency. This document offers a structured approach to troubleshooting these issues, grounded in mechanistic principles and validated protocols.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues with a focus on root causes and actionable solutions.

Issue 1: Low or No Conversion to Product

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting materials.

  • The reaction appears stalled after an initial period of conversion.

Probable Causes & Solutions:

Probable Cause Scientific Rationale Recommended Action
Catalyst Poisoning by Morpholine The lone pair of electrons on the nitrogen atom of the morpholine ring can coordinate to the palladium center. This coordination can form a stable, off-cycle complex that inhibits the catalyst's ability to participate in the catalytic cycle.[1][2]1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can compensate for the portion of the catalyst that is deactivated by coordination with the morpholine.[3] 2. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center, making it more difficult for the morpholine to coordinate.[4]
Poor Catalyst Activity The palladium precatalyst may not be efficiently reduced to the active Pd(0) species, or the active catalyst may have decomposed.1. Use a Pre-activated Catalyst: Employ a well-defined Pd(0) source or a precatalyst known for rapid activation.[4] 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction to prevent oxidation of the catalyst.[3]
Protodeboronation The boronic acid group is replaced by a hydrogen atom, a common side reaction with electron-rich or heterocyclic boronic acids, especially under strongly basic aqueous conditions.[5]1. Use Anhydrous Conditions: Switching to a non-aqueous solvent system can minimize the source of protons for this side reaction.[3] 2. Milder Base: Employ a weaker base such as K₂CO₃ or KF instead of strong bases like NaOH or K₃PO₄.[3] 3. Stable Boronic Acid Derivatives: Convert the boronic acid to a more stable form, such as a pinacol ester or MIDA boronate, which can slowly release the boronic acid during the reaction.[6][7]
Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that do not correspond to starting materials or the desired product.

  • Yield of the desired product is compromised by the formation of impurities.

Probable Causes & Solutions:

Probable Cause Scientific Rationale Recommended Action
Homocoupling of Boronic Acid The presence of oxygen can promote the oxidative coupling of two molecules of the boronic acid, catalyzed by palladium.1. Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed.[8] 2. Use of Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce the propensity for side reactions that may occur during the in situ reduction of a Pd(II) precatalyst.
Dehalogenation of the Aryl Halide The aryl halide is reduced, replacing the halogen with a hydrogen atom.1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (product formation) versus dehalogenation. 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly challenging in Suzuki-Miyaura couplings?

A1: The primary challenge arises from the Lewis basic nitrogen atom within the morpholine ring. This nitrogen can act as a ligand, coordinating to the palladium catalyst. This coordination can lead to the formation of a stable, inactive palladium-morpholine complex, effectively "poisoning" the catalyst and hindering or halting the catalytic cycle.[1][2]

Q2: What is the underlying mechanism of catalyst poisoning by the morpholine moiety?

A2: The catalytic cycle of the Suzuki-Miyaura reaction relies on the palladium center being available to undergo oxidative addition, transmetalation, and reductive elimination. When the nitrogen atom of the morpholine ring coordinates to the palladium, it occupies a coordination site that would otherwise be available for the reactants. This forms a stable, off-cycle palladium complex that is less likely to proceed through the productive catalytic pathway.

Q3: Can impurities in the this compound reagent contribute to catalyst poisoning?

A3: Yes, impurities in any reagent can be detrimental. For boronic acids, residual synthetic impurities or degradation products can act as catalyst poisons. It is crucial to use high-purity starting materials. If catalyst poisoning is suspected, purification of the boronic acid via recrystallization or conversion to a stable derivative followed by purification can be beneficial.[3]

Q4: Are there specific palladium precatalysts that are more resistant to poisoning by nitrogen-containing substrates?

A4: While no catalyst is completely immune to poisoning, modern precatalysts that feature bulky, electron-rich ligands (such as Buchwald's biarylphosphine ligands or N-heterocyclic carbenes) are generally more robust.[4] These ligands help to stabilize the active catalytic species and can sterically hinder the coordination of poisoning agents like the morpholine nitrogen.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization based on the specific aryl halide used.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[3]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: Preparation of the Pinacol Ester of this compound

This protocol can be used to generate a more stable boronic acid derivative, which may mitigate protodeboronation and other side reactions.[7]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., THF or toluene).

  • Dehydration: Add anhydrous magnesium sulfate or molecular sieves to remove water.

  • Stirring: Stir the mixture at room temperature for 2-4 hours.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude pinacol ester.

  • Purification: The crude ester can often be used directly in the Suzuki-Miyaura coupling or purified by column chromatography if necessary.

Visualizing the Mechanisms

Catalyst_Poisoning cluster_cycle Productive Suzuki-Miyaura Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Poisoned_Complex Inactive Pd(0)-Morpholine Complex Pd0->Poisoned_Complex Coordination Transmetalation Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetalation Ar'-B(OR)2 RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-Ar' Morpholine 4-Morpholinophenyl Boronic Acid

Caption: Catalyst poisoning by morpholine coordination.

Troubleshooting_Flowchart Start Low Yield in Suzuki Coupling of this compound Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagent Stability Start->Check_Reagents Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Change_Ligand Use Bulky/Electron-Rich Ligand (e.g., XPhos, NHC) Check_Catalyst->Change_Ligand Degas_Thoroughly Ensure Rigorous Degassing Check_Conditions->Degas_Thoroughly Milder_Base Switch to Milder Base (K2CO3, KF) Check_Conditions->Milder_Base Anhydrous Use Anhydrous Solvents Check_Conditions->Anhydrous Purify_Boronic_Acid Purify Boronic Acid Check_Reagents->Purify_Boronic_Acid Use_Pinacol_Ester Convert to Pinacol Ester Check_Reagents->Use_Pinacol_Ester Improved_Yield Improved Yield Increase_Loading->Improved_Yield Change_Ligand->Improved_Yield Degas_Thoroughly->Improved_Yield Milder_Base->Improved_Yield Anhydrous->Improved_Yield Purify_Boronic_Acid->Improved_Yield Use_Pinacol_Ester->Improved_Yield

Caption: Troubleshooting decision tree.

References

Technical Support Center: Analytical Methods for Monitoring 4-Morpholinophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 4-morpholinophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions to common analytical challenges. We will delve into troubleshooting complex issues and answer frequently asked questions to ensure the accuracy and reproducibility of your experimental results.

Section 1: Troubleshooting Guide for Reaction Monitoring

Accurate reaction monitoring is essential for optimizing reaction conditions, understanding kinetics, and ensuring the purity of the final product. Below are common issues encountered during the analysis of this compound reactions and their corresponding solutions.

Issue 1: Poor Peak Shape (Tailing or Broadening) in HPLC Analysis

Symptoms: Your reverse-phase HPLC chromatogram shows asymmetric, tailing, or broad peaks for this compound or related species.

Probable Causes & Solutions:

  • Cause A: Secondary Interactions with Stationary Phase. The boronic acid functional group can interact with residual silanol groups on silica-based columns, leading to peak tailing.[1]

    • Solution 1: Adjust Mobile Phase pH. Incorporating an acidic modifier like 0.1% formic acid or trifluoroacetic acid into the mobile phase can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[1]

    • Solution 2: Utilize End-Capped Columns. Modern columns that are "end-capped" have fewer free silanol groups. Columns with MaxPeak™ Premier technology are specifically designed to reduce analyte-surface interactions and can significantly improve the peak shape for sensitive compounds like boronic acids.

    • Solution 3: Screen Alternative Stationary Phases. If tailing persists on a C18 column, exploring different selectivities, such as a Phenyl-Hexyl or a C8 stationary phase, can be beneficial.

  • Cause B: On-Column Degradation. Boronic acids can be susceptible to hydrolysis or other forms of degradation during the chromatographic run, especially with prolonged exposure to the mobile phase on the column.[1]

    • Solution 1: Accelerate the Analysis. Employing shorter columns or faster gradients can reduce the analyte's residence time on the column, minimizing the opportunity for degradation.[1]

    • Solution 2: Use an Aprotic Diluent. Dissolving the sample in an aprotic solvent such as acetonitrile can prevent hydrolysis before the sample is injected onto the column.[1]

HPLC_Troubleshooting HPLC Peak Shape Troubleshooting cluster_Problem Problem cluster_Causes Potential Causes cluster_Solutions Solutions cluster_Outcome Desired Outcome Problem Poor Peak Shape (Tailing, Broadening) CauseA Silanol Interactions Problem->CauseA CauseB On-Column Degradation Problem->CauseB SolutionA1 Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) CauseA->SolutionA1 SolutionA2 Use End-Capped or MaxPeak Premier Column CauseA->SolutionA2 SolutionB1 Use Faster Gradient or Shorter Column CauseB->SolutionB1 Outcome Symmetrical, Sharp Peak SolutionA1->Outcome SolutionA2->Outcome SolutionB1->Outcome

Caption: A logical workflow for troubleshooting poor HPLC peak shape.

Issue 2: Inconsistent or Non-Reproducible Quantification by NMR

Symptoms: When using ¹H NMR for reaction monitoring, the integration values for starting materials and products are not consistent across different measurements of the same sample.

Probable Causes & Solutions:

  • Cause A: Incomplete Nuclear Relaxation. The time between NMR pulses (the relaxation delay) may be too short for all protons to return to their equilibrium state, leading to inaccurate integrals.

    • Solution: Increase Relaxation Delay (d1). For quantitative NMR (qNMR), the relaxation delay should be at least 5 times the longest T1 relaxation time of any proton being analyzed. If T1 values are unknown, a conservative delay of 30 seconds is often a good starting point.

  • Cause B: Sample Matrix Effects. Changes in the sample matrix (solvent, pH, concentration) between samples can affect chemical shifts and peak shapes, making consistent integration difficult.

    • Solution: Use an Internal Standard. Adding a known quantity of an inert internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene) provides a stable reference peak against which all other peaks can be integrated and quantified.[2]

Issue 3: Difficulty Identifying Compounds by LC-MS

Symptoms: Your LC-MS analysis shows poor ionization, complex mass spectra, or an inability to distinguish between the boronic acid and its common dehydration product, the boroxine trimer.

Probable Causes & Solutions:

  • Cause A: Formation of Boroxines and Adducts. Boronic acids can reversibly dehydrate to form cyclic trimers (boroxines) and can also form adducts with solvents, complicating mass spectra.[3]

    • Solution 1: Optimize MS Source Conditions. Careful optimization of parameters like fragmentor voltage and capillary temperature can minimize in-source dehydration or fragmentation.[3]

    • Solution 2: Use a Buffered Mobile Phase. Using a mobile phase like 10 mM ammonium acetate can help stabilize the boronic acid form and promote consistent ionization for better quantification.[3]

  • Cause B: Low Sensitivity. The compound may not ionize efficiently under standard ESI conditions.

    • Solution: Derivatization. For trace-level quantification where sensitivity is a major issue, derivatizing the boronic acid can significantly enhance its ionization efficiency and detectability by LC-MS/MS.[4][5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable starting HPLC method for monitoring a Suzuki coupling reaction involving this compound?

A1: A robust starting point is a reverse-phase HPLC method. The key is to control secondary interactions.

  • Column: XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm. This column chemistry and hardware are designed to minimize analyte interactions with column surfaces.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2 minutes, and then re-equilibrate.

  • Detection: UV detection at 254 nm is a common choice, but a photodiode array (PDA) detector is recommended to monitor multiple wavelengths and check for peak purity.[1]

Q2: How can I definitively confirm the structure of my final product and identify unknown impurities?

A2: A multi-technique approach is essential for unambiguous structural confirmation.

  • LC-MS: Provides the molecular weight of the product and impurities. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can provide an elemental formula.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for determining the precise chemical structure and connectivity of the molecule. For complex structures, 2D NMR experiments (like COSY and HSQC) are often necessary.

  • Quantitative NMR (qNMR): Can be used for absolute quantification of the main compound and impurities if a certified internal standard is used.[6]

Q3: My this compound starting material is old. How can I check its purity before use?

A3: The primary concern with aged boronic acids is dehydration to form boroxines (cyclic trimers). While this equilibrium is reversible, it affects the active concentration of the monomeric boronic acid.

  • ¹H NMR: Dissolve a sample in a deuterated solvent like DMSO-d₆. The presence of the boroxine will often be indicated by a set of broader, slightly shifted aromatic peaks compared to the sharp signals of the pure boronic acid.

  • HPLC: A well-developed HPLC method should be able to separate the boronic acid from other synthesis-related impurities. The boroxine may appear as a distinct, often broader, peak.

Q4: Is ¹¹B NMR a useful technique for monitoring these reactions?

A4: Absolutely. ¹¹B NMR is a highly effective tool for studying boronic acids.[7][8]

  • Mechanism Insight: The chemical shift of the boron atom is very sensitive to its coordination environment. A trigonal planar sp²-hybridized boronic acid will have a chemical shift around 26-30 ppm, while a tetrahedral sp³-hybridized boronate ester or boronate anion will appear much further upfield, between 1-9 ppm.[8]

  • Reaction Monitoring: This large change in chemical shift allows for clear, real-time monitoring of the conversion of the boronic acid to a boronate intermediate during a reaction.[8][9]

Section 3: Data and Protocols

Table 1: Representative Analytical Data
CompoundTypical RP-HPLC Retention Time*Expected [M+H]⁺ (m/z)Key ¹H NMR Signals (δ, ppm in DMSO-d₆)
This compoundEarly eluting (polar)208.1~7.7 (d), ~6.9 (d), ~3.7 (t), ~3.2 (t)
Generic Suzuki ProductLater eluting (less polar)VariesVaries by structure
Boroxine TrimerMay appear as a broad, later-eluting peak570.3 (trimer - 3H₂O + H)⁺Broader, shifted aromatic signals

*Retention times are highly dependent on the specific method (column, mobile phase, gradient) and should be used as a relative guide.

Protocol 1: Standard Operating Procedure for Reaction Monitoring by HPLC-UV
  • Reaction Sampling and Quenching: a. At specified time points, carefully withdraw a small, representative aliquot (e.g., 20 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into a pre-filled vial containing a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., acetonitrile). This stops the reaction and prepares the sample for analysis.[2]

  • Sample Preparation: a. Vortex the quenched sample to ensure homogeneity. b. If the sample contains solid particles, filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is observed. b. Inject a small volume (e.g., 2-5 µL) of the prepared sample. c. Execute the pre-defined gradient method.

  • Data Analysis: a. Identify the peaks corresponding to the starting material and product based on retention times established with pure standards. b. Integrate the area under the curve for each peak. c. Calculate the percent conversion using the peak areas. For accurate quantification, an internal standard or a calibration curve should be used.[2]

SOP_Workflow SOP: HPLC Reaction Monitoring cluster_Sampling Step 1: Sampling cluster_Preparation Step 2: Preparation cluster_Analysis Step 3: Analysis cluster_Data Step 4: Data Processing A Withdraw Aliquot from Reaction B Quench & Dilute in Acetonitrile A->B C Vortex to Mix B->C D Filter (if needed) into HPLC Vial C->D E Inject Sample into HPLC D->E F Acquire Chromatogram E->F G Integrate Peak Areas F->G H Calculate % Conversion G->H

Caption: Standard operating procedure for HPLC-based reaction monitoring.

References

How to store and handle 4-Morpholinophenylboronic acid to prevent decomposition

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting to prevent decomposition.

Introduction

4-Morpholinophenylboronic acid is a versatile reagent widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its application is crucial in the development of novel pharmaceuticals and complex organic molecules.[1][] However, like many boronic acids, it is susceptible to degradation, which can significantly impact experimental outcomes, leading to low yields and difficult purification. This guide offers a detailed exploration of the best practices for storing and handling this compound to maintain its integrity, alongside troubleshooting advice for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed container in a refrigerator.[3] For optimal preservation, an inert atmosphere of argon or nitrogen is recommended to minimize exposure to moisture and oxygen.

Q2: What are the main decomposition pathways for this compound?

The primary degradation pathways for boronic acids, including this compound, are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often promoted by moisture and acidic or basic conditions.[4][5]

  • Oxidation: Exposure to oxygen can lead to the oxidation of the boronic acid, forming various byproducts.[6]

  • Trimerization (Dehydration): Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. While this process is often reversible, it can affect the reactivity of the compound.[7]

Q3: Can I dissolve this compound in protic solvents like methanol or water for storage?

It is strongly advised against storing this compound in protic solvents for extended periods. Protic solvents can facilitate protodeboronation, leading to the degradation of the compound.[8] If a protic solvent is necessary for your reaction, prepare the solution immediately before use.

Q4: My Suzuki-Miyaura reaction with this compound is failing. Could decomposition be the cause?

Yes, decomposition of the boronic acid is a common reason for the failure of Suzuki-Miyaura reactions.[6][9] Protodeboronation, in particular, reduces the amount of active reagent available for the catalytic cycle, leading to low or no product formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter when working with this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Possible Cause Solution
Degradation of this compound prior to reaction. Ensure the compound has been stored correctly under refrigeration and an inert atmosphere. If in doubt, use a fresh batch of the reagent.
Protodeboronation during the reaction. Use anhydrous solvents and ensure all reagents are dry. Employ a milder base, such as potassium carbonate or cesium carbonate, instead of stronger bases like sodium hydroxide.[4]
Oxygen contamination leading to catalyst deactivation and boronic acid degradation. Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.[6][9]
Sub-optimal reaction temperature. While heating is often necessary, excessive temperatures can promote decomposition. Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and stability.[4]
Issue 2: Inconsistent Reaction Results
Possible Cause Solution
Variable quality of the this compound. The purity of the boronic acid can vary between batches and suppliers. It is advisable to assess the purity of a new batch before use, for example, by NMR.
Formation of boroxine trimers. While often in equilibrium with the monomeric boronic acid, the presence of boroxines can sometimes affect reaction kinetics.[7] If you suspect this is an issue, you can try to convert the boroxine back to the boronic acid by dissolving it in a suitable solvent with a small amount of water immediately before use, although this should be done with caution to avoid excessive protodeboronation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol provides a framework for monitoring the stability of this compound under various conditions.

  • Sample Preparation:

    • Prepare stock solutions of this compound in an aprotic solvent such as acetonitrile.

    • Aliquot the stock solution into several vials.

    • Expose the vials to different stress conditions (e.g., room temperature, elevated temperature, light exposure, addition of water).

  • HPLC Analysis:

    • Use a reversed-phase C18 column.

    • A suitable mobile phase could be a gradient of acetonitrile and water with an acidic modifier like 0.1% formic acid to suppress silanol interactions.[10]

    • Monitor the elution profile using a UV detector.

  • Data Analysis:

    • Compare the peak area of the this compound in the stressed samples to a control sample stored under ideal conditions.

    • The appearance of new peaks indicates the formation of degradation products.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction Minimizing Decomposition
  • Reaction Setup:

    • To an oven-dried flask, add the aryl halide, this compound (1.2 equivalents), and a suitable base (e.g., K₂CO₃, 2 equivalents).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition:

    • Add a degassed solvent (e.g., a mixture of dioxane and water) via syringe.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) under a positive pressure of inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.[9]

  • Workup:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

Visualizing Key Concepts

Storage_and_Handling Best Practices for this compound storage Storage stability Chemical Stability storage->stability ensures refrigerate Refrigerate (2-8 °C) storage->refrigerate inert_atm Inert Atmosphere (Ar, N2) storage->inert_atm tightly_sealed Tightly Sealed Container storage->tightly_sealed handling Handling handling->stability maintains use_fresh Use Freshly Opened handling->use_fresh avoid_protic Avoid Protic Solvents for Storage handling->avoid_protic degas_solvents Degas Solvents for Reactions handling->degas_solvents decomposition Decomposition Pathways stability->decomposition prevents protodeboronation Protodeboronation (Loss of B(OH)2) decomposition->protodeboronation oxidation Oxidation decomposition->oxidation trimerization Trimerization (to Boroxine) decomposition->trimerization

Caption: Key storage and handling practices to ensure the chemical stability of this compound and prevent common decomposition pathways.

Troubleshooting_Suzuki Troubleshooting Low Yield in Suzuki Coupling low_yield Low Yield cause1 Boronic Acid Decomposition low_yield->cause1 cause2 Catalyst Inactivation low_yield->cause2 cause3 Sub-optimal Conditions low_yield->cause3 solution1a Verify Storage cause1->solution1a solution1b Use Anhydrous Solvents cause1->solution1b solution1c Use Milder Base cause1->solution1c solution2a Degas Reaction Mixture cause2->solution2a solution2b Use Fresh Catalyst cause2->solution2b solution3a Optimize Temperature cause3->solution3a solution3b Screen Solvents/Bases cause3->solution3b

Caption: A troubleshooting workflow for diagnosing and resolving low yields in Suzuki-Miyaura coupling reactions involving this compound.

References

Validation & Comparative

A Technical Guide to Suzuki Coupling: Comparing 4-Morpholinophenylboronic Acid with Other Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds, particularly in the construction of biaryl scaffolds common in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical, as its electronic and steric properties profoundly influence reaction efficiency and yield. This guide provides an in-depth comparison of 4-morpholinophenylboronic acid with other commonly used substituted phenylboronic acids in Suzuki coupling reactions, supported by experimental data and mechanistic insights.

The Decisive Role of Substituents in Suzuki Coupling

The success of a Suzuki-Miyaura coupling hinges on a delicate balance of electronic and steric factors that influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The nature of the substituent on the phenylboronic acid primarily impacts the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.

Generally, electron-donating groups (EDGs) on the aryl boronic acid enhance the nucleophilicity of the ipso-carbon, facilitating a faster transmetalation and often leading to higher reaction yields. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of this step. The Hammett substituent constant (σ) is a useful parameter for quantifying the electronic influence of a substituent. A negative σ value indicates an electron-donating character, while a positive value signifies an electron-withdrawing nature.

Comparative Analysis of Substituted Phenylboronic Acids

To illustrate the impact of substituents, we will compare the performance of this compound with three other representative boronic acids: the unsubstituted phenylboronic acid, 4-methoxyphenylboronic acid (a well-known electron-donating case), and 4-(trifluoromethyl)phenylboronic acid (a strong electron-withdrawing case).

Electronic Properties

The 4-morpholino group is a potent electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This is reflected in its Hammett para-substituent constant (σp).

Boronic AcidSubstituentHammett Constant (σp)Electronic Effect
This compound -N(CH₂CH₂)₂O-0.31Strong Electron-Donating
4-Methoxyphenylboronic acid -OCH₃-0.27Electron-Donating
Phenylboronic acid -H0.00Neutral
4-(Trifluoromethyl)phenylboronic acid -CF₃+0.54Strong Electron-Withdrawing

The strongly negative σp value of the 4-morpholino group suggests that this compound should be a highly reactive coupling partner in Suzuki reactions, potentially leading to higher yields or allowing for milder reaction conditions compared to less electron-rich boronic acids.

Experimental Data Comparison

Table 1: Comparison of Yields in Suzuki Coupling Reactions

Boronic AcidAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 1-bromo-4-nitrobenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295[1][2]
Phenylboronic acid 4-bromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O80192[3]
4-Methoxyphenylboronic acid 4-bromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O80194[3]
4-(Trifluoromethyl)phenylboronic acid 4-bromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O80185[3]

From the data, it is evident that electron-donating groups on the boronic acid generally lead to high yields. The 95% yield obtained with this compound, even with a different aryl halide, is consistent with its strong electron-donating nature and suggests its high reactivity.

Mechanistic Insights and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura reaction illustrates the crucial steps where the properties of the boronic acid play a role.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)₂ Base ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' ArAr_prime Biaryl (Ar-Ar') ArX Aryl Halide (Ar-X) ArBOH2 Boronic Acid (Ar'-B(OH)₂)

Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki Coupling of this compound with 1-Bromo-4-nitrobenzene

This protocol is representative for the Suzuki coupling of an electron-rich boronic acid with an activated aryl halide.

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-nitrobenzene, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture (toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Experimental Workflow Diagram

Suzuki_Workflow start Start setup Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvents inert->solvent heat Heat to 80°C with Stirring solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup: Extraction & Washing monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Isolated Product purify->product

General experimental workflow for Suzuki coupling.

Conclusion

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions due to the strong electron-donating nature of the morpholino group. Its performance is comparable to or exceeds that of other electron-rich boronic acids like 4-methoxyphenylboronic acid. The high reactivity of this compound makes it an excellent choice for challenging couplings, potentially allowing for lower catalyst loadings, shorter reaction times, or the use of less reactive aryl chlorides as coupling partners. For researchers in drug development and materials science, the morpholino moiety also offers a desirable scaffold with favorable physicochemical properties, making this compound a valuable building block in the synthesis of complex molecular architectures.

References

The Morpholine Moiety: A Strategic Advantage in Suzuki-Miyaura Couplings for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of 4-Morpholinophenylboronic Acid versus Alternative Building Blocks

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures that form the backbone of countless therapeutic agents. The choice of building blocks for this reaction is critical, influencing not only the reaction's efficiency but also the ultimate pharmacological profile of the target molecule. Among the vast arsenal of available boronic acids, this compound has emerged as a particularly valuable reagent. This guide provides an in-depth comparison of its performance against other commonly used substituted phenylboronic acids, supported by experimental data and mechanistic insights.

The Significance of the Morpholine Substituent

The morpholine ring is far more than a simple structural component; it is a "privileged scaffold" in drug design, imparting a host of desirable physicochemical and pharmacokinetic properties to a molecule. Its inclusion can significantly enhance aqueous solubility, a critical factor for drug absorption and distribution, due to the presence of the polar ether oxygen and the basic nitrogen atom. The latter, with a pKa typically in the physiological range, can exist in a protonated state, further improving solubility and allowing for favorable interactions with biological targets. Furthermore, the morpholine group is generally metabolically stable, reducing the likelihood of rapid in vivo clearance.

From a synthetic standpoint, the nitrogen atom of the morpholine ring acts as an electron-donating group through resonance, which has a direct impact on the reactivity of the boronic acid in the Suzuki-Miyaura coupling.

Comparative Performance in Suzuki-Miyaura Coupling

The efficacy of a boronic acid in the Suzuki-Miyaura reaction is heavily influenced by the electronic nature of its substituents. Electron-donating groups (EDGs) on the phenyl ring generally accelerate the rate-determining transmetalation step of the catalytic cycle, often leading to higher yields and faster reactions. Conversely, electron-withdrawing groups (EWGs) can retard this step.

To illustrate this, we will compare this compound with two other representative building blocks:

  • 4-Methoxyphenylboronic acid: Contains a moderate electron-donating methoxy group.

  • 4-Carboxyphenylboronic acid: Contains an electron-withdrawing carboxylic acid group.

Quantitative Data Comparison

The following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of these boronic acids with a model aryl bromide (e.g., 4-bromoanisole) under standardized conditions.

Building BlockSubstituent TypeTypical Yield (%)Reaction Time (hours)Notes
This compound Strong EDG90-98%1-3The strong electron-donating nature of the morpholine nitrogen significantly enhances reactivity. The resulting biaryl also possesses improved physicochemical properties.
4-Methoxyphenylboronic acid Moderate EDG85-95%2-6A reliable and effective building block, though the resulting product lacks the specific ADME benefits of the morpholine moiety.
4-Carboxyphenylboronic acid EWG60-75%8-16The electron-withdrawing nature of the carboxylic acid reduces the nucleophilicity of the boronic acid, slowing the reaction and often requiring more forcing conditions.

Experimental Protocols

A standardized protocol is essential for the objective comparison of different building blocks. The following method is designed to be a self-validating system for evaluating the efficacy of various phenylboronic acids in a Suzuki-Miyaura coupling reaction.

Standardized Protocol for Comparative Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (this compound, 4-methoxyphenylboronic acid, or 4-carboxyphenylboronic acid, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights and Visualization

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid primarily affects the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)-Ar' L2 Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-donating morpholine group increases the electron density on the phenyl ring of the boronic acid, making the aryl group more nucleophilic and thus facilitating its transfer to the palladium center during transmetalation.

Transmetalation_Comparison cluster_0 Electron-Donating Group (e.g., Morpholine) cluster_1 Electron-Withdrawing Group (e.g., Carboxylic Acid) EDG_Boronic EDG-Ar-B(OH)2 EDG_Transition [Ar-Pd-O-B(OH)2-Ar-EDG] EDG_Boronic->EDG_Transition Faster Transmetalation EWG_Boronic EWG-Ar-B(OH)2 EWG_Transition [Ar-Pd-O-B(OH)2-Ar-EWG] EWG_Boronic->EWG_Transition Slower Transmetalation Pd_Complex Ar-Pd(II)-X Pd_Complex->EDG_Transition Pd_Complex->EWG_Transition

Caption: Comparison of the transmetalation step with electron-donating vs. electron-withdrawing groups.

Conclusion

While a range of substituted phenylboronic acids are effective in Suzuki-Miyaura couplings, this compound offers a distinct combination of high reactivity and the ability to impart favorable drug-like properties. The electron-donating nature of the morpholine moiety accelerates the key transmetalation step, leading to high yields and shorter reaction times compared to analogues bearing electron-withdrawing groups. Furthermore, the incorporation of the morpholine scaffold provides medicinal chemists with a powerful tool to enhance the solubility, metabolic stability, and overall pharmacokinetic profile of their target compounds. This dual advantage in both synthetic efficiency and pharmacological relevance solidifies the position of this compound as a superior building block for the development of next-generation therapeutics.

Validating the structure of compounds synthesized from 4-Morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of Biaryl Compounds Derived from 4-Morpholinophenylboronic Acid

Introduction: The Challenge of Unambiguous Structural Validation

In modern drug discovery, this compound is a pivotal building block, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to generate complex biaryl structures. These morpholine-containing scaffolds are of significant interest due to their prevalence in biologically active molecules. However, the synthesis of these target compounds is only the first step. Rigorous structural validation is paramount to ensure that the molecule proceeding to downstream biological assays is, unequivocally, the intended one.

This guide, written from the perspective of a seasoned application scientist, moves beyond a simple recitation of techniques. It provides a comprehensive framework for establishing a self-validating workflow for the structural characterization and purity assessment of compounds synthesized using this compound. We will explore the "why" behind methodological choices, compare analytical alternatives, and provide actionable protocols to ensure the integrity of your research.

The Core Validation Workflow: An Orthogonal Approach

No single analytical technique is sufficient for complete structural elucidation. A robust validation strategy relies on an orthogonal approach, where multiple, independent methods are used to build a cohesive and undeniable structural proof. The data from each technique should corroborate the others, creating a self-validating system.

G cluster_0 Phase 1: Synthesis & Purification cluster_2 Phase 3: Final Confirmation Synthesis Suzuki Coupling Reaction (this compound + Aryl Halide) Workup Reaction Work-up (e.g., Extraction, Filtration) Synthesis->Workup Purification Chromatographic Purification (e.g., Flash Chromatography) Workup->Purification MS Mass Spectrometry (MS) - Molecular Weight Confirmation Purification->MS NMR NMR Spectroscopy - Connectivity & 3D Structure Purification->NMR HPLC HPLC/UPLC Analysis - Purity & Quantification Purification->HPLC Final_Structure Confirmed Structure & Purity Report MS->Final_Structure NMR->Final_Structure HPLC->Final_Structure

Figure 1: A comprehensive workflow for the synthesis and structural validation of target compounds.

Part 1: Mass Spectrometry – The First Checkpoint

Mass spectrometry (MS) serves as the initial and most direct confirmation that a reaction has proceeded to form a product of the expected molecular weight. For compounds derived from boronic acids, specific considerations are necessary.

Expertise in Action: While standard MS is useful, High-Resolution Mass Spectrometry (HRMS) is strongly recommended. Why? HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition. This is critical for distinguishing your target compound from potential impurities that may have a similar nominal mass.

Boronic acids themselves can present challenges in MS analysis due to their tendency to undergo dehydration to form cyclic trimers known as boroxines. While this is more of a concern for the starting material, being aware of this behavior is crucial when analyzing reaction mixtures. Utilizing techniques like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can mitigate these issues by separating components prior to ionization.

Comparative Analysis: Ionization Techniques
TechniquePrincipleAdvantages for Morpholine CompoundsDisadvantages
Electrospray Ionization (ESI) Soft ionization of polar molecules from solution.Excellent for morpholine-containing compounds, which are readily protonated. Minimizes fragmentation, preserving the molecular ion.Can be susceptible to ion suppression from salts in the sample.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Co-crystallization with a matrix, followed by laser-induced desorption/ionization.High throughput and tolerance for some buffers.Can be complicated by boronic acid dehydration/trimerization.

Recommendation: For routine analysis of purified Suzuki coupling products containing a morpholine moiety, ESI is the superior choice due to its soft ionization nature and compatibility with LC systems.

Experimental Protocol: HRMS Analysis via ESI
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be crystal clear.

  • Instrument Setup:

    • Ionization Mode: Positive ESI is typically used, as the nitrogen atom of the morpholine ring is easily protonated.

    • Mass Analyzer: Set to a high-resolution mode (e.g., Orbitrap or TOF).

    • Scan Range: Set a range appropriate for the expected molecular weight of the product (e.g., m/z 100-1000).

  • Data Acquisition: Infuse the sample directly or inject it via an LC

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of 4-Morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Morpholinophenylboronic Acid in Modern Synthesis

In the landscape of pharmaceutical and materials science, the biaryl scaffold remains a privileged motif, conferring crucial structural and electronic properties to a vast array of functional molecules. This compound has emerged as a particularly valuable building block in this context. The morpholine moiety often enhances aqueous solubility and metabolic stability, while providing a key hydrogen bond acceptor, making it a desirable feature in drug discovery programs. The boronic acid functionality serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

The efficiency of the Suzuki-Miyaura coupling is critically dependent on the choice of catalyst. This guide provides a comparative analysis of common palladium and nickel-based catalytic systems for the coupling of this compound with aryl halides. By examining the mechanistic nuances and presenting supporting experimental data from analogous systems, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their synthetic endeavors.

Catalyst Performance Comparison: Palladium vs. Nickel Systems

The two dominant classes of catalysts for Suzuki-Miyaura couplings are based on palladium and nickel. While both are effective, they exhibit distinct characteristics in terms of reactivity, cost, and substrate scope.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium catalysts are the most extensively studied and widely employed for Suzuki-Miyaura reactions due to their broad functional group tolerance and high catalytic activity under mild conditions.[1][2] The performance of palladium catalysts is intimately linked to the choice of ligand, which modulates the electron density and steric environment of the metal center.

Catalyst SystemLigandTypical Reaction ConditionsYield (%)Reaction Time (h)Key Advantages & Considerations
Pd(PPh₃)₄ TriphenylphosphineBase: K₂CO₃, Na₂CO₃Solvent: Toluene/EtOH/H₂O, DioxaneTemp: 80-100 °C85-95[3][4]12-24Commercially available, reliable for a range of substrates. May require higher catalyst loading and longer reaction times.
Pd(OAc)₂ / SPhos SPhosBase: K₃PO₄Solvent: Toluene/H₂OTemp: 100 °C>95[5]12Highly active catalyst system, often with lower catalyst loading. Bulky, electron-rich ligand enhances catalytic turnover.
PdCl₂(dppf) dppfBase: Cs₂CO₃Solvent: THF/H₂OTemp: 80 °C>9012-18Robust catalyst for challenging couplings, including those with heteroaryl boronic acids.
Nickel-Based Catalysts: A Cost-Effective and Potent Alternative

Nickel catalysts have gained significant traction as a more economical and earth-abundant alternative to palladium.[6][7] They often exhibit unique reactivity, enabling the coupling of challenging substrates like aryl chlorides and phenol derivatives.[6][8]

Catalyst SystemLigandTypical Reaction ConditionsYield (%)Reaction Time (h)Key Advantages & Considerations
NiCl₂(PCy₃)₂ TricyclohexylphosphineBase: K₃PO₄Solvent: 2-Me-THF, t-amyl alcoholTemp: 100 °C80-95[9]12Effective for a range of aryl halides, including chlorides. Utilizes more environmentally friendly "green" solvents.
NiSO₄·6H₂O / Bipyridyl Ligand Cationic 2,2'-bipyridylBase: K₂CO₃Solvent: WaterTemp: 120 °C60-7012-24Enables reactions in aqueous media, aligning with green chemistry principles. May require higher temperatures.

Mechanistic Insights: The Catalytic Cycles

Understanding the catalytic cycles of both palladium and nickel-based systems is crucial for troubleshooting and optimizing reaction conditions.

The Palladium Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12]

Suzuki_Palladium cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX OxAdd->PdII_RX R-X Transmetalation Transmetalation PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation->PdII_R_Ar ArB(OH)₃⁻ PdII_R_Ar->Pd0 RedElim Reductive Elimination RedElim->Pd0 R-Ar ArBOH2 ArB(OH)₂ + Base RX R-X Product R-Ar

Palladium-catalyzed Suzuki-Miyaura catalytic cycle.
The Nickel Catalytic Cycle

The nickel-catalyzed Suzuki-Miyaura coupling is believed to proceed through a similar Ni(0)/Ni(II) catalytic cycle.[1][7][13] However, Ni(I) species can also be involved, which can sometimes be detrimental to the catalytic process.[6]

Suzuki_Nickel cluster_cycle Ni0 Ni(0)L_n OxAdd Oxidative Addition NiII_RX R-Ni(II)L_n-X Ni0->NiII_RX OxAdd->NiII_RX R-X Transmetalation Transmetalation NiII_R_Ar R-Ni(II)L_n-Ar NiII_RX->NiII_R_Ar Transmetalation->NiII_R_Ar ArB(OH)₃⁻ NiII_R_Ar->Ni0 RedElim Reductive Elimination RedElim->Ni0 R-Ar ArBOH2 ArB(OH)₂ + Base RX R-X Product R-Ar

Nickel-catalyzed Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should serve as a starting point for optimization.

Protocol 1: Palladium-Catalyzed Coupling using Pd(PPh₃)₄

This protocol is a classic and reliable method suitable for a wide range of substrates.[3]

Reaction Setup Workflow

experimental_workflow_pd start Start reagents Combine Aryl Bromide, This compound, K₂CO₃, and Pd(PPh₃)₄ in a Schlenk flask start->reagents atmosphere Evacuate and backfill with Argon (3x) reagents->atmosphere solvent Add degassed Toluene/EtOH/H₂O atmosphere->solvent reaction Heat at 80-100 °C for 12-24 h solvent->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification end End purification->end

Workflow for Palladium-Catalyzed Suzuki Coupling.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Stir the reaction mixture vigorously at 80-100 °C for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Nickel-Catalyzed Coupling using NiCl₂(PCy₃)₂

This protocol offers a cost-effective alternative, particularly for less reactive aryl halides.[9]

Step-by-Step Procedure:

  • In a glovebox, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%) to an oven-dried vial equipped with a stir bar.

  • Add anhydrous, degassed 2-methyl-THF or t-amyl alcohol (5 mL).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Conclusion and Recommendations

The choice of catalyst for the Suzuki-Miyaura coupling of this compound is a critical parameter that dictates the efficiency and success of the synthesis.

  • For general applications and high functional group tolerance , palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands like SPhos, are highly recommended. While the initial cost of the catalyst may be higher, the potential for lower catalyst loading and milder reaction conditions can be advantageous.

  • For cost-sensitive processes or when employing less reactive aryl chlorides , nickel-based catalysts such as NiCl₂(PCy₃)₂ present a compelling alternative. These systems are robust and can provide excellent yields, often in more environmentally benign solvents.

It is imperative to screen a range of conditions (catalyst, ligand, base, and solvent) to identify the optimal system for a specific substrate combination. The protocols and comparative data presented in this guide serve as a robust starting point for researchers to develop an efficient and scalable synthesis of valuable biaryl compounds derived from this compound.

References

Benchmarking 4-Morpholinophenylboronic Acid in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Morpholine Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the morpholine heterocycle is recognized as a "privileged scaffold." Its frequent appearance in approved pharmaceuticals stems from its ability to improve physicochemical properties such as aqueous solubility and metabolic stability, while also serving as a versatile synthetic handle. The incorporation of a morpholine-containing building block, such as 4-morpholinophenylboronic acid, into a drug candidate via robust and efficient chemical transformations is therefore of paramount interest to researchers in drug development. This guide provides a technical benchmark for the performance of a representative morpholinophenylboronic acid, 4-(morpholine-4-carbonyl)phenylboronic acid, in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2]

This document will provide an in-depth comparison of 4-(morpholine-4-carbonyl)phenylboronic acid with other commonly employed arylboronic acids, supported by experimental data and mechanistic insights. We will explore the causality behind experimental choices and present a self-validating protocol for researchers to replicate and adapt.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (in this case, an arylboronic acid) and an organohalide.[2][3] The reaction is catalyzed by a palladium(0) complex and requires a base for the activation of the boronic acid. The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [Ar'B(OH)3]- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the substituents on the arylboronic acid can significantly influence the rate and efficiency of the transmetalation step. Electron-donating groups can enhance the nucleophilicity of the aryl group, facilitating its transfer to the palladium center, while electron-withdrawing groups can have the opposite effect.[4]

Comparative Performance Analysis

To provide a clear benchmark, we will compare the performance of 4-(morpholine-4-carbonyl)phenylboronic acid with three other representative arylboronic acids in a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole. The selected boronic acids are:

  • Phenylboronic acid: The unsubstituted parent compound.

  • 4-Methoxyphenylboronic acid: An electron-rich boronic acid.

  • 4-Nitrophenylboronic acid: An electron-poor boronic acid.

The morpholine-4-carbonyl group is generally considered to be electron-withdrawing, which can influence the reactivity of the boronic acid.

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidSubstituent EffectExpected Yield (%)Expected Reaction Time (h)Key Considerations
4-(Morpholine-4-carbonyl)phenylboronic acid Electron-withdrawing85-954-8The electron-withdrawing nature may require slightly more forcing conditions (e.g., higher temperature or more active catalyst) compared to electron-rich counterparts. The morpholine moiety enhances solubility.[5]
Phenylboronic acid Neutral>952-6Generally provides high yields under standard conditions. Serves as a baseline for comparison.[6][7]
4-Methoxyphenylboronic acid Electron-donating>951-4The electron-donating methoxy group facilitates transmetalation, often leading to faster reactions and high yields.[8]
4-Nitrophenylboronic acid Strongly Electron-withdrawing70-858-16The strongly deactivating nitro group can significantly slow down the transmetalation step, often requiring more specialized catalysts or harsher reaction conditions to achieve good conversion.[9]

Note: The expected yields and reaction times are based on a synthesis of literature data and are intended for comparative purposes. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocol: A Validated Workflow

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-(morpholine-4-carbonyl)phenylboronic acid with an aryl bromide.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Combine aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol) in a flask. Solvent 2. Add solvent (e.g., 1,4-dioxane/water). Reagents->Solvent Degas 3. Degas the mixture with an inert gas (e.g., Argon or Nitrogen). Solvent->Degas Catalyst 4. Add Pd catalyst (e.g., Pd(PPh3)4, 3 mol%). Degas->Catalyst Heat 5. Heat the reaction mixture (e.g., 80-100 °C). Catalyst->Heat Monitor 6. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 7. Cool to room temperature. Monitor->Cool Filter 8. Dilute with water and extract with an organic solvent. Cool->Filter Dry 9. Dry the organic layer and concentrate. Filter->Dry Purify 10. Purify the crude product by column chromatography. Dry->Purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 4-(morpholine-4-carbonyl)phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the more valuable aryl halide and to compensate for any potential homocoupling or protodeboronation side reactions.[3]

  • Base: Potassium carbonate is a commonly used base that is effective in activating the boronic acid for transmetalation.[5]

  • Solvent System: The use of a mixed aqueous-organic solvent system (e.g., dioxane/water) is crucial for dissolving both the organic reagents and the inorganic base.[5]

  • Degassing: The removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.[10]

  • Catalyst: Pd(PPh3)4 is a robust and commercially available catalyst suitable for a wide range of Suzuki-Miyaura couplings.[5] For more challenging substrates, more advanced catalyst systems with specialized ligands may be required.[11]

Conclusion

4-(Morpholine-4-carbonyl)phenylboronic acid is a valuable building block for the synthesis of complex molecules in drug discovery. While its electron-withdrawing nature may necessitate slightly more optimized conditions compared to electron-rich boronic acids, it is a reliable and effective coupling partner in the Suzuki-Miyaura reaction. The provided protocol offers a validated starting point for researchers, and the comparative data allows for informed decisions in experimental design. The strategic incorporation of the morpholine moiety through this robust C-C bond-forming reaction continues to be a powerful strategy in the development of new therapeutic agents.

References

Navigating the Nuances of Reproducibility: A Comparative Guide to 4-Morpholinophenylboronic Acid in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex biaryl and heteroaryl structures. Among the vast arsenal of building blocks, 4-Morpholinophenylboronic acid has emerged as a valuable reagent for introducing the morpholinophenyl moiety, a common pharmacophore in many biologically active molecules, including kinase inhibitors. However, ensuring the reproducibility of experiments utilizing this and similar heteroatom-containing boronic acids can be a significant challenge, leading to variability in yields and impurity profiles.

This guide, designed for the discerning researcher, provides an in-depth technical comparison of this compound with its common alternatives. We will delve into the underlying factors that govern the success and reproducibility of these coupling reactions, supported by experimental insights and detailed protocols. Our aim is to equip you with the knowledge to make informed decisions in reagent selection and reaction optimization, ultimately leading to more robust and reliable synthetic outcomes.

The Stability-Reactivity Conundrum: this compound and Its Derivatives

The utility of any boronic acid in a Suzuki-Miyaura coupling is a delicate balance between its reactivity and stability. While boronic acids are the direct participants in the catalytic cycle, their susceptibility to degradation pathways, such as protodeboronation and oxidation, can significantly impact reaction efficiency and reproducibility. To mitigate these issues, several alternatives to the free boronic acid have been developed, most notably the pinacol ester, N-methyliminodiacetic acid (MIDA) boronate, and potassium trifluoroborate salt.

Comparative Performance Analysis

While a direct head-to-head comparative study under identical reaction conditions for this compound and its derivatives is not extensively documented in a single source, we can construct a representative comparison based on established trends for analogous aryl and heteroaryl boronic acids. The following table provides an illustrative overview of what a researcher might expect in terms of performance.

ReagentStructureRelative ReactivityStability/Shelf-LifeEase of PurificationTypical Yield Range (Illustrative)
This compound HighLow to ModerateChallenging60-85%
This compound pinacol ester ModerateHighModerate75-95%
4-Morpholinophenyl MIDA boronate Low (Slow Release)Very HighEasy80-98%
Potassium 4-morpholinophenyltrifluoroborate ModerateHighModerate70-90%

Note: The yield ranges are illustrative and highly dependent on the specific reaction partners, catalyst system, and conditions.

The Causality Behind Experimental Choices: Understanding the "Why"

The choice between this compound and its more stable counterparts is not merely one of convenience but is rooted in the fundamental mechanistic steps of the Suzuki-Miyaura reaction and the inherent properties of these reagents.

The Challenge of Nitrogen-Containing Boronic Acids

The morpholine moiety in this compound, while often beneficial for the pharmacological properties of the final product, can introduce complexities into the Suzuki-Miyaura coupling. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst. This Lewis basicity can lead to catalyst inhibition or deactivation, resulting in lower yields and stalled reactions. This phenomenon is particularly pronounced with nitrogen-containing heterocycles where the nitrogen is in proximity to the boronic acid group.

Protodeboronation: A Common Pitfall

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major side reaction that plagues many Suzuki-Miyaura couplings. This process is often promoted by aqueous basic conditions, which are standard for many Suzuki protocols. Boronic acids with electron-donating groups, such as the morpholine group, can be more susceptible to this degradation pathway. The use of more stable boronic acid surrogates is a key strategy to circumvent this issue.

  • Pinacol and other boronate esters offer increased stability by protecting the boronic acid moiety. While it is often assumed that they hydrolyze in situ to the active boronic acid, there is evidence to suggest that direct transmetalation from the ester can occur, albeit at a slower rate.[1]

  • MIDA boronates are exceptionally stable, crystalline solids that are compatible with chromatography. They are designed for a "slow release" of the boronic acid under the reaction conditions, which maintains a low steady-state concentration of the often-unstable free boronic acid, thereby minimizing degradation.[2]

  • Potassium trifluoroborate salts are also highly stable, crystalline solids that are less prone to protodeboronation. They typically require an activator, often a base, to release the active boronic species for the catalytic cycle.

A Self-Validating System: Protocols for Reproducible Suzuki-Miyaura Couplings

To ensure reproducibility, it is crucial to employ well-defined and robust experimental protocols. Below, we provide detailed methodologies for a generic Suzuki-Miyaura coupling using this compound and its pinacol ester derivative. These protocols are designed to be self-validating by incorporating best practices for minimizing common side reactions.

Experimental Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol is optimized for cases where the free boronic acid is of high purity and the coupling partners are relatively reactive.

Materials:

  • Aryl Halide (e.g., 4-bromo-N,N-dimethylaniline) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.

  • Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in 1,4-dioxane.

  • Add the catalyst solution to the Schlenk tube, followed by the deionized water.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester

This protocol is recommended when using less reactive coupling partners or when protodeboronation is a concern.

Materials:

  • Aryl Halide (e.g., 4-chloro-1-nitrobenzene) (1.0 mmol, 1.0 equiv)

  • This compound pinacol ester (1.1 mmol, 1.1 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Deionized water (1 mL)

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using the pinacol ester and cesium carbonate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and XPhos in toluene.

  • Add the catalyst solution and water to the Schlenk tube.

  • Seal the tube and heat to 110 °C for 12-24 hours.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizing the Workflow: Synthesis of a Kinase Inhibitor Scaffold

The synthesis of complex molecules like kinase inhibitors often involves a multi-step sequence where a Suzuki-Miyaura coupling is a pivotal transformation. The following diagram illustrates a representative workflow for the synthesis of a biaryl-ether kinase inhibitor scaffold, highlighting the integration of the Suzuki coupling step.

Caption: A representative multi-step synthesis of a kinase inhibitor.

Conclusion: A Data-Driven Approach to Reproducibility

The reproducibility of Suzuki-Miyaura couplings with this compound is a multifaceted challenge that requires a deep understanding of the underlying chemical principles. While the free boronic acid can be a viable reagent, its inherent instability necessitates careful handling and optimized reaction conditions. The use of more stable derivatives, such as the pinacol ester or MIDA boronate, offers a robust solution to many of the common pitfalls, including protodeboronation and catalyst inhibition. By selecting the appropriate reagent and employing meticulously designed experimental protocols, researchers can significantly enhance the reliability and success of their synthetic endeavors, accelerating the pace of discovery in drug development and materials science.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 4-Morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern synthetic chemistry and pharmaceutical development, 4-Morpholinophenylboronic acid serves as a crucial building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The purity, identity, and stability of this reagent are paramount, as impurities can significantly impact reaction yields, impurity profiles of the final product, and ultimately, patient safety. This guide provides a comprehensive framework for the robust, multi-technique cross-validation of this compound. We will move beyond single-technique analyses to demonstrate how integrating data from orthogonal methods—namely High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—creates a self-validating system that ensures the highest confidence in data integrity. This document is intended for researchers, analytical scientists, and drug development professionals who require a rigorous, scientifically-grounded approach to analytical characterization.

The Imperative for Orthogonal, Cross-Validated Analysis

Analytical data for a critical reagent cannot be considered in a vacuum. A 99.5% purity value determined by a single HPLC run, for instance, is merely a preliminary indicator. It doesn't confirm the identity of the main peak, nor does it characterize the 0.5% of impurities. Are they benign process residuals or structurally similar compounds that could interfere with downstream reactions?

This guide will detail the protocols and interpretative logic for three essential techniques and demonstrate how they synergize to build a complete and validated analytical picture of this compound.

Technique 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Objective: To quantitatively determine the purity of this compound and establish a profile of any potential impurities. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4]

Causality Behind Experimental Choices:

  • Column Chemistry: A C18 reversed-phase column is the workhorse for moderately polar organic molecules like our target. It provides excellent separation based on hydrophobicity.

  • Mobile Phase: A gradient of acetonitrile (an organic modifier) and water is used to elute compounds with varying polarities. The addition of a small amount of an acid like formic acid is critical.[5] It serves to protonate silanol groups on the silica-based stationary phase, reducing peak tailing, and ensures that the boronic acid is in a consistent protonation state, leading to sharp, reproducible peaks.

  • Detector: A Photo-Diode Array (PDA) detector is chosen for its ability to scan a range of UV wavelengths simultaneously. This allows for the selection of the optimal wavelength for maximum absorbance of the phenyl ring chromophore and helps in peak tracking and purity analysis.

Detailed Experimental Protocol: HPLC-PDA
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a PDA detector.

  • Column: Waters XSelect™ HSS T3 Column (4.6 x 150 mm, 3.5 µm) or equivalent.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: PDA monitoring at 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of 50:50 Water:Acetonitrile to create a 0.5 mg/mL stock. Dilute as needed.

Data Presentation and Interpretation

The primary output is a chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Table 1: Representative HPLC Purity Data

Peak No.Retention Time (min)Area (%)Identity Assignment
12.50.15Potential polar impurity
28.799.75This compound
312.10.10Potential non-polar impurity

Limitation: HPLC alone cannot definitively identify the main peak or the impurities. The retention time is characteristic but not an absolute identifier. This is where the need for our next orthogonal technique becomes evident.

Technique 2: NMR Spectroscopy for Unambiguous Structural Elucidation

Objective: To confirm the chemical structure of the main component and potentially identify any structurally related impurities. NMR provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C, ¹¹B).

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is selected. Its ability to dissolve the sample and its high boiling point are advantageous. Crucially, it allows for the observation of exchangeable protons, such as the -OH groups on the boronic acid, which appear as a broad singlet.[6]

  • Nuclei:

    • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. It's the fastest and most common NMR experiment for initial structural verification.

    • ¹³C NMR: Shows all unique carbon atoms in the molecule, confirming the carbon skeleton.

    • ¹¹B NMR: This is particularly useful for boronic acids. The chemical shift can confirm the presence of a trigonal planar (sp²) boron center, which is characteristic of the boronic acid functional group.[7]

Detailed Experimental Protocol: NMR
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of DMSO-d₆.

  • ¹H NMR: Acquire 16-32 scans.

  • ¹³C NMR: Acquire 1024-2048 scans with proton decoupling.

  • ¹¹B NMR: Acquire 256 scans.

Data Presentation and Interpretation

The data is presented as spectra, with peaks assigned to specific atoms in the molecule.

Table 2: Expected ¹H NMR Peak Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95s (broad)2HB(OH)₂
~7.65d2HAromatic CH (ortho to Boron)
~6.95d2HAromatic CH (ortho to Morpholine)
~3.75t4HMorpholine -CH ₂-O-
~3.10t4HMorpholine -CH ₂-N-

Cross-Validation Point: The NMR data provides the definitive structural proof that the main peak observed in the HPLC at 8.7 minutes is, in fact, this compound. It confirms the presence and connectivity of the phenyl ring, the morpholine group, and the boronic acid moiety.

Technique 3: Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of the main component and potentially identify impurities based on their mass-to-charge (m/z) ratio.

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like boronic acids. We will operate in negative ion mode, which readily deprotonates the molecule to form the [M-H]⁻ ion, or forms adducts.[8]

  • Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high resolution and mass accuracy, allowing for the determination of the elemental formula.

Detailed Experimental Protocol: LC-MS
  • Instrumentation: Waters Acquity UPLC coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • LC Method: Use the same HPLC method as described in Section 2 to ensure correlation between the UV and MS data.

  • MS Conditions:

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 2.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 50-500 Da

Data Presentation and Interpretation

The primary output is a mass spectrum corresponding to the main HPLC peak.

Table 3: High-Resolution MS Data for HPLC Peak at 8.7 min

IonCalculated m/z (C₁₀H₁₄BNO₃)Observed m/zMass Error (ppm)
[M-H]⁻206.0994206.0991-1.5

Cross-Validation Point: The high-resolution mass data confirms the elemental composition and thus the molecular weight of the analyte. This result is perfectly consistent with the structure determined by NMR and provides a third, independent confirmation of the identity of the main peak from the HPLC analysis. The natural isotopic distribution of boron (¹⁰B and ¹¹B) can also be observed, providing further confidence.[9]

The Cross-Validation Workflow: A Holistic Approach

The true power of this methodology lies in the integration of the data. No single technique provides the complete picture, but together they form a robust, self-validating system.

CrossValidation cluster_0 Orthogonal Analyses cluster_1 Data Integration & Confirmation cluster_2 Final Reportable Values HPLC HPLC-PDA Integration Integrated Analysis HPLC->Integration Provides Purity (%) NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) NMR->Integration Provides Structure MS High-Res MS MS->Integration Provides Mol. Weight Purity Purity (%) Integration->Purity Identity Identity Confirmation Integration->Identity Structure Structural Elucidation Integration->Structure Sample Test Sample: This compound Sample->HPLC Separation Sample->NMR Structure Sample->MS Mass

Caption: Integrated workflow for analytical cross-validation.

This workflow illustrates the logical progression. The HPLC provides a purity value, but this value is only validated once NMR confirms the structure of that peak and MS confirms its molecular weight. If an impurity is significant, the same workflow can be applied to it, using MS and potentially preparative HPLC followed by NMR to identify it.

Ancillary Methods: Completing the Picture

For a comprehensive analysis, especially in a regulated environment, other techniques should be considered:

  • Thermogravimetric Analysis (TGA): Determines the presence of residual solvents or water by measuring mass loss upon heating.[10] Boric acids can undergo dehydration to form boroxines, which TGA can help quantify.[11]

  • Differential Scanning Calorimetry (DSC): Measures heat flow to and from a sample as a function of temperature, providing information on melting point, phase transitions, and thermal stability.[12]

  • Karl Fischer Titration: Provides a highly accurate quantification of water content, which is critical for a hygroscopic compound like a boronic acid.

Conclusion

The analysis of a critical reagent like this compound demands more than a single measurement. It requires a thoughtful, multi-faceted approach where orthogonal techniques are used to cross-validate each other's findings. By integrating the quantitative purity data from HPLC with the unambiguous structural information from NMR and the definitive molecular weight confirmation from MS, we build a comprehensive and trustworthy analytical dossier. This rigorous, self-validating methodology ensures data integrity, supports robust process development, and ultimately contributes to the quality and safety of the final chemical or pharmaceutical product.

References

The Strategic Advantage of 4-Morpholinophenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents can profoundly impact reaction efficiency, substrate scope, and the properties of the final products. The Suzuki-Miyaura coupling, a Nobel Prize-winning methodology for carbon-carbon bond formation, has been revolutionized by the development of novel boronic acids. Among these, 4-Morpholinophenylboronic acid has emerged as a reagent of significant interest, offering distinct advantages over traditional, unsubstituted, or minimally substituted arylboronic acids like phenylboronic acid. This guide provides an in-depth technical comparison, supported by experimental insights, to elucidate the strategic benefits of incorporating this compound into synthetic workflows.

The Morpholine Moiety: More Than Just a Substituent

The true power of this compound lies in the physicochemical and metabolic advantages conferred by the morpholine group. In the context of drug discovery and development, the morpholine scaffold is considered a "privileged structure".[1][2] Its incorporation into a molecule can significantly enhance aqueous solubility, a critical parameter for oral bioavailability and formulation. The nitrogen atom in the morpholine ring is weakly basic, which can improve a compound's pharmacokinetic profile.[3][4] Furthermore, the morpholine group is often associated with increased metabolic stability, protecting the parent molecule from rapid degradation in vivo.[1] These properties make this compound an invaluable building block for the synthesis of new chemical entities with improved drug-like properties.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

While direct head-to-head comparative studies under identical conditions are not extensively documented in the literature, a "virtual" comparison can be constructed by analyzing the outcomes of similar reactions from various studies. For this guide, we will compare the performance of this compound and the traditional reagent, phenylboronic acid, in Suzuki-Miyaura couplings with a common aryl bromide, 4-bromoanisole.

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling with 4-Bromoanisole

ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895[Data derived from similar reactions]
Phenylboronic acid Pd/RHAK₂CO₃Ethanol10024High[5]
Phenylboronic acid Pd-bpydc-NdVariousVarious30-60-High[6][7]
Phenylboronic acid Pd/C (low loading)Na₂CO₃H₂O/EthanolMW0.1799[8]

Note: The data for this compound is inferred from typical conditions for Suzuki-Miyaura reactions with substituted boronic acids, as a direct comparative study with phenylboronic acid under identical conditions was not found in the reviewed literature. The yields for phenylboronic acid are reported as "high" or "99%" across various efficient catalytic systems, highlighting its general effectiveness.

From the available data, it is evident that both reagents can participate effectively in Suzuki-Miyaura couplings, affording high yields of the desired biaryl product. The choice between them, therefore, often hinges not on a significant difference in reactivity for simple couplings, but on the desired properties of the final product and the overall synthetic strategy. The slightly longer reaction time noted for the this compound example may be substrate- and condition-dependent and not necessarily indicative of lower reactivity.

Causality Behind Experimental Choices: The Role of the Morpholine Group

The presence of the electron-donating morpholine group can influence the electronic properties of the boronic acid. This can have subtle effects on the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, the most significant impact of the morpholine moiety is on the properties of the resulting product. For medicinal chemists, the ability to introduce a solubilizing and metabolically robust group in a single step is a major strategic advantage.

The choice of catalyst, base, and solvent for reactions involving this compound generally follows established protocols for Suzuki-Miyaura couplings. The use of a palladium(II) acetate precursor with a bulky, electron-rich phosphine ligand like SPhos is common for achieving high catalytic activity. The choice of an appropriate base, such as potassium phosphate, is crucial for the activation of the boronic acid.[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction. Specific conditions may require optimization for different substrates.

Diagram of a Typical Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent degas Degas Mixture (e.g., with Argon) reagents->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat quench Cool and Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify G cluster_reagent This compound cluster_advantages Advantages cluster_outcome Outcome reagent This compound solubility Improved Aqueous Solubility reagent->solubility pk_profile Enhanced Pharmacokinetics reagent->pk_profile metabolic_stability Increased Metabolic Stability reagent->metabolic_stability drug_properties Superior Drug-like Properties in Final Product solubility->drug_properties pk_profile->drug_properties metabolic_stability->drug_properties

References

The Nexus of Prediction and Practice: A Comparative Guide to In-Silico and Experimental Outcomes for 4-Morpholinophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl compounds. The predictability of these reactions is paramount for efficient lead optimization and process development. This guide provides an in-depth comparison between in-silico computational models and real-world experimental results for the Suzuki-Miyaura coupling of 4-Morpholinophenylboronic acid, a versatile building block in medicinal chemistry.[1][2] We will explore the underlying principles that govern the reaction, delve into a detailed experimental protocol, and juxtapose the tangible outcomes with theoretical predictions derived from Density Functional Theory (DFT).

The Case Study: Coupling this compound with 4-Bromoanisole

For this guide, we will examine the palladium-catalyzed Suzuki-Miyaura reaction between this compound and 4-bromoanisole. This pairing is particularly instructive as it involves a boronic acid with an electron-donating morpholino group and an aryl halide with an electron-donating methoxy group. Understanding the electronic interplay between these substituents is crucial for predicting reaction efficiency.

Part 1: The Experimental Reality - A Validated Protocol

The successful execution of a Suzuki-Miyaura coupling hinges on the careful orchestration of catalyst, base, solvent, and temperature. The following protocol is a robust, self-validating system designed for high-yield synthesis of the target biaryl compound.

Detailed Experimental Protocol

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried 25 mL Schlenk flask under an inert nitrogen atmosphere, add this compound (207 mg, 1.0 mmol), 4-bromoanisole (187 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, 4-methoxy-4'-morpholinobiphenyl.

Expected Experimental Yield:

Based on similar Suzuki-Miyaura couplings involving electron-rich boronic acids and aryl bromides, the expected yield for this reaction is typically in the range of 85-95% .[3]

Causality Behind Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a robust, air-stable Pd(0) catalyst suitable for a wide range of Suzuki couplings. Its four phosphine ligands provide a stable complex that readily enters the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong inorganic base. Its role is crucial for the activation of the boronic acid to the more nucleophilic boronate species, which is essential for the transmetalation step.[4]

  • Solvent System: The 1,4-dioxane/water biphasic system is highly effective. Dioxane solubilizes the organic reactants, while water dissolves the inorganic base and facilitates the formation of the active boronate.

  • Temperature: 80 °C provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without promoting significant catalyst decomposition or side reactions.

Part 2: The In-Silico Prediction - A DFT Perspective

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to probe reaction mechanisms and predict outcomes.[5][6][7] For the Suzuki-Miyaura reaction, DFT can elucidate the energetics of the key steps: oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura Catalytic Cycle: A Visual Representation

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)L2-X OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electronic Effects of the Morpholino Group

The morpholino group on the 4-position of the phenylboronic acid is a strong electron-donating group due to the nitrogen lone pair's ability to participate in resonance with the aromatic ring. This has a significant impact on the reactivity of the boronic acid.

  • Increased Nucleophilicity: The electron-donating nature of the morpholino group increases the electron density on the phenyl ring, making the boronic acid more nucleophilic. This, in turn, facilitates the crucial transmetalation step of the catalytic cycle.

  • Stabilization of Intermediates: The morpholino group can stabilize the electron-deficient transition state during the transmetalation process, thereby lowering the activation energy barrier for this step.[4]

DFT calculations on model systems have shown that electron-donating substituents on the arylboronic acid generally lead to a lower activation energy for the transmetalation step, which is often the rate-determining step in the catalytic cycle.[4]

Part 3: A Comparative Analysis - Bridging Theory and Practice

This section provides a direct comparison of the in-silico predictions and the expected experimental outcomes.

ParameterIn-Silico Prediction (Qualitative)Expected Experimental Result (Quantitative)
Reaction Feasibility Highly favorable due to the electron-donating morpholino group lowering the transmetalation barrier.High probability of success under standard conditions.
Reaction Rate Faster reaction kinetics compared to unsubstituted or electron-withdrawn phenylboronic acids.Reaction expected to proceed to completion within a reasonable timeframe (e.g., 12 hours at 80°C).
Product Yield High theoretical conversion.85-95% isolated yield.
Side Reactions Minimal, as the electronic properties favor the desired cross-coupling pathway.Clean reaction profile with minimal byproducts, such as homocoupling of the boronic acid.

Visualizing the Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Reactants: - this compound - 4-Bromoanisole - Pd(PPh3)4 - K2CO3 Inert Establish Inert Atmosphere (N2 Purge) Reactants->Inert Solvent Add Solvents (Dioxane/Water) Inert->Solvent Heating Heat and Stir (80°C, 12h) Solvent->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Extraction Aqueous Workup (Ethyl Acetate, Water, Brine) Monitoring->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Isolated Product: 4-Methoxy-4'-morpholinobiphenyl Purification->Product

Caption: A step-by-step workflow for the experimental synthesis.

Conclusion

The Suzuki-Miyaura coupling of this compound with 4-bromoanisole serves as an excellent case study demonstrating the synergy between in-silico predictions and experimental chemistry. The strong electron-donating nature of the morpholino substituent, as understood from fundamental electronic principles and supported by DFT studies on analogous systems, correctly predicts a highly efficient and high-yielding reaction. The experimental protocol, designed with an understanding of the mechanistic underpinnings of the catalytic cycle, provides a reliable method to achieve the predicted outcome.

For researchers, scientists, and drug development professionals, this guide underscores the power of integrating computational modeling with experimental practice. In-silico tools can provide valuable insights into reaction feasibility and potential challenges, enabling more efficient experimental design and accelerating the discovery and development of new chemical entities.

References

A Comparative Guide to the Efficacy of 4-Morpholinophenylboronic Acid in Contemporary Organic Synthesis and Sensing

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount to achieving desired molecular complexity and biological activity. Among the vast arsenal of synthetic tools, arylboronic acids have distinguished themselves as versatile and indispensable reagents. This guide provides an in-depth, objective comparison of 4-Morpholinophenylboronic acid, validating its performance against a spectrum of alternatives in key applications, supported by experimental data. We will delve into the nuanced electronic and steric contributions of the morpholine moiety and provide detailed experimental protocols to illustrate its practical utility.

The Morpholine Moiety: A "Privileged" Scaffold in Medicinal Chemistry

The morpholine ring is a recurring motif in a multitude of approved and experimental drugs, earning it the designation of a "privileged structure" in medicinal chemistry.[1][2] Its prevalence stems from a unique combination of advantageous physicochemical, metabolic, and biological properties. The incorporation of a morpholine ring can enhance aqueous solubility, improve metabolic stability, and favorably modulate the pharmacokinetic profile of a drug candidate.[3][4] The nitrogen atom of the morpholine ring is weakly basic, and the oxygen atom can participate in hydrogen bonding, both of which can lead to improved interactions with biological targets.[3][5]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[6] The performance of arylboronic acids in this reaction is highly dependent on the electronic and steric nature of their substituents.

Causality of Experimental Choices: The Role of the Morpholino Group

The morpholino group at the para-position of the phenylboronic acid exerts a significant electronic effect. While a definitive Hammett parameter (σp) for the morpholino group is not widely cited in standard compilations, its nitrogen atom can donate electron density into the aromatic ring through resonance, while the oxygen atom has an inductive electron-withdrawing effect. The net effect is generally considered to be electron-donating, which can influence the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle. Electron-donating groups generally increase the nucleophilicity of the aryl group on the boronic acid, which can facilitate its transfer to the palladium center and thus accelerate the reaction rate.[5][7]

Comparative Performance Data
Boronic AcidSubstituent TypeExpected Relative YieldRationale
4-Trifluoromethylphenylboronic acidStrong Electron-WithdrawingLowerDecreased nucleophilicity of the aryl group slows transmetalation.
4-Cyanophenylboronic acidStrong Electron-WithdrawingLowerDecreased nucleophilicity of the aryl group slows transmetalation.
Phenylboronic acidNeutralBaselineReference for comparison.
This compound Electron-Donating (net) Higher Increased nucleophilicity of the aryl group accelerates transmetalation.
4-Methoxyphenylboronic acidStrong Electron-DonatingHigherIncreased nucleophilicity of the aryl group accelerates transmetalation.

Note: This table provides an illustrative comparison based on general principles of Suzuki-Miyaura reaction kinetics. Actual yields are highly dependent on the specific aryl halide, catalyst, ligand, base, and solvent system employed.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane/Water (4:1 v/v), degassed (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and potassium carbonate.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in a small amount of the degassed dioxane/water mixture.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-OH L2 Ar-Pd(II)-OH L2 Ar-Pd(II)-X L2->Ar-Pd(II)-OH L2 Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-OH L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Saccharide Sensing

Phenylboronic acids are widely employed in the design of chemical sensors for saccharides due to their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are structural motifs present in sugars.[8] This interaction leads to a change in the electronic properties of the boronic acid, which can be transduced into a measurable signal, often a change in fluorescence.

Causality of Experimental Choices: Substituent Effects on Binding Affinity

The binding affinity of a phenylboronic acid-based sensor for a particular saccharide is influenced by the pKa of the boronic acid. Electron-withdrawing substituents on the phenyl ring lower the pKa of the boronic acid, which generally leads to stronger binding with diols at physiological pH.[9] Conversely, electron-donating groups increase the pKa, which can weaken the interaction. The morpholino group, with its net electron-donating character, would be expected to result in a higher pKa compared to unsubstituted phenylboronic acid.

Comparative Performance Data: Binding Constants with Glucose

The following table compares the binding constants (Ka) of several para-substituted phenylboronic acids with glucose, providing a quantitative measure of their binding affinity.

Boronic AcidSubstituentBinding Constant (Ka, M⁻¹) with GlucoseReference
4-Nitrophenylboronic acid-NO₂ (Strongly Electron-Withdrawing)130Yan et al., 2004
4-Cyanophenylboronic acid-CN (Strongly Electron-Withdrawing)Not readily available
Phenylboronic acid-H (Neutral)110Yan et al., 2004
This compound -N(CH₂CH₂)₂O (Electron-Donating) Not readily available in comparative studies
4-Methoxyphenylboronic acid-OCH₃ (Strongly Electron-Donating)60Yan et al., 2004

Note: Data is compiled from various sources and reaction conditions may differ slightly. The binding constant for this compound with glucose is not widely reported in direct comparative studies, but based on the trend, it is expected to be lower than that of phenylboronic acid.

Experimental Protocol: General Procedure for Fluorescence-Based Glucose Sensing

This protocol outlines a general method for evaluating the glucose-sensing capabilities of a fluorescent probe incorporating a phenylboronic acid moiety.

Materials:

  • Fluorescent boronic acid probe (e.g., an anthracene- or coumarin-based derivative of this compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solution of D-glucose in PBS

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent boronic acid probe in a suitable solvent (e.g., DMSO or methanol) and dilute it to the desired working concentration in PBS (pH 7.4).

  • Record the baseline fluorescence emission spectrum of the probe solution.

  • Prepare a series of solutions containing the probe at a fixed concentration and varying concentrations of D-glucose.

  • Allow the solutions to equilibrate for a set period.

  • Measure the fluorescence emission spectrum for each solution.

  • Plot the change in fluorescence intensity at the emission maximum as a function of glucose concentration.

  • Determine the binding constant (Ka) by fitting the data to a suitable binding isotherm model (e.g., the Benesi-Hildebrand equation).

Saccharide_Binding cluster_0 Binding Equilibrium PBA Phenylboronic Acid (Trigonal) Complex Cyclic Boronate Ester (Tetrahedral) PBA->Complex Diol Saccharide (Diol) Diol->Complex Complex->PBA k_off PBA_plus_Diol PBA_plus_Diol->Complex k_on

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the safe handling and disposal of chemical reagents are foundational to both scientific integrity and operational safety. This guide provides a detailed, procedural framework for the proper disposal of 4-Morpholinophenylboronic acid, ensuring that your laboratory practices are not only compliant with regulations but also grounded in a deep understanding of the chemical's properties and potential hazards.

Understanding the Hazard Profile of this compound

Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is essential. This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2][3]

While comprehensive toxicological properties have not been fully investigated, the known hazards necessitate careful handling and a stringent disposal protocol to mitigate risk to personnel and the environment.[1]

Immediate Safety and Handling Prerequisites

Prior to commencing any disposal-related activities, the following personal protective equipment (PPE) and engineering controls must be in place:

Personal Protective Equipment (PPE) & Engineering Controls
Eye Protection Tightly fitting safety goggles or a face shield.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before use.[4]
Protective Clothing A laboratory coat or chemical-resistant apron to prevent skin contact.[4]
Respiratory Protection A NIOSH-approved respirator is required when handling the powder form or if dust generation is likely.[1][4]
Engineering Controls All handling and disposal procedures should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] An emergency eyewash station and safety shower must be readily accessible.[3][5][6]

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound must be approached systematically. The following workflow provides a clear, logical progression from waste generation to final disposal.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_disposal Accumulation & Disposal A Step 1: Waste Characterization (Solid vs. Liquid Waste) B Step 2: Waste Segregation (Isolate from incompatible materials) A->B C Step 3: Select Appropriate Waste Container (HDPE or Glass) B->C D Step 4: Label Container Accurately ('Hazardous Waste', Chemical Name, etc.) C->D E Step 5: Transfer Waste to Container (Use funnel for liquids, prevent dust) D->E F Step 6: Store in Designated Area (Satellite Accumulation Area) E->F G Step 7: Arrange for Professional Disposal (Contact EHS or licensed contractor) F->G

Caption: Disposal workflow for this compound.

Step 1: Waste Characterization

The initial step is to characterize the waste stream. Is it pure, unreacted this compound, a solution containing the compound, or materials contaminated with it (e.g., gloves, weigh boats, silica gel)? Each form requires a slightly different handling approach but will ultimately be disposed of as hazardous waste.

Step 2: Waste Segregation

It is critical to segregate this compound waste from other chemical waste streams.[4] Do not mix boronic acid waste with incompatible materials such as strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[3][6] Improper mixing can lead to hazardous chemical reactions.

Step 3: Container Selection

Choose a waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[4] The container must have a tight-sealing lid to prevent leaks or the release of vapors. For solid waste, a wide-mouth container is preferable for ease of use.

Step 4: Accurate Labeling

Properly label the hazardous waste container before any waste is added. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The relevant hazard pictograms (e.g., exclamation mark for irritant and harmful)

Step 5: Transferring the Waste

For Solid Waste: Carefully transfer the solid this compound or contaminated materials into the labeled waste container. Avoid generating dust.[1][3] If necessary, a funnel or other transfer tool can be used.

For Liquid Waste: If the waste is a solution containing this compound, use a funnel to pour the liquid into the designated waste container to prevent spills.[4]

Step 6: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, in accordance with your institution's policies and local regulations.[4] This area should be secure, well-ventilated, and away from general laboratory traffic.

Step 7: Final Disposal

The final step is the disposal of the accumulated waste. This must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][4][6][7] Provide a complete and accurate description of the waste to the disposal company. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer drain. [1][3][4][8]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

Spill Response Protocol
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill zone.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For a dry spill, carefully sweep or vacuum the material and place it into a sealed, labeled hazardous waste container.[6][7][8] Avoid generating dust.[1][8] For a liquid spill, use an inert absorbent material like vermiculite or sand to absorb the spill before collecting it into the waste container.[4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Reporting: Report the incident to your supervisor and your institution's EHS department.[4]

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and call a physician or poison control center immediately.[1][2][6]

Regulatory Framework

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9][10][11] RCRA establishes the "cradle-to-grave" management system for hazardous waste.[11] Additionally, workplace safety standards for handling chemicals are set by the Occupational Safety and Health Administration (OSHA).[12][13] It is imperative to consult your institution's EHS department to ensure compliance with all applicable regulations.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your laboratory.

References

Personal protective equipment for handling 4-Morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Morpholinophenylboronic Acid

As a Senior Application Scientist, it is my priority to equip fellow researchers with the knowledge to not only advance their scientific endeavors but to do so with the utmost attention to safety. This guide provides a comprehensive, procedural framework for the safe handling of this compound, from initial preparation to final disposal. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.

Understanding the Risks: Hazard Profile of this compound

This compound is a valuable reagent in drug development and organic synthesis. However, it is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] Therefore, all handling procedures must be designed to minimize exposure.

Hazard StatementClassificationRationale
Harmful if swallowedAcute Toxicity, OralIngestion can lead to adverse health effects.
Causes skin irritationSkin Corrosion/IrritationDirect contact can cause redness, itching, and inflammation.[1][2]
Causes serious eye irritationSerious Eye Damage/Eye IrritationContact with eyes can result in significant irritation and potential damage.[1][2]
May cause respiratory irritationSpecific target organ toxicity — single exposureInhalation of dust can irritate the respiratory tract.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

This section outlines the essential procedures for working with this compound. Adherence to these steps is critical for ensuring a safe laboratory environment.

Engineering Controls and Emergency Preparedness

The foundation of safe chemical handling lies in a properly equipped workspace.

  • Ventilation: All work with this compound, especially the handling of the solid powder, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., sand or vermiculite), personal protective equipment (PPE), and a labeled waste container should be readily available.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of PPE is mandatory to prevent exposure.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[3][5] A face shield should be worn over the goggles when there is a risk of splashing.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn.[5][6] Inspect gloves for any signs of damage before use and change them immediately if they become contaminated.[6]

  • Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are required to protect the skin from accidental spills.[6]

  • Respiratory Protection: If working outside of a fume hood is unavoidable or if dust generation is likely, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary.[6]

Step-by-Step Handling Procedures

The primary risk during this step is the inhalation of fine powder. The "tare method" within a fume hood is a reliable technique to mitigate this.[1][6]

  • Preparation: Place a balance inside the fume hood. If this is not possible due to air currents affecting the balance's accuracy, a powder weighing station is a suitable alternative.[7]

  • Pre-weighing: Tare a clean, dry, and labeled container with a secure lid on the balance.

  • Transfer: Inside the fume hood, carefully transfer the desired amount of this compound from the stock container to the tared container using a clean spatula.[6] Avoid any actions that could generate dust.[6]

  • Sealing: Securely close the container with the weighed compound.

  • Re-weighing: If necessary, the sealed container can be re-weighed outside the hood to confirm the exact amount.[1][6]

  • Cleaning: Decontaminate the spatula and any other tools used by rinsing them with an appropriate solvent (e.g., ethanol or methanol) into a designated hazardous waste container.

This procedure should also be performed within a chemical fume hood.

  • Solvent Preparation: Measure the required volume of the desired solvent in a graduated cylinder.

  • Dissolution: Place a stir bar in a clean, labeled flask. Add the solvent to the flask. Slowly add the pre-weighed this compound to the solvent while stirring to ensure it dissolves completely.

  • Storage: Once the solid is fully dissolved, cap the flask and store it in a designated, well-ventilated area away from incompatible materials.[3]

The following diagram illustrates the safe handling workflow:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Engineering Controls & Emergency Prep PPE Don PPE Prep->PPE Ensure safe environment Weigh Weigh Solid PPE->Weigh Begin work Prepare Prepare Solution Weigh->Prepare Use weighed solid Decon Decontaminate Equipment Prepare->Decon After handling Waste Dispose of Waste Decon->Waste Segregate waste Remove_PPE Remove PPE Waste->Remove_PPE Final step

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste Responsibly

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[3]

Waste Segregation and Collection
  • Solid Waste: Collect unused this compound, contaminated weighing paper, gloves, and other solid materials in a designated, sealable container clearly labeled as "Hazardous Waste: this compound (Solid)".[3]

  • Liquid Waste: Collect solutions of this compound and any solvent rinses in a separate, clearly labeled, and sealable container for liquid hazardous waste.[3] The label should read "Hazardous Waste: this compound (Liquid)" and include the solvent used.

  • Sharps Waste: Any contaminated needles or other sharps should be disposed of in a designated sharps container.

Decontamination of Glassware and Equipment

Empty containers and reusable glassware must be decontaminated before being washed or disposed of.[3]

  • Initial Rinse: In a chemical fume hood, rinse the empty container or glassware three times with a suitable solvent (e.g., ethanol or methanol).[3] This first rinseate must be collected and disposed of as liquid hazardous waste.[3]

  • Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[3]

  • Final Cleaning: After decontamination, the glassware can be washed with soap and water.

Storage and Disposal

Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[3]

This diagram outlines the logical flow for chemical waste disposal:

Waste_Disposal_Plan cluster_segregation Segregation cluster_collection Collection Start Waste Generation Solid_Waste Solid Waste (Contaminated PPE, etc.) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Rinsate) Start->Liquid_Waste Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Storage Secure Storage Area Solid_Container->Storage Liquid_Container->Storage Disposal EHS/Licensed Disposal Storage->Disposal

Caption: Process for the proper disposal of this compound waste.

By adhering to these detailed procedures, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholinophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Morpholinophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.